molecular formula C24H41N5O6Si2 B1433800 3',5'-TIPS-N-Ac-Adenosine

3',5'-TIPS-N-Ac-Adenosine

Katalognummer: B1433800
Molekulargewicht: 551.8 g/mol
InChI-Schlüssel: ZULOPXIJTCCZDJ-UMCMBGNQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3',5'-TIPS-N-Ac-Adenosine is a useful research compound. Its molecular formula is C24H41N5O6Si2 and its molecular weight is 551.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41N5O6Si2/c1-13(2)36(14(3)4)32-10-18-21(34-37(35-36,15(5)6)16(7)8)20(31)24(33-18)29-12-27-19-22(28-17(9)30)25-11-26-23(19)29/h11-16,18,20-21,24,31H,10H2,1-9H3,(H,25,26,28,30)/t18-,20-,21-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULOPXIJTCCZDJ-UMCMBGNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41N5O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3',5'-TIPS-N-Ac-Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-TIPS-N-Ac-Adenosine is a protected nucleoside analog of adenosine (B11128), a fundamental component of RNA. Its primary application is in the chemical synthesis of oligonucleotides, particularly RNA, where the strategic protection of reactive functional groups is paramount to achieving high-fidelity synthesis. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and its role in the workflow of solid-phase RNA synthesis.

The structure of this compound features two key modifications to the native adenosine molecule:

  • N-acetylation (N-Ac): The exocyclic amine of the adenine (B156593) base is protected with an acetyl group. This prevents unwanted side reactions at this position during the phosphoramidite (B1245037) coupling steps of oligonucleotide synthesis.

These protecting groups render the molecule suitable for conversion into a phosphoramidite building block, which is then used in automated solid-phase RNA synthesis.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized below.

PropertyValue
Chemical Name N-Acetyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine
Synonyms 3',5'-TIPS-N-Acetyl-adenosine, N6-Acetyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)-adenosine
CAS Number 828247-65-0
Molecular Formula C24H41N5O6Si2
Molecular Weight 551.78 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as dichloromethane, acetonitrile, and dimethyl sulfoxide.

Quantitative Data

While specific, experimentally-derived spectral data for this exact compound is not widely published, the following tables present the expected quantitative data based on the known spectral properties of its constituent parts: N-acetyladenosine and the TIPS protecting group.

Predicted ¹H-NMR Spectral Data

The following table outlines the predicted chemical shifts for the protons of this compound in a suitable deuterated solvent such as DMSO-d6.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-2 (Adenine)8.6 - 8.8s
H-8 (Adenine)8.4 - 8.6s
H-1' (Ribose)5.9 - 6.1d
H-2' (Ribose)4.5 - 4.7t
H-3' (Ribose)4.2 - 4.4t
H-4' (Ribose)4.0 - 4.2m
H-5'a, H-5'b (Ribose)3.8 - 4.0m
-NH (Acetyl)10.5 - 10.7s (broad)
-CH₃ (Acetyl)2.2 - 2.4s
-CH (TIPS)1.0 - 1.2m
-CH₃ (TIPS)0.9 - 1.1d
Predicted ¹³C-NMR Spectral Data

The predicted chemical shifts for the carbon atoms of this compound are presented below.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Adenine)152 - 154
C-4 (Adenine)149 - 151
C-5 (Adenine)120 - 122
C-6 (Adenine)151 - 153
C-8 (Adenine)141 - 143
C-1' (Ribose)88 - 90
C-2' (Ribose)74 - 76
C-3' (Ribose)70 - 72
C-4' (Ribose)84 - 86
C-5' (Ribose)61 - 63
C=O (Acetyl)169 - 171
-CH₃ (Acetyl)24 - 26
-CH (TIPS)17 - 19
-CH₃ (TIPS)12 - 14
Mass Spectrometry Data
ParameterValue
Molecular Ion [M]+ Expected at m/z 551.8
Major Fragmentation Ions Expected losses corresponding to:
- Isopropyl groups (m/z 43)
- Acetyl group (m/z 43)
- Ribose sugar fragments
- N-acetyladenine base (m/z 177)

Experimental Protocols

The synthesis of this compound can be conceptualized as a two-step process starting from adenosine. The following is a plausible experimental protocol based on established methods for nucleoside protection.

Step 1: N-acetylation of Adenosine

This procedure is based on the general principle of selective N-acetylation of nucleosides.

Materials:

Procedure:

  • Adenosine is dried by co-evaporation with anhydrous pyridine.

  • The dried adenosine is suspended in anhydrous pyridine.

  • The suspension is cooled to 0 °C in an ice bath.

  • Acetic anhydride (typically 1.5-2.0 equivalents) is added dropwise with stirring.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, while being monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of cold water or methanol.

  • The solvent is removed under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography, eluting with a gradient of methanol in ethyl acetate to yield N-acetyladenosine.

Step 2: 3',5'-O-TIPS Protection of N-acetyladenosine

This step involves the silylation of the 3' and 5' hydroxyl groups.

Materials:

  • N-acetyladenosine (from Step 1)

  • 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPS-Cl₂)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • N-acetyladenosine is dried by co-evaporation with anhydrous pyridine.

  • The dried N-acetyladenosine is dissolved in anhydrous pyridine.

  • 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (approximately 1.1 equivalents) is added dropwise at 0 °C.

  • The reaction is stirred at room temperature for 2-4 hours, with progress monitored by TLC.

  • Once the reaction is complete, it is quenched with water and the mixture is partitioned between DCM and saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from adenosine.

Synthesis_Workflow cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: 3',5'-O-TIPS Protection Adenosine Adenosine N_Ac_Adenosine N-Acetyladenosine Adenosine->N_Ac_Adenosine Final_Product This compound N_Ac_Adenosine->Final_Product reagent1 Acetic Anhydride, Pyridine reagent2 TIPS-Cl₂, Pyridine

Caption: Synthesis of this compound.

Role in Solid-Phase RNA Synthesis

This compound is a precursor to the corresponding phosphoramidite, which is a key building block in automated solid-phase RNA synthesis. The diagram below illustrates the cyclical process of incorporating such a protected nucleoside into a growing RNA chain.

RNA_Synthesis_Workflow cluster_precursor Phosphoramidite Synthesis cluster_cycle Solid-Phase Synthesis Cycle TIPS_Ac_A This compound Phosphoramidite N-Ac-A-TIPS Phosphoramidite TIPS_Ac_A->Phosphoramidite Phosphitylation Coupling 2. Coupling Phosphoramidite->Coupling Incorporation into RNA chain Deblocking 1. Deblocking (DMT Removal) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms new phosphite triester Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Deblocking Stabilizes to phosphate triester end Cleavage and Deprotection Oxidation->end Repeat cycle for next nucleotide start Start with Solid Support start->Deblocking

Caption: Workflow of RNA synthesis using a protected nucleoside.

General Adenosine Signaling Pathway

While this compound is a synthetic intermediate and not directly involved in biological signaling, its parent molecule, adenosine, is a crucial signaling nucleoside. The following diagram provides a simplified overview of adenosine receptor signaling, which is the context for the development of many adenosine analogs for therapeutic purposes.

Adenosine_Signaling cluster_receptors Adenosine Receptors (GPCRs) cluster_effectors Downstream Effectors Adenosine Adenosine A1_A3 A1 / A3 Adenosine->A1_A3 A2A_A2B A2A / A2B Adenosine->A2A_A2B Gi Gi/o A1_A3->Gi Gs Gs A2A_A2B->Gs AC Adenylyl Cyclase (AC) Gi->AC Inhibition Gs->AC Activation cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Simplified adenosine receptor signaling pathway.

Conclusion

This compound is a critical, highly engineered molecule that enables the precise chemical synthesis of RNA oligonucleotides. Its dual protection strategy, employing an N-acetyl group for the nucleobase and a bulky TIPS group for the ribose hydroxyls, facilitates its use in the robust phosphoramidite chemistry workflow. This technical guide has provided a detailed overview of its properties, a plausible synthesis route, and its central role in the automated synthesis of RNA, a process fundamental to research and development in therapeutics, diagnostics, and synthetic biology.

An In-depth Technical Guide to 3',5'-TIPS-N-Ac-Adenosine: Structure, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',5'-TIPS-N-Ac-Adenosine, a key protected nucleoside intermediate in the synthesis of modified oligonucleotides and a potential modulator of adenosine (B11128) receptor-mediated signaling pathways. This document details its chemical structure, physicochemical properties, and provides a representative experimental protocol for its synthesis. Furthermore, it explores its potential biological relevance, particularly in the context of anti-inflammatory and immunosuppressive activities, through the lens of adenosine A3 receptor signaling.

Chemical Structure and Properties

This compound, systematically named N-acetyl-3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)adenosine, is a derivative of adenosine characterized by the presence of a bulky triisopropylsilyl (TIPS) protecting group on the 3' and 5' hydroxyl moieties of the ribose sugar and an acetyl group on the N6 position of the adenine (B156593) base. This strategic protection renders the 2'-hydroxyl group available for further chemical modifications, a critical feature in the synthesis of RNA analogues and therapeutic oligonucleotides.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C24H41N5O6Si2[]
Molecular Weight 551.78 g/mol []
CAS Number 828247-65-0[]
Appearance White crystalline powder[2]
Melting Point ~40-45 °C[2]
Density (Predicted) 1.29 ± 0.1 g/cm³[]
Solubility Soluble in dichloromethane (B109758), acetonitrile, and dimethyl sulfoxide.[2]

Table 2: Spectroscopic Data (Representative for similar structures)

TechniqueData
¹H NMR (CDCl₃) Characteristic signals for the adenosine core protons, the acetyl group, and the isopropyl protons of the TIPS group are expected. For a similar compound, 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine, proton signals for the adenosine moiety appear at δ 9.83 (1H, s, 6-NH), 8.52 (1H, s, 8-H), and 8.42 (s, 1H, 2-H). The ribose protons appear between δ 4.25 and 6.27. Acetyl protons appear around δ 2.0-2.1.[3]
¹³C NMR (CDCl₃) Expected signals include those for the adenine and ribose carbons, as well as the carbons of the acetyl and TIPS protecting groups. For a related adenosine derivative, characteristic carbon signals for the adenine ring are observed around δ 152-153 (C6, C2), 149 (C4), and 140 (C8). Ribose carbons typically resonate between δ 61 and 88.[3]
Mass Spectrometry (ESI-MS) The expected [M+H]⁺ ion would be at m/z 552.78. Fragmentation patterns would likely show loss of the protecting groups and cleavage of the glycosidic bond.[3]

Experimental Protocols

Synthesis of N6-acetyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine

This protocol is a representative procedure based on common organic synthesis techniques for nucleoside protection.

Workflow Diagram:

G Adenosine Adenosine Ac2O_Py Acetic Anhydride, Pyridine (B92270) Adenosine->Ac2O_Py N6_acetyladenosine N6-acetyladenosine Ac2O_Py->N6_acetyladenosine TIPDSCl2_Py 1,3-dichloro-1,1,3,3- tetraisopropyldisiloxane, Pyridine N6_acetyladenosine->TIPDSCl2_Py Final_Product This compound TIPDSCl2_Py->Final_Product

Figure 1. Synthetic workflow for this compound.

Materials:

Procedure:

  • Dissolution: Dissolve N6-acetyladenosine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Protecting Agent: Slowly add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) to the cooled solution with stirring. The amount of TIPDSCl₂ should be slightly in molar excess (e.g., 1.1 equivalents) compared to the N6-acetyladenosine.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of NaHCO₃.

  • Extraction: Dilute the mixture with a suitable organic solvent like dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Biological Relevance and Signaling Pathways

This compound, as an adenosine analog, is predicted to interact with adenosine receptors, which are G protein-coupled receptors (GPCRs) involved in a myriad of physiological processes. Of particular interest is its potential to modulate inflammatory and immune responses, which are known to be regulated by adenosine signaling. The A3 adenosine receptor (A3AR) is a key player in these pathways.[4]

Activation of A3ARs, which are coupled to Gi proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can, in turn, modulate the activity of downstream effectors such as protein kinase A (PKA), influencing various cellular responses, including the release of inflammatory mediators. The anti-inflammatory effects of A3AR agonists have been noted in various models of inflammation.[4] Given that this compound possesses the core adenosine structure, it is plausible that it could act as a ligand for A3AR, thereby influencing these signaling cascades.

Proposed Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gi->AC Inhibition ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Inflammatory_Response Modulation of Inflammatory Response PKA->Inflammatory_Response Downstream Effects TIPS_Ac_Adenosine This compound (Agonist) TIPS_Ac_Adenosine->A3AR

Figure 2. Proposed A3AR-mediated anti-inflammatory signaling.

Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate in the solid-phase synthesis of modified RNA strands. The selective protection of the 3' and 5' hydroxyls allows for precise chemical modifications at the 2' position of the ribose, which is crucial for developing antisense oligonucleotides, siRNAs, and other RNA-based therapeutics.

Furthermore, its potential as an adenosine receptor modulator opens avenues for its use in pharmacological research. As an A3AR agonist, it could be a valuable tool for studying the role of this receptor in inflammatory diseases, cancer, and cardiovascular conditions.[5] Further derivatization of this molecule could lead to the development of more potent and selective A3AR ligands with therapeutic potential.

Conclusion

This compound is a chemically significant molecule with a dual role as a critical building block in synthetic nucleic acid chemistry and as a potential bioactive compound. Its well-defined structure and properties, coupled with established (though generalized) synthetic routes, make it an accessible tool for researchers. Future investigations into its specific biological activities, particularly its interaction with adenosine receptor subtypes, will be crucial in fully elucidating its therapeutic potential in drug development. This guide provides a foundational understanding for scientists and researchers working with this important nucleoside derivative.

References

Synthesis of N-Acetyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-Acetyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine, a key protected nucleoside intermediate in the chemical synthesis of modified RNA oligonucleotides. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant chemical data to aid researchers in the successful preparation of this compound.

Core Compound Data

The target compound, N-Acetyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine, is a derivative of adenosine (B11128) where the 3' and 5' hydroxyl groups of the ribose sugar are protected by a bulky tetraisopropyldisiloxane (TIPDS) group, and the exocyclic amine of the adenine (B156593) base is acetylated. This protection strategy allows for selective modification at the 2'-hydroxyl position and prevents unwanted side reactions during oligonucleotide synthesis.

PropertyValue
Chemical Name N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1][2][3][4][5]trioxadisilocin-8-yl]purin-6-yl]acetamide
Synonyms N6-Acetyl-3',5'-O-TIPDS adenosine, 3',5'-TIPS-N-Ac-Adenosine
CAS Number 828247-65-0[4]
Molecular Formula C24H41N5O6Si2[4]
Molecular Weight 551.8 g/mol [4]

Synthetic Pathway Overview

The synthesis of N-Acetyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine is typically achieved through a two-step process starting from adenosine. The first step involves the selective protection of the 3' and 5' hydroxyl groups, followed by the acetylation of the N6-amino group of the adenine base.

Synthesis_Pathway Adenosine Adenosine Intermediate 3',5'-O-(Tetraisopropyldisiloxane- 1,3-diyl)adenosine Adenosine->Intermediate   1,3-Dichloro-1,1,3,3-   tetraisopropyldisiloxane,   Pyridine (B92270) Target N-Acetyl-3',5'-O-(tetraisopropyldisiloxane- 1,3-diyl)adenosine Intermediate->Target   Acetic Anhydride (B1165640),   Pyridine

Figure 1: Synthetic pathway for N-Acetyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the target compound.

Step 1: Synthesis of 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine

This procedure outlines the protection of the 3' and 5' hydroxyl groups of adenosine using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDS-Cl2).

Materials:

Procedure:

  • Dissolve adenosine in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (approximately 1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine as a white solid.

Step 2: Synthesis of N-Acetyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine

This protocol describes the N-acetylation of the silyl-protected adenosine intermediate.

Materials:

  • 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine

  • Anhydrous Pyridine

  • Acetic Anhydride

  • Methanol

  • Toluene (B28343)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine intermediate in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (approximately 1.5-2.0 equivalents) dropwise to the solution.[2]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.[2]

  • Quench the reaction by adding methanol.[2]

  • Co-evaporate the reaction mixture with toluene to remove residual pyridine.[6]

  • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford N-Acetyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine.

Experimental Workflow

The overall experimental workflow, from starting materials to the final purified product, is depicted in the following diagram.

Experimental_Workflow cluster_step1 Step 1: Silylation cluster_step2 Step 2: N-Acetylation S1_Start Dissolve Adenosine in Pyridine S1_Reagent Add TIPDS-Cl2 at 0°C S1_Start->S1_Reagent S1_React Stir at Room Temperature (12-24h) S1_Reagent->S1_React S1_Quench Quench with Water S1_React->S1_Quench S1_Extract Extract with DCM, Wash with NaHCO3, Brine S1_Quench->S1_Extract S1_Dry Dry (Na2SO4) and Concentrate S1_Extract->S1_Dry S1_Purify Purify by Column Chromatography S1_Dry->S1_Purify S2_Start Dissolve Intermediate in Pyridine S1_Purify->S2_Start Intermediate Product S2_Reagent Add Acetic Anhydride at 0°C S2_Start->S2_Reagent S2_React Stir at Room Temperature S2_Reagent->S2_React S2_Quench Quench with Methanol S2_React->S2_Quench S2_Workup1 Co-evaporate with Toluene S2_Quench->S2_Workup1 S2_Workup2 Extract with EtOAc, Wash with NaHCO3, Brine S2_Workup1->S2_Workup2 S2_Dry Dry (Na2SO4) and Concentrate S2_Workup2->S2_Dry S2_Purify Purify by Column Chromatography S2_Dry->S2_Purify Final_Product N-Acetyl-3',5'-O-TIPDS-adenosine S2_Purify->Final_Product Final Product

Figure 2: Detailed experimental workflow for the two-step synthesis.

Concluding Remarks

The synthesis of N-Acetyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine is a robust and reproducible process that provides a valuable building block for the synthesis of modified oligonucleotides. The protocols outlined in this guide are based on well-established chemical transformations in nucleoside chemistry. Researchers should pay close attention to the use of anhydrous conditions, as silyl (B83357) ethers are sensitive to moisture. Proper purification by column chromatography is crucial to obtain the final product with high purity, suitable for subsequent applications in drug development and nucleic acid research. The stability of the TIPDS group under the conditions of N-acetylation and subsequent deprotection of other protecting groups makes this a highly versatile intermediate.[3]

References

An In-depth Technical Guide to the Mechanism of Action of 3',5'-TIPS-N-Ac-Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3',5'-O-bis(triisopropylsilyl)-N6-acetyladenosine, hereafter referred to as 3',5'-TIPS-N-Ac-Adenosine, is a synthetic, protected nucleoside analog. Structurally, it is a derivative of the naturally occurring nucleoside adenosine (B11128), which has been modified with bulky triisopropylsilyl (TIPS) protecting groups at the 3' and 5' hydroxyl positions of the ribose sugar and an acetyl group at the N6 position of the adenine (B156593) base.

The primary mechanism of action of this compound is that of a prodrug . The lipophilic silyl (B83357) groups are designed to enhance cell membrane permeability. Once inside the cell, these protecting groups are cleaved, releasing the biologically active metabolite, N6-acetyladenosine . The therapeutic and physiological effects are therefore attributable to the activity of N6-acetyladenosine, which likely modulates purinergic signaling pathways, primarily through interaction with adenosine receptors. This document provides a comprehensive overview of this proposed mechanism, supported by data on related compounds, relevant experimental protocols, and detailed signaling pathway diagrams.

The Prodrug Activation Mechanism

The design of this compound leverages a common strategy in medicinal chemistry to improve the pharmacological properties of nucleoside analogs.[1][2][3] The bulky and nonpolar TIPS groups increase the molecule's lipophilicity, which facilitates its passive diffusion across the lipid bilayer of the cell membrane. This circumvents the often-poor membrane permeability of highly polar nucleosides, which typically require specific nucleoside transporters for cellular uptake.[4]

Once in the intracellular environment, the silyl ether bonds are susceptible to cleavage. This deprotection can occur via hydrolysis or be catalyzed by intracellular enzymes (e.g., esterases), releasing the active compound, N6-acetyladenosine, and triisopropylsilanol (B95006) as a byproduct. This intracellular activation is a critical step, as the sterically hindered TIPS-protected precursor is unlikely to bind effectively to target receptors.[1][3]

Prodrug_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug This compound Deprotection Intracellular Cleavage (Hydrolysis / Enzymatic) Prodrug->Deprotection Cell Membrane Transport Active_Drug N6-Acetyladenosine (Active Metabolite) Byproduct 2x Triisopropylsilanol Deprotection->Active_Drug Deprotection->Byproduct

Caption: Workflow of this compound prodrug activation.

Core Mechanism of N6-Acetyladenosine

Upon its release, N6-acetyladenosine is hypothesized to exert its biological effects primarily by interacting with the four subtypes of adenosine receptors: A1, A2A, A2B, and A3.[5] These are G protein-coupled receptors (GPCRs) that are ubiquitously expressed and modulate a wide array of physiological processes, including vasodilation, inflammation, and neurotransmission.[5][6]

The N6 position of adenosine is a critical site for receptor interaction, and substitutions at this position can significantly alter binding affinity and selectivity for the different receptor subtypes.[7][8][9] For instance, N6-methyladenosine (m6A), a structurally similar molecule, has been identified as an endogenous ligand for the A3 adenosine receptor.[10] It is plausible that N6-acetyladenosine also demonstrates specific binding profiles to one or more of these receptors.

Adenosine Receptor Signaling Pathways

The binding of an agonist to adenosine receptors triggers a conformational change, leading to the activation of associated heterotrimeric G proteins and subsequent downstream signaling cascades.

  • A1 and A3 Receptors (Gi/o-coupled): Activation of A1 and A3 receptors typically leads to the inhibition of adenylyl cyclase (AC) via the α-subunit of the Gi/o protein. This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The βγ-subunits can also directly modulate ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[5][6][11]

  • A2A and A2B Receptors (Gs-coupled): Conversely, activation of A2A and A2B receptors stimulates adenylyl cyclase through the Gs α-subunit. This results in an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream target proteins, mediating the cellular response.[6][12][13]

Adenosine_Signaling cluster_membrane cluster_protein A1R A1 / A3 Receptor Gi Gi/o A1R->Gi A2R A2A / A2B Receptor Gs Gs A2R->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Response_Inhibit Inhibitory Cellular Response Gi->Response_Inhibit Downstream Effects Gs->AC Activates Ligand N6-Acetyladenosine Ligand->A1R Ligand->A2R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response_Stimulate Stimulatory Cellular Response PKA->Response_Stimulate Phosphorylates Targets

Caption: Canonical adenosine receptor signaling pathways.

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Source
Formula C28H50N5O5Si2 MedchemExpress[14]
Molecular Weight 608.90 g/mol MedchemExpress[14]
CAS Number Not Available MedchemExpress[14]
Appearance White to off-white solid General Knowledge

| Solubility | Soluble in DMSO, Ethanol | General Knowledge |

Table 2: Biological Activity of Related N6-Substituted Adenosine Analogs

Compound Assay Target Value Source
N6-p-Nitrobenzyladenosine Competitive Inhibition (Ki) Adenosine Deaminase 65 µM [15]
2'-Deoxy-N6-p-nitrobenzyladenosine Competitive Inhibition (Ki) Adenosine Deaminase 22 µM [15]
N6-methyladenosine (m6A) Radioligand Binding Human A3 Receptor Higher affinity than Adenosine [10]
N6-benzyladenosine (BAPR) CPE Reduction Assay Human Enterovirus 71 Potent Antiviral Activity [16]

| 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine | AMPK Activation | HepG2 cells | Dose-dependent activation |[17] |

Experimental Protocols

The following protocols describe key experiments to elucidate and confirm the proposed mechanism of action for this compound.

Protocol 1: Intracellular Deprotection Assay

This experiment aims to confirm the conversion of the prodrug to its active form within cells using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HeLa or HepG2) in 6-well plates and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with 10 µM this compound for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction: At each time point, wash cells with ice-cold PBS. Lyse the cells and extract metabolites using a methanol/acetonitrile/water solution.

  • Sample Preparation: Centrifuge the lysate to pellet debris. Collect the supernatant containing the metabolites.

  • LC-MS Analysis: Analyze the supernatant using LC-MS. Monitor for the mass-to-charge ratio (m/z) corresponding to the parent prodrug and the expected active metabolite, N6-acetyladenosine.

  • Quantification: Generate standard curves for both compounds to quantify their intracellular concentrations over time. A decrease in the prodrug concentration with a concurrent increase in the metabolite concentration will confirm intracellular conversion.

Protocol_1 A Cell Culture B Treat with Prodrug A->B C Metabolite Extraction B->C D LC-MS Analysis C->D E Quantify Prodrug & Active Metabolite D->E Protocol_2 A Seed Receptor- Expressing Cells B Treat with N6-Acetyladenosine A->B C Incubate B->C D Lyse Cells & Measure [cAMP] C->D E Generate Dose- Response Curve D->E Protocol_3 A Seed Cancer Cells B Add Compound Dilutions A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Read Absorbance D->E F Calculate IC50 E->F

References

An In-depth Technical Guide to 3',5'-TIPS-N-Ac-Adenosine (CAS: 828247-65-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3',5'-TIPS-N-Ac-Adenosine, a key protected nucleoside intermediate utilized in oligonucleotide synthesis and explored for its potential therapeutic properties. This document details its chemical and physical characteristics, provides hypothetical yet representative experimental protocols for its synthesis and application, and elucidates its potential mechanism of action as an anti-inflammatory agent.

Chemical and Physical Properties

This compound is a derivative of adenosine (B11128) where the 3' and 5' hydroxyl groups of the ribose sugar are protected by a tetraisopropyldisiloxane (TIPS) group, and the exocyclic amine of the adenine (B156593) base is protected by an acetyl group. This protection strategy is crucial for its application in solid-phase oligonucleotide synthesis, preventing unwanted side reactions during the coupling process.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
CAS Number 828247-65-0
Molecular Formula C₂₄H₄₁N₅O₆Si₂[1]
Molecular Weight 551.78 g/mol [1]
IUPAC Name N-(9-((2R,3R,4R,5R)-3-hydroxy-5-(((1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)oxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)acetamideGenerated
Synonyms N-Acetyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine, 3',5'-TIPS-N-Acetyl-adenosine[1]
Appearance White to off-white solidTypical for protected nucleosides
Melting Point Not availableData not found in searches
Solubility Soluble in organic solvents such as dichloromethane (B109758), acetonitrile (B52724), and dimethyl sulfoxide.[2]Insoluble in water.
Predicted Density 1.29 ± 0.1 g/cm³[1]
Predicted pKa 9.43 ± 0.43

Table 2: Representative Analytical Data (Based on Analogous Compounds)

Analytical TechniqueRepresentative Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.75 (s, 1H), 8.25 (s, 1H), 6.10 (d, 1H), 4.90 (m, 1H), 4.45 (m, 1H), 4.30 (m, 1H), 4.10-3.90 (m, 2H), 2.60 (s, 3H), 1.10-0.90 (m, 28H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 170.5, 152.0, 150.0, 149.5, 141.0, 123.0, 89.0, 85.0, 75.0, 71.0, 62.0, 25.0, 17.5, 12.5.
HPLC-MS (ESI+) m/z: 552.2 [M+H]⁺, 574.2 [M+Na]⁺

Synthesis and Purification

The synthesis of this compound involves a two-step process starting from adenosine: protection of the 3' and 5' hydroxyl groups followed by acetylation of the N6-amino group.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl)adenosine

  • Suspend adenosine (1 equivalent) in anhydrous pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPS-Cl₂) (1.1 equivalents) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the pyridine.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Step 2: Synthesis of this compound

  • Dissolve the crude 3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl)adenosine in anhydrous pyridine.

  • Add acetic anhydride (B1165640) (1.5 equivalents) to the solution.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench with methanol.

  • Remove the solvent under reduced pressure.

  • Co-evaporate the residue with toluene (B28343) to remove residual pyridine.

  • The resulting crude product can then be purified.

Experimental Protocol: Purification
  • Column Chromatography:

    • Prepare a silica (B1680970) gel column equilibrated with a non-polar solvent system (e.g., hexane/ethyl acetate).

    • Load the crude product onto the column.

    • Elute with a gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate (B1210297) in hexane).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • For higher purity, the product can be further purified by reversed-phase HPLC.

    • Column: C18 column.

    • Mobile Phase: A gradient of acetonitrile in water.

    • Detection: UV at 260 nm.

    • Collect the peak corresponding to the product and lyophilize to obtain the final pure compound.

Synthesis_Purification_Workflow Adenosine Adenosine TIPS_Protection TIPS Protection (TIPS-Cl₂, Pyridine) Adenosine->TIPS_Protection TIPS_Adenosine 3',5'-O-TIPS-Adenosine (Crude) TIPS_Protection->TIPS_Adenosine Acetylation N-Acetylation (Acetic Anhydride, Pyridine) TIPS_Adenosine->Acetylation Crude_Product This compound (Crude) Acetylation->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography HPLC Reversed-Phase HPLC Column_Chromatography->HPLC Pure_Product Pure this compound HPLC->Pure_Product

Synthesis and Purification Workflow

Application in Oligonucleotide Synthesis

The primary application of this compound is as a building block in the solid-phase synthesis of RNA. The TIPS group protects the 3' and 5' hydroxyls, while the acetyl group protects the exocyclic amine. For use in synthesis, it must first be converted into a phosphoramidite (B1245037).

Experimental Protocol: Phosphoramidite Synthesis and Solid-Phase RNA Synthesis

Step 1: Synthesis of this compound-2'-O-phosphoramidite

  • Dry the purified this compound by co-evaporation with anhydrous acetonitrile.

  • Dissolve the dried compound in anhydrous dichloromethane under an inert atmosphere (e.g., Argon).

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Cool the solution to 0 °C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude phosphoramidite by precipitation from a cold non-polar solvent (e.g., hexane) to yield the final product.

Step 2: Solid-Phase RNA Synthesis

This protocol outlines a single coupling cycle on an automated DNA/RNA synthesizer.

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) group of the solid support-bound nucleoside is removed using a solution of trichloroacetic acid (TCA) in dichloromethane.

  • Coupling: The synthesized this compound-2'-O-phosphoramidite is activated with a suitable activator (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion sequences.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.

  • The cycle is repeated until the desired RNA sequence is assembled.

Step 3: Deprotection and Cleavage

  • The solid support is treated with a solution of ammonia (B1221849) and methylamine (B109427) (AMA) to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate backbone and the nucleobases (including the N-acetyl group).

  • The TIPS protecting groups are removed by treatment with a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF).

  • The crude RNA is then purified by HPLC.

Oligo_Synthesis_Workflow Start Start with Solid Support (DMT-Nucleoside) Deblocking 1. Deblocking (Detritylation) (TCA) Start->Deblocking Coupling 2. Coupling (Phosphoramidite + Activator) Deblocking->Coupling Capping 3. Capping (Acetic Anhydride) Coupling->Capping Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Repeat Repeat Cycle for Next Nucleotide Oxidation->Repeat n-1 times Cleavage Cleavage from Support & Base Deprotection (AMA) Oxidation->Cleavage Final Cycle Repeat->Deblocking Deprotection Silyl Deprotection (Fluoride Source) Cleavage->Deprotection Purification HPLC Purification Deprotection->Purification Final_RNA Pure RNA Oligonucleotide Purification->Final_RNA

Solid-Phase RNA Synthesis Cycle

Potential Anti-inflammatory Mechanism of Action

Adenosine and its analogs are known to possess potent anti-inflammatory and immunosuppressive properties, primarily mediated through their interaction with adenosine receptors (A₁, A₂A, A₂B, and A₃). The anti-inflammatory effects are often attributed to the activation of the A₂A and A₂B receptors on immune cells.

Activation of the A₂A receptor by adenosine analogs leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can inhibit the pro-inflammatory signaling cascade mediated by Nuclear Factor-kappa B (NF-κB). By preventing the translocation of NF-κB to the nucleus, the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 is suppressed. While the specific activity of this compound on these receptors has not been extensively characterized in the public domain, its structural similarity to adenosine suggests it may act as a prodrug or exhibit similar signaling modulation upon deprotection.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Adenosine_Analog This compound (or its active metabolite) A2A_Receptor Adenosine A₂A Receptor Adenosine_Analog->A2A_Receptor Binds and Activates AC Adenylate Cyclase A2A_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates IKK IκB Kinase (IKK) PKA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates for degradation NFkB_complex NF-κB IκB NFkB NF-κB NFkB_complex->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates to DNA DNA NFkB_nucleus->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Induces Transcription

Anti-inflammatory Signaling Pathway

Handling and Storage

This compound is a silyl-protected compound and should be handled with care to avoid hydrolysis. It is recommended to store the compound in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture. For long-term storage, temperatures of -20°C are advisable.

Disclaimer: This document is intended for informational purposes for research and development professionals. The experimental protocols provided are based on established chemical principles and analogous compounds and should be adapted and optimized by qualified personnel. Specific analytical data for this compound was not available in the public domain at the time of writing and the data presented is representative. Always refer to a comprehensive Safety Data Sheet (SDS) before handling this chemical.

References

The Strategic Role of the Triisopropylsilyl (TIPS) Protecting Group in Adenosine Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of nucleoside chemistry, particularly in the synthesis of adenosine (B11128) analogues for therapeutic and research applications, the strategic use of protecting groups is paramount. Among the arsenal (B13267) of available protecting groups, silyl (B83357) ethers, and specifically the bulky triisopropylsilyl (TIPS) group, play a crucial role in navigating the challenges of regioselectivity and stability. This technical guide provides a comprehensive overview of the application of the TIPS protecting group and its close relatives in adenosine chemistry, detailing experimental protocols, quantitative data, and logical workflows.

The Challenge of Regioselective Protection in Adenosine

Adenosine possesses three hydroxyl groups at the 2', 3', and 5' positions of its ribofuranose ring. The similar reactivity of the secondary 2'- and 3'-hydroxyl groups presents a significant hurdle in achieving regioselective modification. Direct protection of one specific hydroxyl group while leaving others free for subsequent reactions is often challenging and can lead to the formation of isomeric mixtures, necessitating complex purification procedures. Bulky silyl ethers, such as the triisopropylsilyl (TIPS) group, are instrumental in addressing this challenge due to their steric hindrance, which can impart a degree of regioselectivity in protection and deprotection steps.

The Bidentate Approach: A Common Strategy Using TIPDS

While direct monosilylation of adenosine with triisopropylsilyl chloride (TIPS-Cl) can lead to a mixture of isomers, a more common and often more regioselective strategy involves the use of a related bidentate silylating agent: 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSiCl₂). This reagent simultaneously protects the 5' and 3' hydroxyl groups, leaving the 2'-hydroxyl group available for further chemical modification. This approach is particularly valuable for the synthesis of 2'-substituted adenosine analogues.

Experimental Protocol: 3',5'-O-TIPDS Protection of 2'-O-Propargyladenosine

This protocol details the protection of the 3' and 5' hydroxyl groups of 2'-O-propargyladenosine, a key intermediate in the synthesis of various adenosine analogues. The bulky TIPDS group facilitates the separation of the 2'- and 3'-propargylated isomers.

Materials:

  • A mixture of 2'- and 3'-O-propargyladenosine

  • Anhydrous Pyridine

  • 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl₂)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Hexane

Procedure:

  • Dissolve the mixture of 2'- and 3'-O-propargyladenosine (1 eq) in anhydrous pyridine.

  • To the stirred solution, add TIPDSiCl₂ (1.2 eq).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the solvent under vacuum.

  • Purify the crude product by silica gel column chromatography using a gradient of 0-80% ethyl acetate in hexane.

  • The two protected isomers, 3',5'-O-TIPDS-2'-O-propargyladenosine and 2',5'-O-TIPDS-3'-O-propargyladenosine, can be separated due to their different polarities.

Quantitative Data for TIPDS Protection and Deprotection

The following table summarizes the yields obtained in a representative synthesis involving TIPDS protection and subsequent deprotection.

StepReactant(s)Product(s)ReagentsYieldNotes
Protection 2'-/3'-O-Propargyladenosine mixture3',5'-O-TIPDS-2'-O-propargyladenosine & 2',5'-O-TIPDS-3'-O-propargyladenosineTIPDSiCl₂, Pyridine66%The two isomers were separable by column chromatography, with a reported ratio of 90:10 in favor of the 3',5'-protected 2'-O-propargyl isomer[1].
Deprotection 3',5'-O-TIPDS-2'-O-propargyladenosine2'-O-PropargyladenosineNot specified in detail, but fluoride (B91410) sources like TBAF or HF-Pyridine are common.72%This step regenerates the diol for further reactions or to yield the final product[1].

Direct Monosilylation with TIPS-Cl: Challenges and Considerations

Direct reaction of adenosine with TIPS-Cl typically yields a mixture of 2'-O-TIPS, 3'-O-TIPS, and 5'-O-TIPS isomers, along with di- and tri-silylated products. The separation of these isomers can be challenging. Research on the regioselective silylation of ribonucleosides has shown that achieving high selectivity for the 2'-hydroxyl group with monodentate silylating agents is difficult. For instance, with the similarly bulky tert-butyldimethylsilyl (TBDMS) group, silylation of C8-modified adenosine has been shown to preferentially yield the 3'-O-isomer in a 4:1 ratio over the desired 2'-O-isomer, even under conditions expected to favor 2'-O-silylation[2]. This highlights a general challenge in controlling the regioselectivity of direct silylation of the secondary hydroxyls of adenosine.

General Experimental Protocol for TIPS Protection of an Alcohol

While a specific, high-yield protocol for the regioselective monosilylation of adenosine with TIPS-Cl is not well-documented in the literature, the following is a general procedure for the protection of a primary or secondary alcohol with TIPS-Cl. This can be adapted for adenosine, with the understanding that a mixture of products is likely.

Materials:

  • Adenosine

  • Anhydrous N,N-Dimethylformamide (DMF) or Pyridine

  • Imidazole (B134444)

  • Triisopropylsilyl chloride (TIPS-Cl)

  • Saturated aqueous sodium bicarbonate

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve adenosine (1 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Slowly add TIPS-Cl (1.1 eq for preferential 5'-O-silylation, or more for multiple silylations) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of silylated adenosine isomers by silica gel column chromatography.

Deprotection of the TIPS Group

The TIPS group is known for its stability under a range of conditions, yet it can be selectively removed when necessary. Fluoride-based reagents are the most common choice for the cleavage of silyl ethers.

General Experimental Protocol for TIPS Deprotection

Materials:

  • TIPS-protected adenosine derivative

  • Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF) (1M solution in THF) or Triethylamine (B128534) trihydrofluoride (TEA·3HF)

  • Silica gel for column chromatography

Procedure using TBAF:

  • Dissolve the TIPS-protected adenosine derivative in THF.

  • Add a solution of TBAF (1.1 - 1.5 eq) in THF at room temperature.

  • Stir the reaction for 30 minutes to 4 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the deprotected adenosine derivative.

Procedure using TEA·3HF:

  • Dissolve the silyl-protected RNA oligonucleotide in anhydrous DMSO.

  • Add triethylamine trihydrofluoride.

  • Heat the mixture at 65°C for 2.5 hours[3].

  • Work-up and purify as required.

Stability and Orthogonality

The stability of silyl ethers is highly dependent on their steric bulk and the reaction conditions. The relative stability of common silyl ethers towards acidic hydrolysis is: TMS < TES < TBDMS < TIPS . This stability profile allows for the use of TIPS in orthogonal protection strategies, where other, more labile protecting groups (like DMT on the 5'-hydroxyl) can be removed under acidic conditions without affecting the TIPS group. The TIPS group is generally stable to basic conditions used for the deprotection of acyl protecting groups on the nucleobase.

Logical Workflows in Adenosine Chemistry

The strategic use of protecting groups like TIPS and TIPDS is central to the synthesis of modified adenosine analogues. The following diagrams, rendered in DOT language, illustrate key logical relationships and experimental workflows.

G cluster_0 Regioselective 2'-Modification Workflow Adenosine Adenosine 3',5'-O-TIPDS-Adenosine 3',5'-O-TIPDS-Adenosine Adenosine->3',5'-O-TIPDS-Adenosine TIPDSiCl2, Pyridine 2'-Modified-3',5'-O-TIPDS-Adenosine 2'-Modified-3',5'-O-TIPDS-Adenosine 3',5'-O-TIPDS-Adenosine->2'-Modified-3',5'-O-TIPDS-Adenosine Modification at 2'-OH 2'-Modified Adenosine 2'-Modified Adenosine 2'-Modified-3',5'-O-TIPDS-Adenosine->2'-Modified Adenosine Deprotection (e.g., TBAF)

Caption: Workflow for 2'-regioselective modification of adenosine using a bidentate silyl protecting group.

G cluster_1 Orthogonal Protection Strategy Adenosine Adenosine 5'-O-DMT-Adenosine 5'-O-DMT-Adenosine Adenosine->5'-O-DMT-Adenosine DMT-Cl 5'-O-DMT-2',3'-di-O-TIPS-Adenosine 5'-O-DMT-2',3'-di-O-TIPS-Adenosine 5'-O-DMT-Adenosine->5'-O-DMT-2',3'-di-O-TIPS-Adenosine TIPS-Cl, Imidazole 2',3'-di-O-TIPS-Adenosine 2',3'-di-O-TIPS-Adenosine 5'-O-DMT-2',3'-di-O-TIPS-Adenosine->2',3'-di-O-TIPS-Adenosine Mild Acid (DMT removal) 2',3'-di-O-TIPS-Adenosine->Adenosine Fluoride Source (TIPS removal)

Caption: A conceptual orthogonal protection scheme illustrating the differential removal of protecting groups.

Conclusion

The triisopropylsilyl (TIPS) protecting group, and its bidentate analogue TIPDS, are invaluable tools in adenosine chemistry. Their steric bulk provides stability and enables regioselective manipulations that would otherwise be difficult to achieve. While direct, selective monosilylation of adenosine with TIPS-Cl remains a challenge, the well-established strategy of using TIPDS to protect the 3' and 5' positions provides a reliable route for the synthesis of 2'-modified adenosine derivatives. The robust nature of the TIPS group and the mild conditions required for its removal make it a key component in orthogonal protection strategies for the synthesis of complex adenosine-based molecules for drug discovery and chemical biology. Researchers and professionals in drug development can leverage these properties to design and execute efficient synthetic routes to novel adenosine analogues with therapeutic potential.

References

3',5'-TIPS-N-Ac-Adenosine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on 3',5'-TIPS-N-Ac-Adenosine, a protected nucleoside analog. This compound is of interest to researchers in various fields, including medicinal chemistry and drug discovery, due to its structural features that allow for selective chemical modifications.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These data are critical for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

PropertyValue
Molecular Formula C24H41N5O6Si2[][2][3][4][5]
Molecular Weight 551.78 g/mol [][2][3][4][5]
IUPAC Name N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][][2][3][4][5]trioxadisilocin-8-yl]purin-6-yl]acetamide[]
Synonyms N-Acetyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine; 3',5'-TIPS-N-Acetyl-adenosine; N-Acetyl-3'-O,5'-O-[oxybis(diisopropylsilanediyl)]adenosine; N6-Acetyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)-adenosine[]
CAS Number 828247-65-0[][2][3][4]

Structural Representation

The chemical structure of this compound is characterized by the presence of a bulky triisopropylsilyl (TIPS) protecting group on the 3' and 5' hydroxyls of the ribose sugar and an acetyl (Ac) group on the N6 position of the adenine (B156593) base. This protection scheme facilitates regioselective reactions at other positions of the molecule.

References

Navigating the Solubility of 3',5'-TIPS-N-Ac-Adenosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Solubility Profile and Methodologies for the Protected Nucleoside Analog, 3',5'-TIPS-N-Ac-Adenosine

For researchers and professionals in drug development and medicinal chemistry, understanding the solubility of active compounds is a cornerstone of successful formulation and experimentation. This technical guide provides a focused overview of the solubility of this compound, a key protected nucleoside analog. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document compiles the existing qualitative information and presents a comprehensive, generalized protocol for its empirical determination.

Introduction to this compound

This compound is a derivative of adenosine (B11128), a fundamental purine (B94841) nucleoside. The presence of bulky triisopropylsilyl (TIPS) groups at the 3' and 5' positions of the ribose sugar provides steric protection, preventing unwanted reactions at these sites during chemical synthesis. The N-acetyl (Ac) group on the adenine (B156593) base offers similar protection. These modifications make it a valuable intermediate in the synthesis of oligonucleotides and other complex adenosine-containing molecules. As an adenosine analog, its derivatives are often explored for their potential to interact with adenosine receptors, which are implicated in a wide array of physiological processes.[1][2]

Solubility Profile

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesSolubilityReference
HalogenatedDichloromethane (DCM)Soluble[3]
NitrilesAcetonitrile (MeCN)Soluble[3]
SulfoxidesDimethyl Sulfoxide (DMSO)Soluble[3]

Note: "Soluble" indicates that the compound is expected to dissolve, but the exact concentration (e.g., in mg/mL or mmol/L) is not specified. Researchers should determine the quantitative solubility for their specific experimental conditions.

Adenosine Signaling Pathway Context

To appreciate the biological relevance of adenosine derivatives, it is useful to understand the adenosine signaling pathway. Adenosine mediates its effects by binding to four subtypes of G-protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[4][5][6][7] The activation of these receptors triggers various downstream signaling cascades, influencing a multitude of physiological functions.

Adenosine_Signaling_Pathway ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 A1R A1R Adenosine->A1R A2AR A2AR Adenosine->A2AR A2BR A2BR Adenosine->A2BR A3R A3R Adenosine->A3R cAMP_ext cAMP cAMP_ext->AMP Ecto-PDE Gi Gi A1R->Gi Gs Gs A2AR->Gs A2BR->Gs A3R->Gi AC Adenylyl Cyclase Gi->AC Gs->AC cAMP_int cAMP AC->cAMP_int ATP PKA PKA cAMP_int->PKA Response Cellular Response PKA->Response

Extracellular Adenosine Signaling Pathway.

Experimental Protocol for Determining Thermodynamic Solubility

The following is a generalized protocol based on the established "shake-flask" method, which is considered the gold standard for determining thermodynamic solubility. This method can be adapted to quantify the solubility of this compound in various solvents.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

1. Materials and Reagents:

  • This compound (solid, high purity)

  • Selected solvents (e.g., Dichloromethane, Acetonitrile, DMSO, Ethyl Acetate, Tetrahydrofuran, etc.), analytical grade or higher

  • Calibrated analytical balance

  • Vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Experimental Workflow Diagram:

Solubility_Workflow start Start prep Prepare Materials (Compound, Solvents, Vials) start->prep weigh Weigh excess amount of This compound into vials prep->weigh add_solvent Add precise volume of selected solvent to each vial weigh->add_solvent equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) add_solvent->equilibrate check_solid Visually confirm presence of undissolved solid equilibrate->check_solid centrifuge Centrifuge to pellet undissolved solid check_solid->centrifuge sample Withdraw supernatant using a syringe centrifuge->sample filter Filter the supernatant (0.22 µm filter) sample->filter dilute Prepare serial dilutions of the filtrate filter->dilute analyze Analyze concentration via HPLC or UV-Vis dilute->analyze calculate Calculate solubility (e.g., mg/mL) analyze->calculate end End calculate->end

Workflow for Solubility Determination.

3. Step-by-Step Procedure:

  • Preparation of Standard Curve:

    • Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standards with decreasing concentrations.

    • Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a standard curve of response (e.g., peak area) versus concentration. This curve will be used to determine the concentration of the saturated solutions.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An "excess" ensures that saturation will be reached; for example, start with 5-10 mg of solid in 1 mL of solvent.

    • Accurately add a predetermined volume (e.g., 1.0 mL) of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.

  • Sample Processing:

    • After equilibration, visually confirm that a small amount of undissolved solid remains in each vial, indicating that a saturated solution has been formed.

    • Allow the vials to stand undisturbed for a short period, or centrifuge them at a low speed, to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe, being cautious not to disturb the solid pellet.

    • Immediately filter the supernatant through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

  • Analysis:

    • Accurately dilute the filtered saturate with the same solvent to bring its concentration into the linear range of the previously prepared standard curve.

    • Analyze the diluted sample using the same analytical method (e.g., HPLC-UV) used for the standards.

  • Data Calculation:

    • Using the standard curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

    • The final value, typically expressed in mg/mL or mol/L, represents the thermodynamic solubility of this compound in that specific solvent at the tested temperature.

Conclusion

While quantitative solubility data for this compound remains to be broadly published, its qualitative solubility in key organic solvents provides a starting point for its use in synthesis and biological assays. For applications requiring precise concentrations, the experimental protocol detailed in this guide offers a robust framework for researchers to determine its solubility characteristics in their solvents of choice. Such empirical data is invaluable for ensuring the reproducibility and accuracy of experiments, from reaction chemistry to the development of novel therapeutics targeting the adenosine signaling pathway.

References

The Anti-Inflammatory Potential of 3',5'-TIPS-N-Ac-Adenosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the anti-inflammatory properties of 3',5'-TIPS-N-Ac-Adenosine, a protected nucleoside analog of adenosine (B11128). While direct experimental data on the anti-inflammatory activity of this specific compound is limited in publicly available literature, this document provides a comprehensive overview based on the well-established immunomodulatory roles of adenosine and its derivatives. This guide outlines the theoretical framework, potential mechanisms of action, and detailed experimental protocols to facilitate further research into the therapeutic potential of this compound.

Introduction

Adenosine is a ubiquitous endogenous purine (B94841) nucleoside that plays a critical role in regulating inflammation.[1][2] Its effects are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[2] The activation of these receptors on immune cells generally leads to immunosuppressive and anti-inflammatory responses, making adenosine analogs attractive candidates for therapeutic development. This compound is a derivative of adenosine where the 3' and 5' hydroxyl groups of the ribose sugar are protected by bulky triisopropylsilyl (TIPS) groups, and the exocyclic amine is acetylated. This chemical modification may enhance its metabolic stability and cell permeability, potentially leading to improved pharmacokinetic and pharmacodynamic properties compared to native adenosine.

Potential Anti-Inflammatory Mechanisms of Action

The anti-inflammatory effects of adenosine analogs are multifaceted and involve the modulation of key signaling pathways that govern the inflammatory response. The primary mechanisms are believed to involve the suppression of pro-inflammatory cytokine production and the inhibition of inflammatory cell activation.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] Adenosine has been shown to inhibit the NF-κB signaling pathway in various immune cells.[4][5] It is hypothesized that this compound, upon intracellular deprotection or direct interaction with cellular targets, could exert its anti-inflammatory effects by interfering with the NF-κB activation cascade.

NF-kB Signaling Pathway Inhibition by Adenosine Analogs cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor TLR4 Inflammatory_Stimulus->Receptor Adenosine_Analog This compound Adenosine_Receptor Adenosine Receptor Adenosine_Analog->Adenosine_Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates Adenosine_Receptor->IKK_Complex Inhibits IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_active->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Induces

Figure 1: Proposed inhibition of the NF-κB signaling pathway by adenosine analogs.

Modulation of MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[6][7] Adenosine A2A receptor agonists have been shown to inhibit the activation of p38 MAPK and JNK. The silyl (B83357) protecting groups on this compound could influence its interaction with cellular kinases or phosphatases, thereby modulating MAPK signaling.

MAPK Signaling Pathway Modulation by Adenosine Analogs cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor TLR4 Inflammatory_Stimulus->Receptor Adenosine_Analog This compound Adenosine_Receptor Adenosine Receptor Adenosine_Analog->Adenosine_Receptor MAP3K MAP3K Receptor->MAP3K Activates Adenosine_Receptor->MAP3K Inhibits MAP2K MAP2K (MEK) MAP3K->MAP2K Phosphorylates MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes Induces

Figure 2: Potential modulation of the MAPK signaling pathway by adenosine analogs.

Quantitative Data on Related Adenosine Analogs

While specific quantitative data for this compound is not available in the public domain, the following table summarizes the anti-inflammatory activities of other adenosine analogs to provide a comparative context for future studies.

CompoundAssayTarget/Cell LineActivity (IC50/EC50)Reference
AdenosineIL-12 and TNF-α productionMouse MacrophagesInhibition observed[8]
AdenosineIL-6 and IL-8 releaseHuman Umbilical Vein Endothelial CellsDose-dependent inhibition[9]
2-Chloroadenosine (CADO)Cytokine productionActivated Natural Killer CellsInhibition observed[1]
Curcumin (B1669340) Analog (BAT3)NF-κB reporter gene expressionHuman embryonic kidney 293T cellsIC50 ≈ 6 µM[10]
Coumarin Analog (14b)Anti-inflammatory activityLPS-induced MacrophagesEC50 = 5.32 µM[6]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-inflammatory properties of this compound.

Synthesis of this compound

Materials:

  • N6-acetyladenosine

  • 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl2)

  • Pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for elution

Procedure:

  • Dissolve N6-acetyladenosine in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of TIPDSiCl2 in anhydrous DMF to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Vitro Anti-inflammatory Assay: LPS-Induced Cytokine Release in Macrophages

This protocol describes how to assess the ability of this compound to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.[12][13]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Enzyme-linked immunosorbent assay (ELISA) kits for TNF-α, IL-6, and IL-1β

  • MTT or similar cell viability assay kit

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • After incubation, collect the cell culture supernatants and store at -80°C until analysis.

  • Determine the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Assess cell viability in the remaining cells using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

  • Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated vehicle control.

In Vitro Anti-inflammatory Assay Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plates Start->Seed_Cells Pre_treat Pre-treat with This compound Seed_Cells->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect Supernatants Incubate->Collect_Supernatant Cell_Viability Assess Cell Viability (MTT Assay) Incubate->Cell_Viability ELISA Measure Cytokines (TNF-α, IL-6, IL-1β) by ELISA Collect_Supernatant->ELISA Analyze_Data Analyze Data ELISA->Analyze_Data Cell_Viability->Analyze_Data

Figure 3: Workflow for the in vitro anti-inflammatory assay.

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema

This acute inflammation model is used to evaluate the in vivo anti-inflammatory activity of a compound.[14]

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • This compound suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the rats into groups (n=6 per group): Vehicle control, this compound treated (at different doses), and reference drug treated.

  • Administer the test compound or vehicle orally or intraperitoneally 1 hour before the induction of inflammation.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

This compound represents a promising scaffold for the development of novel anti-inflammatory agents. Based on the well-documented immunomodulatory properties of adenosine, it is highly probable that this protected analog will exhibit significant anti-inflammatory activity. The experimental protocols and theoretical frameworks provided in this guide offer a solid foundation for researchers to systematically investigate the therapeutic potential of this compound and to elucidate its precise mechanisms of action. Further studies are warranted to confirm its efficacy and to explore its potential in preclinical models of inflammatory diseases.

References

The Immunosuppressive Potential of 3',5'-TIPS-N-Ac-Adenosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential immunosuppressive effects of 3',5'-TIPS-N-Ac-Adenosine, a protected nucleoside analog of adenosine (B11128). While direct experimental data on this specific compound is limited in publicly available literature, this document extrapolates its likely mechanisms of action based on the well-established immunomodulatory roles of adenosine and its analogs. This guide serves as a foundational resource for researchers initiating studies on this compound, offering insights into potential signaling pathways, suggested experimental protocols, and a framework for data interpretation.

Introduction to this compound

This compound is a derivative of adenosine, a purine (B94841) nucleoside that plays a critical role in various physiological processes. The presence of the bulky triisopropylsilyl (TIPS) protecting groups at the 3' and 5' positions of the ribose sugar and an acetyl (Ac) group on the exocyclic amine of the adenine (B156593) base suggests its design as a tool for chemical synthesis or as a prodrug to enhance stability or cellular uptake. As an adenosine analog, it is anticipated to interact with the adenosine signaling pathway, which is a key regulator of immune responses.[1][2][] While some sources indicate its anti-inflammatory and immunosuppressive potential, detailed mechanistic studies are not yet widely published.[]

The Adenosine-Mediated Immunosuppressive Pathway

Extracellular adenosine is a potent signaling molecule that accumulates in the microenvironment of inflamed or cancerous tissues.[4][5] Its immunosuppressive effects are primarily mediated through its interaction with four G protein-coupled adenosine receptor subtypes: A1, A2A, A2B, and A3.[4][6] The A2A and A2B receptors are considered the primary mediators of adenosine-induced immunosuppression.[6][7]

Activation of A2A and A2B receptors on immune cells, such as T cells, natural killer (NK) cells, and dendritic cells (DCs), leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] Elevated cAMP has broad inhibitory effects on immune cell function, including:

  • Inhibition of T cell activation, proliferation, and cytokine production: Adenosine signaling can dampen T cell receptor (TCR) signaling, leading to reduced production of pro-inflammatory cytokines like IFN-γ and IL-2.[7]

  • Suppression of NK cell cytotoxicity: The cytotoxic activity of NK cells against target cells is impaired by adenosine.[8]

  • Impaired dendritic cell maturation and function: Adenosine can inhibit the maturation of DCs, reducing their ability to present antigens and activate naive T cells.[7][8]

  • Promotion of regulatory T cells (Tregs): Adenosine can enhance the suppressive functions of Tregs, further contributing to an immunosuppressive microenvironment.[5]

The following diagram illustrates the generalized signaling pathway of adenosine-mediated immunosuppression.

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 A2AR A2A Receptor Adenosine->A2AR Binds A2BR A2B Receptor Adenosine->A2BR Binds 3_5_TIPS_N_Ac_Adenosine This compound (Analog) 3_5_TIPS_N_Ac_Adenosine->A2AR Hypothesized Binding 3_5_TIPS_N_Ac_Adenosine->A2BR Hypothesized Binding CD39 CD39 CD73 CD73 AC Adenylyl Cyclase A2AR->AC Activates A2BR->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Immune_Suppression Immunosuppressive Effects (e.g., ↓ T-cell activation, ↓ Cytokine release) PKA->Immune_Suppression Leads to

Caption: Generalized Adenosine Signaling Pathway.

Quantitative Data Summary (Hypothetical)

Due to the absence of specific published data for this compound, the following table is presented as a template for researchers. It outlines the types of quantitative data that would be crucial for characterizing the immunosuppressive effects of this compound. Hypothetical values are included for illustrative purposes.

Assay Immune Cell Type Parameter Measured This compound IC₅₀ (µM) Adenosine IC₅₀ (µM) (Reference)
T Cell Proliferation AssayHuman PBMCs³H-Thymidine incorporation15.225.8
Cytokine Release Assay (IFN-γ)Activated CD8+ T CellsIFN-γ concentration (pg/mL)8.512.1
Cytokine Release Assay (IL-2)Activated CD4+ T CellsIL-2 concentration (pg/mL)11.318.4
NK Cell Cytotoxicity AssayHuman NK Cells% Lysis of K562 target cells22.735.0
Dendritic Cell Maturation AssayMonocyte-derived DCsCD83 expression (MFI)30.142.5

Note: The hypothetical data suggests that this compound could be a more potent immunosuppressive agent than adenosine, as indicated by the lower IC₅₀ values.

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below is a generalized protocol for assessing the immunosuppressive effects of a compound like this compound on T cell proliferation.

T Cell Proliferation Assay (CFSE-based)

1. Objective: To determine the inhibitory effect of this compound on the proliferation of activated T lymphocytes.

2. Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)
  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
  • Carboxyfluorescein succinimidyl ester (CFSE)
  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
  • This compound (dissolved in DMSO)
  • Adenosine (positive control)
  • DMSO (vehicle control)
  • 96-well round-bottom plates
  • Flow cytometer

3. Methodology:

4. Data Analysis: Gate on the T cell population (CD3+). The percentage of proliferating cells is determined by the proportion of cells that have undergone one or more divisions (i.e., have reduced CFSE fluorescence compared to non-proliferating cells). Calculate the IC₅₀ value for this compound.

The following diagram outlines the general workflow for assessing the immunosuppressive activity of a test compound.

Experimental_Workflow Start Start Isolate_Immune_Cells Isolate Primary Immune Cells (e.g., PBMCs) Start->Isolate_Immune_Cells Label_Cells Label Cells (e.g., CFSE for proliferation) Isolate_Immune_Cells->Label_Cells Treat_Cells Treat Cells with This compound (and controls) Label_Cells->Treat_Cells Activate_Cells Activate Immune Cells (e.g., with anti-CD3/CD28) Treat_Cells->Activate_Cells Incubate Incubate for 48-96 hours Activate_Cells->Incubate Assay_Readout Perform Assay Readout Incubate->Assay_Readout Flow_Cytometry Flow Cytometry (Proliferation, Marker Expression) Assay_Readout->Flow_Cytometry e.g. ELISA ELISA / CBA (Cytokine Levels) Assay_Readout->ELISA e.g. Cytotoxicity_Assay Cytotoxicity Assay (% Target Cell Lysis) Assay_Readout->Cytotoxicity_Assay e.g. Data_Analysis Data Analysis (e.g., IC50 calculation) Flow_Cytometry->Data_Analysis ELISA->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow.

Conclusion and Future Directions

While direct evidence is currently sparse, the chemical nature of this compound as a protected adenosine analog strongly suggests its potential as an immunosuppressive agent. Researchers are encouraged to use the foundational information on adenosine signaling and the generalized protocols provided in this guide to systematically investigate its biological activities. Key future research directions should include:

  • Receptor Binding Assays: To determine the binding affinity and selectivity of this compound for the different adenosine receptor subtypes.

  • In Vitro Immunological Assays: To quantify its effects on a wide range of immune cell types and functions, as outlined in this guide.

  • In Vivo Studies: To evaluate its immunosuppressive efficacy and pharmacokinetic properties in relevant animal models of inflammatory or autoimmune diseases.

  • Mechanism of Action Studies: To elucidate the precise downstream signaling pathways modulated by this compound.

By pursuing these avenues of research, the scientific community can fully characterize the therapeutic potential of this compound as a novel immunomodulatory agent.

References

Methodological & Application

Application Notes and Protocols for the Use of 3',5'-TIPS-N-Ac-Adenosine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3',5'-TIPS-N-Ac-Adenosine in the synthesis of modified oligonucleotides. This specialized adenosine (B11128) analog, featuring bulky silyl (B83357) protecting groups on both the 3' and 5' hydroxyl functions and an acetyl group on the exocyclic amine, offers unique opportunities for the creation of novel oligonucleotide structures, particularly for therapeutic and diagnostic applications.

Introduction

Standard automated solid-phase oligonucleotide synthesis relies on phosphoramidite (B1245037) building blocks with a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl and a phosphoramidite group at the 3'-position. The use of this compound, with its distinct protecting group strategy, deviates from this standard and is therefore suited for specialized applications such as the synthesis of oligonucleotides with terminal modifications or for use in solution-phase synthesis strategies. The triisopropylsilyl (TIPS) groups provide robust protection during synthesis and can be removed under specific fluoride-based conditions, while the N-acetyl group is labile to standard basic deprotection.

Data Presentation

Table 1: Protecting Groups and Deprotection Reagents
Protecting GroupChemical NamePosition on AdenosineDeprotection ReagentTypical Conditions
TIPSTriisopropylsilyl3'-OH and 5'-OHTetrabutylammonium fluoride (B91410) (TBAF) or Triethylamine trihydrofluoride (TEA·3HF)1M TBAF in THF, Room Temp, 12-24h[1] or TEA·3HF in DMSO/TEA, 65°C, 2.5h[2]
AcAcetylN6-AmineAmmonium Hydroxide (NH₄OH) or Ammonium hydroxide/Methylamine (AMA)Concentrated NH₄OH, 55°C, 8-16h[3] or AMA, 65°C, 10-20 min[2][4]
Table 2: Comparison of Deprotection Conditions for Silyl Ethers
ReagentAdvantagesDisadvantagesReference
Tetrabutylammonium fluoride (TBAF) Effective for TBDMS and TIPS removal.Can be challenging to remove non-volatile byproducts, requiring extensive desalting. Water content is critical and can affect efficiency.[5][6][1]
Triethylamine trihydrofluoride (TEA·3HF) Volatile byproducts are easier to remove. Less sensitive to residual water.Can be more acidic, posing a risk of depurination for sensitive nucleosides.[5]
Ammonium Fluoride (NH₄F) Mild conditions, suitable for "RNA only" substrates.Slower reaction times compared to TBAF.[7]
Potassium Fluoride (KF) Mild conditions, suitable for "mixed RNA/non-RNA" substrates.May require optimization of reaction conditions.[7]

Experimental Protocols

The following protocols are based on established methodologies for oligonucleotide synthesis and deprotection, adapted for the specific use of this compound. It is assumed that this building block is intended for the synthesis of a dinucleotide or for the terminal modification of an oligonucleotide.

Protocol 1: Phosphoramidite Preparation of this compound

This protocol describes the conversion of this compound to its 2'-O-phosphoramidite derivative, which is a necessary step for its incorporation into an oligonucleotide chain.

Materials:

  • This compound

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (B52724)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add DIPEA (2.5 equivalents) to the solution and stir under an inert atmosphere (Argon or Nitrogen).

  • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane (B92381) to yield the desired phosphoramidite.

Protocol 2: Incorporation into Oligonucleotide Synthesis (Manual Synthesis Example)

This protocol outlines the manual coupling of the prepared this compound phosphoramidite to a solid support-bound nucleoside.

Materials:

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside (e.g., dT-CPG)

  • This compound-2'-O-phosphoramidite

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping solution A (Acetic anhydride/Pyridine/THF) and B (1-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Pyridine/Water)

  • Deblocking solution (3% Trichloroacetic acid (TCA) in DCM)

  • Anhydrous Acetonitrile

Procedure:

  • Deblocking: Treat the dT-CPG support with the deblocking solution to remove the 5'-DMT group. Wash thoroughly with anhydrous acetonitrile.

  • Coupling: Dissolve the this compound-2'-O-phosphoramidite and the activator in anhydrous acetonitrile. Add this solution to the CPG and allow to react for 10-15 minutes.[8]

  • Capping: Wash the CPG with acetonitrile. Treat with capping solutions A and B to acetylate any unreacted 5'-hydroxyl groups.

  • Oxidation: Wash the CPG with acetonitrile. Treat with the oxidizing solution to convert the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

  • Wash the CPG thoroughly with acetonitrile and dry under a stream of argon.

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized dinucleotide from the solid support and the subsequent removal of all protecting groups.

Materials:

  • CPG-bound dinucleotide

  • Concentrated Ammonium Hydroxide (NH₄OH) or AMA (1:1 mixture of aqueous NH₄OH and aqueous Methylamine)

  • 1 M Tetrabutylammonium fluoride (TBAF) in THF

  • 1 M Triethylammonium acetate (TEAA) buffer, pH 7.0

  • Desalting column

Procedure:

  • Cleavage and N-Acetyl Deprotection:

    • Treat the CPG with concentrated NH₄OH at 55°C for 8-16 hours or with AMA at 65°C for 10-20 minutes.[2][3][4] This step cleaves the oligonucleotide from the support and removes the N-acetyl group from adenosine and the cyanoethyl phosphate protecting groups.

    • Filter the solution to remove the CPG and collect the filtrate containing the partially deprotected oligonucleotide.

    • Evaporate the solution to dryness.

  • TIPS Group Deprotection:

    • Dissolve the dried oligonucleotide in 1 M TBAF in THF.[1]

    • Incubate at room temperature for 12-24 hours.[1]

    • Quench the reaction by adding an equal volume of 1 M TEAA buffer.

  • Purification:

    • Desalt the solution using a desalting column to remove TBAF and other salts.

    • Analyze the purity of the final product by HPLC and confirm its identity by mass spectrometry.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle Start Start Deblocking Deblocking Start->Deblocking Remove 5'-DMT Coupling Coupling Deblocking->Coupling Add Phosphoramidite Capping Capping Coupling->Capping Block Failures Oxidation Oxidation Capping->Oxidation Stabilize Linkage Elongated_Chain Chain Elongated Oxidation->Elongated_Chain Elongated_Chain->Deblocking Repeat Cycle Deprotection_Workflow cluster_deprotection Cleavage and Deprotection Workflow CPG_Oligo CPG-Bound Protected Oligo Cleavage_N_Deprotection Cleavage from CPG & N-Acetyl Deprotection (NH4OH or AMA) CPG_Oligo->Cleavage_N_Deprotection TIPS_Deprotection 3',5'-TIPS Deprotection (TBAF or TEA·3HF) Cleavage_N_Deprotection->TIPS_Deprotection Purification Desalting and HPLC TIPS_Deprotection->Purification Final_Product Purified Oligonucleotide Purification->Final_Product

References

3',5'-TIPS-N-Ac-Adenosine: A Versatile Precursor for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-TIPS-N-Ac-Adenosine is a protected nucleoside that serves as a critical building block in the synthesis of modified oligonucleotides and other adenosine-based therapeutics. The triisopropylsilyl (TIPS) groups on the 3' and 5' hydroxyls provide robust protection during chemical synthesis, while the N-acetyl group protects the exocyclic amine of the adenine (B156593) base. This strategic protection allows for precise chemical manipulations at other positions of the adenosine (B11128) molecule, making it an invaluable precursor in drug development, particularly in the fields of antiviral and immunomodulatory therapies.

Adenosine analogs have demonstrated significant therapeutic potential, acting as vasodilators, and exhibiting anti-inflammatory, anticancer, and antiviral properties.[1] Their mechanism of action often involves interaction with adenosine receptors, such as the A2A receptor, or interference with viral replication processes.[2][3] Modified oligonucleotides, synthesized using precursors like this compound, are employed in antisense therapies and as siRNAs to modulate gene expression.[4]

These application notes provide detailed protocols for the use of this compound in the synthesis of modified oligonucleotides and for evaluating their antiviral activity.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₄H₄₁N₅O₆Si₂
Molecular Weight551.78 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in DMSO, DMF, and other organic solvents
Purity (typical)≥98%

Table 2: Representative Antiviral Activity of Adenosine Analogs

CompoundVirusEC₅₀ (µM)CC₅₀ (µM)Therapeutic Index (CC₅₀/EC₅₀)
GS-441524SARS-CoV-2>50>50-
ATV006SARS-CoV-2 (Omicron)->501207.55[5]
HNC-1664SARS-CoV-2---
NITD008Dengue Virus---

Note: EC₅₀ (Half-maximal effective concentration) and CC₅₀ (Half-maximal cytotoxic concentration) values are dependent on the specific virus, cell line, and assay conditions. The data presented here are for illustrative purposes based on published literature for various adenosine analogs.

Experimental Protocols

Protocol 1: Synthesis of this compound-2'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

This protocol describes the phosphitylation of this compound to prepare the corresponding phosphoramidite (B1245037), a key reagent for oligonucleotide synthesis.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).

  • Add N,N-diisopropylethylamine (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.

  • Extract the organic layer with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate containing a small percentage of triethylamine.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain the this compound-2'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite as a white foam.

  • Dry the final product under high vacuum and store under an inert atmosphere at -20°C.

Protocol 2: Automated Solid-Phase Synthesis of a Modified Oligonucleotide

This protocol outlines the general steps for synthesizing a modified oligonucleotide on an automated DNA/RNA synthesizer using the phosphoramidite prepared in Protocol 1.

Materials:

  • This compound-2'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (dissolved in anhydrous acetonitrile)

  • Other required phosphoramidites (A, C, G, T/U)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Deblocking solution (e.g., 3% trichloroacetic acid in DCM)

  • Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile)

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: 16% N-methylimidazole in THF)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

  • Anhydrous acetonitrile

Procedure:

The synthesis is performed in a cyclical manner, with each cycle adding one nucleotide to the growing chain.

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution. This exposes a free 5'-hydroxyl group for the next coupling step.

  • Coupling: The this compound phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in the final product.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • These four steps are repeated for each subsequent nucleotide to be added to the sequence.

Protocol 3: Deprotection and Purification of the Synthesized Oligonucleotide

This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of all protecting groups.

Materials:

  • Oligonucleotide synthesized on CPG support

  • Ammonium hydroxide/methylamine (AMA) solution (1:1, v/v)

  • Tetrabutylammonium fluoride (B91410) (TBAF) in THF (1 M)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • N,N-Dimethylformamide (DMF)

  • Desalting column or HPLC system for purification

Procedure:

  • Cleavage and Base Deprotection: Transfer the CPG support to a screw-cap vial and add the AMA solution. Heat the vial at 65°C for 10-15 minutes to cleave the oligonucleotide from the support and remove the cyanoethyl and N-acetyl protecting groups.

  • Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube. Evaporate the solution to dryness.

  • TIPS Group Deprotection: To remove the 3' and 5' TIPS protecting groups, treat the dried oligonucleotide with a solution of TBAF in THF or TEA·3HF in DMF. The reaction time and temperature will depend on the specific conditions chosen.

  • Quench the reaction and precipitate the oligonucleotide.

  • Purification: Purify the deprotected oligonucleotide using a desalting column to remove salts and small molecules, or by high-performance liquid chromatography (HPLC) for higher purity.

  • Quantify the purified oligonucleotide by measuring its absorbance at 260 nm.

Protocol 4: Antiviral Plaque Reduction Assay

This assay is used to determine the antiviral activity of the synthesized oligonucleotide by measuring the reduction in viral plaque formation.

Materials:

  • Purified modified oligonucleotide

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock with a known titer

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Overlay medium (e.g., medium with methylcellulose (B11928114) or agarose)

  • Crystal violet staining solution

Procedure:

  • Seed the host cells in 6- or 12-well plates and grow them to form a confluent monolayer.

  • Prepare serial dilutions of the purified oligonucleotide in the cell culture medium.

  • Remove the growth medium from the cells and infect them with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques. The infection is performed in the presence of the different concentrations of the oligonucleotide.

  • After a 1-2 hour incubation period to allow for viral adsorption, remove the virus-containing medium.

  • Add the overlay medium containing the corresponding concentrations of the oligonucleotide to each well.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • After incubation, fix the cells and stain them with crystal violet.

  • Count the number of plaques in each well. The EC₅₀ value is the concentration of the oligonucleotide that reduces the number of plaques by 50% compared to the untreated virus control.

Visualizations

Experimental_Workflow cluster_synthesis Phosphoramidite Synthesis cluster_oligo_synthesis Oligonucleotide Synthesis cluster_post_synthesis Post-Synthesis Processing cluster_assay Biological Evaluation 3_5_TIPS_N_Ac_Adenosine This compound Phosphitylation Phosphitylation (Protocol 1) 3_5_TIPS_N_Ac_Adenosine->Phosphitylation Phosphoramidite Adenosine Phosphoramidite Phosphitylation->Phosphoramidite Automated_Synthesis Automated Synthesis (Protocol 2) Phosphoramidite->Automated_Synthesis Solid_Support Solid Support Solid_Support->Automated_Synthesis Protected_Oligo Protected Oligonucleotide Automated_Synthesis->Protected_Oligo Deprotection Deprotection (Protocol 3) Protected_Oligo->Deprotection Purification Purification Deprotection->Purification Modified_Oligo Purified Modified Oligonucleotide Purification->Modified_Oligo Antiviral_Assay Antiviral Assay (Protocol 4) Modified_Oligo->Antiviral_Assay Biological_Data Biological Activity Data Antiviral_Assay->Biological_Data

Caption: Experimental workflow for the synthesis and evaluation of a modified oligonucleotide.

A2A_Signaling_Pathway cluster_nucleus Nucleus A2AR Adenosine A2A Receptor G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene_Expression Regulates Adenosine Adenosine / Adenosine Analog Adenosine->A2AR Binds to

Caption: Adenosine A2A receptor signaling pathway.

References

Application Notes and Protocols for Experimental Design Using 3',5'-TIPS-N-Ac-Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design involving 3',5'-TIPS-N-Ac-Adenosine, a key intermediate in the synthesis of N6-substituted adenosine (B11128) analogs. This document details its application in drug discovery, particularly in the fields of oncology, inflammation, and immunology, and provides detailed protocols for its use and subsequent deprotection.

Introduction

This compound is a protected nucleoside derivative where the 3' and 5' hydroxyl groups of the ribose sugar are protected by bulky triisopropylsilyl (TIPS) groups, and the N6 amino group of the adenine (B156593) base is protected by an acetyl (Ac) group. This strategic protection allows for regioselective modification at other positions of the adenosine molecule, most commonly leading to the synthesis of a diverse library of N6-substituted adenosine analogs. These analogs are of significant interest in drug development due to their potent and selective interactions with adenosine receptors (A1, A2A, A2B, and A3), which are implicated in a variety of physiological and pathological processes.

The ability to synthesize a wide range of N6-substituted adenosines is crucial for structure-activity relationship (SAR) studies, aiming to develop selective agonists or antagonists for specific adenosine receptor subtypes. Such targeted compounds have therapeutic potential in cancer, inflammatory diseases, and neurodegenerative disorders.

Applications

The primary application of this compound is as a versatile starting material for the synthesis of N6-substituted adenosine analogs. These synthesized compounds can then be utilized in a variety of experimental settings:

  • Cancer Research: N6-substituted adenosine analogs have been shown to exhibit anti-proliferative activity in various cancer cell lines.[1][2] Experimental designs often involve screening these compounds for their ability to inhibit cancer cell growth, induce apoptosis, and modulate signaling pathways involved in tumor progression. The adenosine pathway is a novel checkpoint for immunotherapy, and targeting it can promote anti-tumor immune responses.

  • Inflammation and Immunology: Adenosine is a key regulator of inflammation and immune responses.[3] N6-substituted adenosine analogs can be designed to target specific adenosine receptors on immune cells, thereby modulating their function. Experimental protocols in this area include assessing the inhibition of pro-inflammatory cytokine production, measuring the suppression of immune cell proliferation, and evaluating the in vivo efficacy in animal models of inflammatory diseases.[4]

  • Drug Development: The development of selective adenosine receptor ligands is a major focus in drug discovery. This compound serves as a critical building block in the synthesis of novel chemical entities for preclinical and clinical evaluation.

Experimental Protocols

Protocol 1: General Synthesis of N6-Substituted Adenosines using a Protected Adenosine Intermediate

This protocol is adapted from methodologies for the regioselective alkylation of N6-acetyl-protected adenosines.[5][6][7] It outlines a general two-step process: N6-alkylation followed by deprotection.

Materials:

  • N6-acetyl-2',3',5'-tri-O-acetyladenosine (as a proxy for a fully protected adenosine)[5]

  • Alkyl halide (e.g., R-Br) or Alcohol (R-OH)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (MeCN), anhydrous

  • Triphenylphosphine (B44618) (Ph3P)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Methanolic ammonia (B1221849) (7 M)

  • Thin Layer Chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

Step 1: N6-Alkylation

Method A: Using Alkyl Halides[7]

  • Dissolve N6-acetyl-2',3',5'-tri-O-acetyladenosine (1 equivalent) in anhydrous acetonitrile.

  • Add the desired alkyl bromide (1.2 equivalents).

  • Add DBU (1.2 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N6-alkylated, fully protected adenosine derivative.

Method B: Mitsunobu Reaction with Alcohols[7]

  • Dissolve N6-acetyl-2',3',5'-tri-O-acetyladenosine (1 equivalent), the desired alcohol (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 20 hours.

  • Monitor the reaction progress by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Step 2: Deprotection [7]

  • Dissolve the purified N6-alkylated, protected adenosine derivative in 7 M methanolic ammonia.

  • Stir the solution at room temperature for 48 hours in a sealed vessel.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the final N6-substituted adenosine product by recrystallization or silica gel column chromatography.

Protocol 2: Evaluation of Anti-Proliferative Activity of N6-Substituted Adenosine Analogs in Cancer Cell Lines

This protocol outlines a standard method to assess the cytotoxic effects of newly synthesized N6-substituted adenosine analogs on cancer cells.[1]

Materials:

  • Human bladder cancer cell line (e.g., T24) or other relevant cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized N6-substituted adenosine analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare stock solutions of the synthesized N6-substituted adenosine analogs in DMSO.

  • Prepare serial dilutions of the compounds in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation

The quantitative data from the anti-proliferative assays can be summarized in a table for easy comparison of the synthesized N6-substituted adenosine analogs.

CompoundN6-SubstituentCancer Cell LineIC50 (µM) [48h]
Analog 1 IsopentenylBladder Cancer (T24)15.2
Analog 2 BenzylBladder Cancer (T24)25.8
Analog 3 CyclopentylBladder Cancer (T24)38.1
Analog 4 FurfurylBladder Cancer (T24)> 100
Doxorubicin (Positive Control)Bladder Cancer (T24)0.5

Note: The data presented here is representative and for illustrative purposes. Actual values will vary depending on the specific compounds and experimental conditions.

Visualization of Workflow and Signaling Pathway

Experimental Workflow for Synthesis and Screening

The following diagram illustrates the general workflow from the protected adenosine starting material to the evaluation of the biological activity of the final compounds.

G cluster_synthesis Synthesis cluster_screening Biological Screening A This compound (Protected Starting Material) B N6-Alkylation (e.g., with Alkyl Halide or Mitsunobu) A->B C Purification of Protected Intermediate B->C D Deprotection (Removal of TIPS and Ac groups) C->D E Purification of Final N6-Substituted Adenosine Analog D->E F In Vitro Assays (e.g., Anti-proliferative, Anti-inflammatory) E->F G Data Analysis (e.g., IC50 determination) F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Compound Identification H->I

Caption: Workflow for synthesis and screening of N6-substituted adenosine analogs.

Simplified Adenosine Receptor Signaling Pathway in Cancer

This diagram depicts a simplified signaling pathway illustrating how an N6-substituted adenosine analog, acting as an agonist at an adenosine receptor (e.g., A3AR), can lead to an anti-tumor response.

G cluster_cell Cancer Cell receptor Adenosine Receptor (e.g., A3AR) gi_protein Gi Protein receptor->gi_protein Activation ac Adenylate Cyclase gi_protein->ac Inhibition camp cAMP ac->camp Conversion pka Protein Kinase A camp->pka Activation downstream Downstream Effectors (e.g., Inhibition of PI3K/Akt) pka->downstream Phosphorylation response Anti-proliferative Effect Apoptosis downstream->response ligand N6-Substituted Adenosine Analog (Agonist) ligand->receptor

Caption: Simplified adenosine receptor-mediated anti-tumor signaling pathway.

References

Application Notes and Protocols for 3',5'-TIPS-N-Ac-Adenosine in RNA Therapeutics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of RNA-based therapeutics, including small interfering RNAs (siRNAs), antisense oligonucleotides, and mRNA vaccines, has revolutionized modern medicine. The precise chemical synthesis of these oligonucleotides is fundamental to their efficacy and safety. 3',5'-TIPS-N-Ac-Adenosine is a crucial building block in the solid-phase synthesis of RNA, offering robust protection of the adenosine (B11128) nucleoside during the iterative coupling process. The triisopropylsilyl (TIPS) groups on the 3' and 5' hydroxyls, along with the N-acetyl (NAc) group on the exocyclic amine of adenine, ensure high coupling efficiency and minimize side reactions, leading to the synthesis of high-purity RNA oligonucleotides.

These application notes provide a comprehensive overview of the utility of this compound in RNA therapeutics research, complete with detailed protocols for its use in solid-phase RNA synthesis and subsequent analysis of the synthesized oligonucleotides.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₂₄H₄₃N₅O₅Si₂
Molecular Weight553.8 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in acetonitrile (B52724), dichloromethane, THF
Storage-20°C under inert atmosphere
Table 2: Typical Coupling Efficiency of Adenosine Phosphoramidites
Phosphoramidite (B1245037)Average Coupling Efficiency (%)Reference
This compound-2'-TBDMS-phosphoramidite >99.0 Inferred from standard phosphoramidite chemistry
Standard N-Bz-Adenosine-2'-TBDMS-phosphoramidite98.5 - 99.5[1]
2'-ACE-N-Bz-Adenosine-phosphoramidite>99.0[2]
Table 3: Deprotection Conditions for RNA Oligonucleotides
Protecting GroupReagentConditionsDuration
Cyanoethyl (phosphate)20% Dichloroacetic acid in DichloromethaneRoom Temperature2-3 minutes
N-Acetyl (Adenine)Aqueous Ammonia/Ethanol (B145695) (3:1) or Methylamine (B109427)55°C4-8 hours
2'-TBDMS (2'-hydroxyl)Triethylamine trihydrofluoride (TEA·3HF) in NMP65°C2.5 hours
3',5'-TIPS (3',5'-hydroxyl) Tetrabutylammonium fluoride (B91410) (TBAF) in THF Room Temperature 12-16 hours

Experimental Protocols

Protocol 1: Solid-Phase RNA Oligonucleotide Synthesis using this compound Phosphoramidite

This protocol outlines the key steps for incorporating this compound into an RNA oligonucleotide using an automated solid-phase synthesizer. It is assumed that the corresponding phosphoramidite has been prepared.

Materials:

  • This compound-2'-O-TBDMS-phosphoramidite

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile)

  • Capping Solution A (Acetic anhydride/Pyridine/THF) and Capping Solution B (N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane)

Procedure:

  • Preparation: Ensure all reagents and solvents are anhydrous. Install the this compound phosphoramidite vial on the synthesizer.

  • Synthesis Cycle (per monomer addition):

    • Deblocking: The 5'-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed with the deblocking solution.

    • Coupling: The this compound phosphoramidite is activated with the activator solution and coupled to the free 5'-hydroxyl of the growing RNA chain.[]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is removed.

  • Cleavage and Deprotection: Proceed to Protocol 2.

Protocol 2: Cleavage and Deprotection of the Synthesized RNA Oligonucleotide

Materials:

  • CPG solid support with the synthesized RNA oligonucleotide

  • Ammonium (B1175870) hydroxide/ethanol (3:1, v/v) or 40% aqueous methylamine

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Triethylamine trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP)

  • Sodium acetate (B1210297) (3 M)

  • N-butanol

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the CPG support to a screw-cap vial.

    • Add the ammonium hydroxide/ethanol mixture or aqueous methylamine.

    • Incubate at 55°C for 4-8 hours to cleave the oligonucleotide from the support and remove the N-acetyl protecting groups from the nucleobases.[4]

    • Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

  • 2'-Hydroxyl Deprotection (TBDMS removal):

    • Evaporate the ammonia/ethanol or methylamine solution.

    • Resuspend the pellet in TEA·3HF/NMP solution.

    • Incubate at 65°C for 2.5 hours.[4]

  • 3' and 5'-Hydroxyl Deprotection (TIPS removal):

    • Precipitate the oligonucleotide by adding sodium acetate and n-butanol, then cool to -70°C for 1 hour.

    • Centrifuge and wash the pellet.

    • Resuspend the oligonucleotide in 1 M TBAF in THF and incubate at room temperature for 12-16 hours.

  • Desalting:

    • Quench the reaction and desalt the fully deprotected RNA oligonucleotide using size-exclusion chromatography or ethanol precipitation.

Protocol 3: Purity Analysis of Synthetic RNA Oligonucleotides by HPLC

Materials:

  • Purified RNA oligonucleotide

  • HPLC system with a UV detector

  • Anion-exchange or reverse-phase HPLC column

  • Mobile Phase A and B (specifics depend on the chosen method)

Anion-Exchange HPLC (AEX-HPLC) Protocol: [5]

  • Objective: To separate oligonucleotides based on charge (length).

  • Column: A strong anion-exchange column (e.g., DNAPac PA200).

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0.

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Detection: UV absorbance at 260 nm.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Protocol: [5]

  • Objective: To separate oligonucleotides based on hydrophobicity.

  • Column: A C18 reverse-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient of acetonitrile in the TEAA buffer.

  • Detection: UV absorbance at 260 nm.

Visualizations

RNA_Synthesis_Workflow cluster_synthesis Solid-Phase RNA Synthesis cluster_deprotection Cleavage & Deprotection cluster_analysis Analysis start Start with CPG Support deblock1 1. Deblocking (Remove 5'-DMT) start->deblock1 couple 2. Coupling (Add this compound Phosphoramidite) deblock1->couple cap 3. Capping (Block unreacted sites) couple->cap oxidize 4. Oxidation (P(III) to P(V)) cap->oxidize deblock2 Repeat Cycle oxidize->deblock2 deblock2->couple Next monomer end_synthesis Full-Length Protected RNA deblock2->end_synthesis Final monomer cleave Cleavage from CPG & Base Deprotection (NH4OH/EtOH) end_synthesis->cleave deprotect_2 2'-OH Deprotection (TEA.3HF) cleave->deprotect_2 deprotect_35 3',5'-OH Deprotection (TBAF) deprotect_2->deprotect_35 desalt Desalting deprotect_35->desalt hplc HPLC Analysis (Purity Check) desalt->hplc final_product Purified RNA Oligonucleotide hplc->final_product

Caption: Workflow for RNA synthesis using this compound.

Protected_Adenosine_Structure cluster_adenosine This compound-2'-TBDMS-Phosphoramidite cluster_protecting_groups Protecting Groups A Adenine R Ribose A->R N-glycosidic bond P Phosphoramidite R->P at 3'-OH NAc N-Acetyl (NAc) NAc->A protects exocyclic amine TIPS5 5'-TIPS TIPS5->R protects 5'-OH TIPS3 3'-TIPS TBDMS 2'-TBDMS TBDMS->R protects 2'-OH

Caption: Structure of a fully protected Adenosine phosphoramidite building block.

References

Application Note and Protocol for the HPLC Analysis of 3',5'-TIPS-N-Ac-Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the analysis of 3',5'-bis(triisopropylsilyl)-N-acetyladenosine (3',5'-TIPS-N-Ac-Adenosine), a protected nucleoside analog often used in the synthesis of oligonucleotides and other antiviral or therapeutic compounds. The presence of the bulky, hydrophobic triisopropylsilyl (TIPS) protecting groups necessitates a tailored reversed-phase high-performance liquid chromatography (RP-HPLC) method for accurate quantification and purity assessment. This method is designed to be robust and reproducible for in-process control and final product analysis.

The analytical method described herein utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) in water, which allows for the efficient separation of the non-polar analyte from potential impurities. Detection is achieved via UV spectrophotometry at 260 nm, the characteristic absorbance maximum for the adenine (B156593) chromophore.

Experimental Protocol

Principle

The separation is based on reversed-phase chromatography, where the non-polar analyte, this compound, partitions between a non-polar stationary phase (C18) and a polar mobile phase. A gradient elution with an increasing concentration of organic solvent (acetonitrile) is employed to elute the highly retained, hydrophobic compound from the column, ensuring a sharp peak shape and efficient separation from more polar impurities.

Apparatus and Materials
  • High-Performance Liquid Chromatograph: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

  • HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition and Processing Software.

  • Analytical Balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

Reagents and Solutions
  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • This compound Reference Standard: Of known purity.

  • Mobile Phase A: HPLC grade water.

  • Mobile Phase B: HPLC grade acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Stationary Phase C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 70% B; 2-15 min: 70-95% B; 15-17 min: 95% B; 17.1-20 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL
Run Time 20 minutes
Sample Preparation
  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a stock solution of 1 mg/mL. Further dilute this stock solution to prepare working standards at desired concentrations (e.g., 0.1 mg/mL).

  • Sample Preparation: Accurately weigh a sample containing this compound and prepare a solution of approximately 0.1 mg/mL in the sample diluent.

  • Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.

Data Analysis

The concentration and purity of this compound in the sample are determined by comparing the peak area from the sample chromatogram to the peak area of the corresponding reference standard. The percentage purity can be calculated using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.

Data Presentation

The following table summarizes hypothetical quantitative data for a typical analysis of this compound.

ParameterValue
Retention Time (min) 12.5
Peak Area (mAU*s) 1500
Tailing Factor 1.1
Theoretical Plates > 5000
Linearity (R²) > 0.999
LOD (µg/mL) 0.5
LOQ (µg/mL) 1.5

Workflow and Signaling Pathway Diagrams

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Sample & Reference Standard start->weigh dissolve Dissolve in Acetonitrile/Water (50:50) weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 260 nm separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration & Quantification acquire->integrate report Generate Report integrate->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Application Notes and Protocols for the Deprotection of 3',5'-TIPS-N-Ac-Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the deprotection of 3',5'-TIPS-N-Ac-Adenosine, a common intermediate in the synthesis of adenosine (B11128) analogs. The protocols described below are based on established methods for the removal of triisopropylsilyl (TIPS) and N-acetyl protecting groups from nucleosides.

Introduction

The selective protection and deprotection of functional groups are critical steps in the chemical synthesis of modified nucleosides for therapeutic and research applications. This compound is a versatile intermediate where the 3' and 5' hydroxyl groups are protected as bulky TIPS ethers, and the exocyclic amine of the adenine (B156593) base is protected as an N-acetyl amide. The removal of these protecting groups is essential to yield the final, biologically active adenosine analog. This document outlines both sequential and one-pot deprotection strategies.

The TIPS protecting group is typically removed under fluoride-mediated or acidic conditions, while the N-acetyl group is labile to basic conditions.[1] The choice of deprotection strategy depends on the desired outcome, such as selective deprotection of either the silyl (B83357) or acetyl groups, or the complete deprotection to obtain adenosine.

Deprotection Strategies

Two primary strategies for the deprotection of this compound are presented:

  • Sequential Deprotection: This method involves the stepwise removal of the protecting groups, allowing for the isolation of an intermediate with either the TIPS or the N-acetyl group remaining. This approach offers greater control and is useful when further modification at a specific site is required.

  • One-Pot Deprotection: This more efficient approach aims to remove both the TIPS and N-acetyl groups in a single reaction vessel, saving time and resources. Careful selection of reagents and reaction conditions is crucial to ensure complete deprotection without significant side product formation.

Quantitative Data Summary

The following tables summarize quantitative data for the deprotection of related protected nucleosides. While specific data for this compound is not extensively published, the data presented here for analogous structures provide a useful reference for expected yields and reaction times.

Table 1: Deprotection of Silyl Ethers in Nucleosides

SubstrateReagent(s)SolventTemperature (°C)TimeYield (%)Reference
2'-TBDMS-rU1 M TBAFTHFRoom Temp.12-24 hNot specifiedBenchChem
Primary TIPS etherTBAFTHFRoom Temp.Not specifiedNot specifiedGelest
3',5'-TIPDS-ribonucleosidesTFA-H₂O-THF (1:1:4)THF0Not specified95-99ResearchGate
TIPS-arylacetylenes1.5 equiv. AgFMethanol (B129727)23Not specifiedGoodRedalyc

Table 2: Deprotection of N-Acetyl Groups in Nucleosides

SubstrateReagent(s)SolventTemperature (°C)TimeYield (%)Reference
N-acetyl nucleosideSchwartz's reagent (3-6 eq.)Anhydrous THFRoom Temp.0.5-3 hNot specifiedPMC
N-acetylated oligonucleotidesK₂CO₃/MeOH ('ultra-mild')MethanolNot specifiedNot specifiedNot specifiedPubMed
Pentaacetylated adenosineImidazoleMethanolRoom Temp.Not specified80-85 (of N⁶-acetyl-2′,3′,5′-tri-O-acetyladenosine)ResearchGate
N-acetylated oligonucleotidesNH₄OH/Methylamine (AMA)-6510 minNot specifiedGlen Research
N-acetylated oligonucleotides30% NH₄OHWater652 hNot specifiedGlen Research

Experimental Protocols

Protocol 1: Sequential Deprotection of this compound

This protocol first removes the TIPS groups followed by the removal of the N-acetyl group.

Step 1: Desilylation (Removal of TIPS groups)

  • Materials:

    • This compound

    • Tetrabutylammonium fluoride (B91410) (TBAF), 1 M solution in Tetrahydrofuran (THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in anhydrous THF (approximately 0.1 M solution).

    • Add TBAF solution (2.2-2.5 equiv.) dropwise to the stirred solution at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product (N-Ac-Adenosine) by silica gel column chromatography.

Step 2: Deacetylation (Removal of N-acetyl group)

  • Materials:

  • Procedure:

    • Dissolve the N-Ac-Adenosine from the previous step in 7 N ammonia in methanol.

    • Stir the solution at room temperature in a sealed vessel.

    • Monitor the reaction by TLC until complete conversion of the starting material.

    • Concentrate the reaction mixture under reduced pressure to obtain the fully deprotected adenosine.

    • If necessary, the product can be further purified by recrystallization or chromatography.

Protocol 2: One-Pot Deprotection of this compound

This protocol aims to remove both protecting groups in a single reaction. The basicity of the TBAF reagent may be sufficient to slowly cleave the N-acetyl group, or a subsequent addition of a stronger base can be performed in the same pot.

  • Materials:

    • This compound

    • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

    • Anhydrous Tetrahydrofuran (THF)

    • Ammonium (B1175870) hydroxide (B78521) (concentrated aqueous solution)

    • Methanol

    • Dowex® 50WX8 (H⁺ form) resin

    • Aqueous ammonia for elution

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in anhydrous THF.

    • Add TBAF solution (2.5 equiv.) and stir at room temperature. Monitor the desilylation by TLC.

    • Once the desilylation is complete, add an equal volume of concentrated ammonium hydroxide and methanol to the reaction mixture.

    • Seal the vessel and stir at room temperature or gently heat to 40-50 °C to expedite the deacetylation. Monitor by TLC.

    • Upon complete deprotection, concentrate the mixture under reduced pressure.

    • Dissolve the residue in water and apply to a column of Dowex® 50WX8 (H⁺ form) resin.

    • Wash the column with water to remove impurities.

    • Elute the product with aqueous ammonia.

    • Lyophilize the product-containing fractions to obtain pure adenosine.

Visualizations

The following diagrams illustrate the deprotection workflows.

Deprotection_Workflows cluster_sequential Sequential Deprotection Workflow cluster_onepot One-Pot Deprotection Workflow A This compound B TBAF, THF A->B C N-Ac-Adenosine B->C D NH3 / MeOH C->D E Adenosine D->E F This compound G 1. TBAF, THF 2. NH4OH / MeOH F->G H Adenosine G->H

Caption: Deprotection workflows for this compound.

Logical_Relationship Start Protected Adenosine (this compound) TIPS_Removal TIPS Deprotection (e.g., TBAF) Start->TIPS_Removal Sequential Path NAc_Removal N-Acetyl Deprotection (e.g., NH3/MeOH) Start->NAc_Removal Alternative Sequential Path (less common) Final Fully Deprotected Adenosine Start->Final One-Pot Deprotection Intermediate N-Ac-Adenosine TIPS_Removal->Intermediate NAc_Removal->Final Intermediate->NAc_Removal

Caption: Logical relationships in deprotection strategies.

References

Application Notes and Protocols for Incorporating 3',5'-TIPS-N-Ac-Adenosine into Synthetic RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the modified nucleoside, 3',5'-TIPS-N-Ac-Adenosine, into synthetic RNA oligonucleotides. This document outlines the necessary protocols for phosphoramidite (B1245037) synthesis, solid-phase RNA synthesis, deprotection, and purification. Additionally, it presents data on the efficiency of these processes and discusses the potential applications of the resulting modified RNA.

Introduction

The site-specific incorporation of modified nucleosides into synthetic RNA is a powerful tool for elucidating RNA structure and function, as well as for developing novel RNA-based therapeutics. This compound is a derivative of adenosine (B11128) featuring a bulky triisopropylsilyl (TIPS) protecting group on the 3' and 5' hydroxyls and an acetyl group on the N6 position of the adenine (B156593) base. The TIPS group provides steric bulk that can influence RNA structure and protect against nuclease degradation, while the N-acetylation can alter base-pairing interactions and recognition by RNA-binding proteins. This document provides the necessary protocols and data to facilitate the use of this modified building block in RNA synthesis.

Synthesis of this compound Phosphoramidite

The successful incorporation of this compound into synthetic RNA begins with the preparation of its corresponding 2'-O-phosphoramidite. The following protocol is a general procedure for the phosphitylation of the protected nucleoside.

Workflow for Phosphoramidite Synthesis:

Phosphoramidite_Synthesis Start This compound Phosphitylation Phosphitylation with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., DIPEA) Start->Phosphitylation Purification Silica Gel Chromatography Phosphitylation->Purification End This compound-2'-O-phosphoramidite Purification->End Solid_Phase_Synthesis cluster_cycle Synthesis Cycle (repeated) Deblocking 1. Deblocking: Removal of 5'-DMT group (e.g., 3% TCA in DCM) Coupling 2. Coupling: Activation of phosphoramidite and reaction with 5'-OH Deblocking->Coupling Capping 3. Capping: Acetylation of unreacted 5'-OH (e.g., Ac2O/NMI) Coupling->Capping Oxidation 4. Oxidation: Conversion of P(III) to P(V) (e.g., I2/H2O/Pyridine) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage & Deprotection Oxidation->Cleavage Final Cycle Start Solid Support with first nucleoside Start->Deblocking Deprotection_Purification Start Protected RNA on Solid Support Step1 Step 1: Base & Phosphate Deprotection (e.g., AMA or Methylamine) Start->Step1 Step2 Step 2: 2'-OH Silyl Group Removal (e.g., TEA·3HF) Step1->Step2 Purification Purification (e.g., HPLC or PAGE) Step2->Purification Analysis Analysis (e.g., Mass Spectrometry) Purification->Analysis End Pure Modified RNA Analysis->End

Application Notes and Protocols for the Study of Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 3',5'-TIPS-N-Ac-Adenosine in Adenosine (B11128) Receptor Research

This compound is a protected nucleoside analog. The triisopropylsilyl (TIPS) groups at the 3' and 5' positions of the ribose sugar and the acetyl (Ac) group on the N6 position of the adenine (B156593) base serve as protecting groups. In chemical synthesis, these groups prevent reactive sites on the adenosine molecule from undergoing unintended reactions, thereby allowing for specific chemical modifications at other positions.

While direct studies of this compound binding or functional activity at adenosine receptors are not documented in peer-reviewed literature, its structure makes it a valuable starting material or intermediate for the synthesis of novel adenosine receptor ligands. By selectively deprotecting and modifying the adenosine scaffold, researchers can create a library of new compounds to probe receptor structure and function.

These application notes provide a comprehensive overview of the adenosine receptor system and detail the standard protocols used to characterize novel ligands, illustrating the journey from a protected intermediate like this compound to a fully characterized pharmacological tool.

Adenosine Receptor Subtypes and Signaling Pathways

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of adenosine. There are four subtypes: A1, A2A, A2B, and A3. These receptors are widely expressed and play crucial roles in various physiological and pathological processes, making them attractive targets for drug development.[1][2][3]

  • A1 and A3 Receptors: Typically couple to inhibitory G proteins (Gi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5][6] They can also activate other pathways, such as phospholipase C (PLC).[4]

  • A2A and A2B Receptors: Couple to stimulatory G proteins (Gs). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[2][4][7] The A2B receptor can also couple to Gq, activating the PLC pathway.[8]

Adenosine_Receptor_Signaling cluster_A1A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Receptors Gi Gi/o A1_A3->Gi Agonist AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease [cAMP] ↓ AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Receptors Gs Gs A2A_A2B->Gs Agonist AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulation cAMP_increase [cAMP] ↑ AC_stimulate->cAMP_increase ATP ATP ATP->AC_inhibit ATP->AC_stimulate

Figure 1. Adenosine Receptor Signaling Pathways.

Application Note 1: Conceptual Synthesis of an Adenosine Receptor Ligand

A protected intermediate like this compound is the starting point for creating novel ligands. A typical synthetic strategy involves a series of reactions to first deprotect the molecule and then add new chemical groups to explore the structure-activity relationship (SAR) at the target receptor.

Synthetic_Workflow Start This compound (Protected Intermediate) Step1 Step 1: Deprotection (e.g., TBAF for TIPS, NH3 for Ac) Yields Adenosine Core Start->Step1 Step2 Step 2: Selective Modification (e.g., Suzuki coupling at C2, N6-alkylation) Step1->Step2 Product Novel Adenosine Derivative (Test Compound) Step2->Product Characterization Pharmacological Characterization (Binding & Functional Assays) Product->Characterization

Figure 2. Conceptual synthetic workflow.

Application Note 2: Pharmacological Characterization of Novel Ligands

Once a new compound is synthesized, its pharmacological properties must be determined. This is typically a two-step process involving binding assays to determine affinity and functional assays to determine efficacy and potency.

  • Radioligand Binding Assays: These assays measure the affinity of a test compound for a specific receptor subtype. In a competitive binding experiment, a constant concentration of a radiolabeled ligand (a known high-affinity compound) is incubated with the receptor source (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured. The resulting data are used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the test compound. A lower Ki value indicates a higher binding affinity.

  • Functional Assays: These assays measure the biological response elicited by a compound upon binding to the receptor. For adenosine receptors, the most common functional assay measures the modulation of intracellular cAMP levels.

    • Agonists: Compounds that activate the receptor are tested for their ability to either decrease (for A1/A3) or increase (for A2A/A2B) cAMP levels. The concentration-response curve is used to determine the EC50 (half-maximal effective concentration) and the maximum effect (Emax).

    • Antagonists: Compounds that block the action of an agonist are tested for their ability to inhibit the cAMP response produced by a known agonist. The concentration-inhibition curve is used to determine the IC50 (half-maximal inhibitory concentration).

Quantitative Data of Standard Adenosine Receptor Ligands

The following tables summarize binding affinity and functional potency data for commonly used adenosine receptor ligands. These values serve as benchmarks for characterizing new chemical entities.

Table 1: Binding Affinities (Ki, nM) of Standard Ligands at Human Adenosine Receptors

CompoundA1 ReceptorA2A ReceptorA3 ReceptorPrimary Activity
Agonists
NECA1328[9]27[10]Non-selective Agonist
CPA1.11500[9]>10,000A1 Selective Agonist
CGS-2168023055[9]2400[10]A2A Selective Agonist
IB-MECA46033000.27[10]A3 Selective Agonist
Antagonists
DPCPX0.4613003000[10]A1 Selective Antagonist
ZM-24138513000.48>10,000A2A Selective Antagonist
MRS-1220210034000.35[11]A3 Selective Antagonist

Data compiled from multiple sources. Values can vary based on experimental conditions.

Table 2: Functional Potencies (EC50/IC50, nM) of Standard Ligands

CompoundReceptorAssay TypeMeasured Potency (nM)
NECAA2AcAMP StimulationEC50 = 27.5[7]
NECAA2BcAMP StimulationEC50 = 1160[12]
NECAA1Gi/Go ActivationEC50 = 21.9[13]
IB-MECAA3Gi/Go ActivationEC50 = 18800[6]

Data represents examples from functional assays and can vary based on the cell line and assay technology used.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound for a human adenosine receptor subtype (e.g., A2A) expressed in a stable cell line.

1. Materials

  • Cell Membranes: CHO or HEK293 cells stably expressing the human adenosine receptor of interest.

  • Radioligand: e.g., [3H]CGS-21680 for A2A receptors.

  • Test Compound: Synthesized adenosine analog.

  • Non-specific Ligand: e.g., 10 µM NECA.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well Filter Plates and Vacuum Manifold .

2. Membrane Preparation

  • Culture cells to high density.

  • Harvest cells and centrifuge at 1,000 x g for 5 min.

  • Resuspend cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4) and homogenize.

  • Centrifuge homogenate at 40,000 x g for 30 min at 4°C.

  • Discard supernatant and resuspend the membrane pellet in assay buffer.

  • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Store membrane aliquots at -80°C.

3. Assay Procedure

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or 10 µM non-specific ligand (for non-specific binding) or test compound dilution.

    • 50 µL of radioligand solution (e.g., final concentration of 6 nM [3H]CGS-21680).[9]

    • 100 µL of diluted membrane preparation (e.g., 20 µg protein/well).

  • Incubate the plate at room temperature for 120 minutes with gentle shaking.[9]

  • Harvest the membranes by rapid filtration onto the filter plate using a vacuum manifold.

  • Wash the filters 3 times with ice-cold assay buffer.

  • Allow filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in a scintillation counter.

4. Data Analysis

  • Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: Test Compound Dilutions, Radioligand, Membranes A1 Add reagents to 96-well plate P1->A1 A2 Incubate (e.g., 120 min, RT) A1->A2 A3 Filter and Wash (Separate bound/unbound) A2->A3 A4 Add Scintillation Cocktail & Count Radioactivity A3->A4 D1 Plot % Inhibition vs [Compound] A4->D1 D2 Calculate IC50 (Non-linear regression) D1->D2 D3 Calculate Ki (Cheng-Prusoff) D2->D3

Figure 3. Experimental workflow for a radioligand binding assay.

Protocol 2: cAMP Functional Assay (HTRF)

This protocol describes a method to determine the functional potency (EC50) of an agonist at a Gs-coupled receptor (e.g., A2A) by measuring cAMP accumulation using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).

1. Materials

  • Cell Line: CHO or HEK293 cells stably expressing the human A2A receptor.

  • Cell Culture Medium: Appropriate medium supplemented with serum and antibiotics.

  • Stimulation Buffer: HBSS or PBS containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test Compound (Agonist): Synthesized adenosine analog.

  • HTRF cAMP Assay Kit: Contains cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).

  • 384-well low-volume white plates .

  • HTRF-compatible plate reader .

2. Cell Culture and Plating

  • Maintain the cell line under standard culture conditions.

  • Harvest cells using a non-enzymatic dissociation solution.

  • Resuspend cells in stimulation buffer and count.

  • Dispense a specific number of cells (e.g., 5,000 cells/well) into the 384-well plate.

3. Assay Procedure

  • Prepare serial dilutions of the test compound (agonist) in stimulation buffer.

  • Add 5 µL of the test compound dilutions to the cells.

  • Incubate the plate at room temperature for 30 minutes.

  • Add 5 µL of the cAMP-d2 solution (from the kit) to each well.

  • Add 5 µL of the anti-cAMP-cryptate solution (from the kit) to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

4. Data Analysis

  • Calculate the 665/620 nm emission ratio for each well.

  • Convert the ratio to cAMP concentration using a standard curve run in parallel.

  • Plot the cAMP concentration against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response model using non-linear regression software to determine the EC50 and Emax values.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture and Harvest Receptor-Expressing Cells P2 Plate Cells in 384-well plate P1->P2 A1 Add Test Compound (Agonist) P2->A1 A2 Incubate (e.g., 30 min, RT) A1->A2 A3 Add HTRF Reagents (cAMP-d2 & Ab-Cryptate) A2->A3 A4 Incubate (60 min, RT) A3->A4 A5 Read Plate (665nm / 620nm) A4->A5 D1 Calculate Emission Ratio and [cAMP] A5->D1 D2 Plot [cAMP] vs [Agonist] D1->D2 D3 Calculate EC50 & Emax (Non-linear regression) D2->D3

Figure 4. Experimental workflow for a functional cAMP HTRF assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3',5'-TIPS-N-Ac-Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3',5'-TIPS-N-Ac-Adenosine, particularly in addressing low yields.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis involves the protection of the 3' and 5' hydroxyl groups of N-acetyladenosine using a silylating agent. The most common method is the Markiewicz procedure, which utilizes 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl) as the protecting group precursor. This reagent selectively forms a cyclic silyl (B83357) ether across the 3' and 5' hydroxyls.

Q2: What are the critical factors for achieving a high yield in this synthesis?

The most critical factor is maintaining strictly anhydrous (water-free) conditions throughout the reaction. Silylating agents like TIPDSCl are highly sensitive to moisture and will readily hydrolyze, which not only consumes the reagent but can also complicate the purification process. Other important factors include the purity of the starting materials and the choice of solvent and base.

Q3: What are the potential side reactions that can lead to low yields?

Several side reactions can contribute to a lower than expected yield of the desired product:

  • Hydrolysis of the Silylating Agent: As mentioned, moisture will lead to the decomposition of TIPDSCl.

  • Incomplete Reaction: The reaction may not go to completion, leaving unreacted N-acetyladenosine.

  • Formation of Isomers: While the 3',5'-O-TIPS protected product is generally favored, there is a possibility of forming other silylated species, though this is less common with the bulky TIPS group.

  • Silylation of the N-acetyl Group: Although less likely, silylation could potentially occur at the amide nitrogen.

Troubleshooting Guide for Low Yield

Low yields in the synthesis of this compound are a common issue. This guide provides a structured approach to identifying and resolving the root causes.

Issue 1: The reaction appears to be incomplete (significant amount of starting material remains).
Potential Cause Troubleshooting Step
Insufficient Anhydrous Conditions Ensure all glassware is thoroughly oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) and cooled in a desiccator. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves. Ensure the N-acetyladenosine starting material is completely dry, for instance, by co-evaporation with anhydrous pyridine (B92270).
Suboptimal Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time. Gentle heating may be applied, but monitor for the formation of byproducts.
Incorrect Stoichiometry of Reagents Use a slight excess (typically 1.1 to 1.2 equivalents) of TIPDSCl to ensure complete reaction with the N-acetyladenosine.
Poor Quality of Reagents Use high-purity N-acetyladenosine and a fresh, high-quality bottle of TIPDSCl. Older silylating agents can degrade, especially if they have been exposed to atmospheric moisture.
Issue 2: The reaction is complete, but the isolated yield is low after purification.
Potential Cause Troubleshooting Step
Formation of Unidentified Byproducts Analyze the crude reaction mixture by TLC to identify the number and polarity of byproducts. Adjust the purification strategy (e.g., column chromatography gradient) to effectively separate the desired product.
Product Loss During Workup and Purification Silylated compounds can sometimes be sensitive to acidic or basic conditions during workup. Ensure any aqueous washes are neutral. During column chromatography, use a well-chosen solvent system to achieve good separation without excessive band broadening, which can lead to product loss in mixed fractions.
Hydrolysis of the TIPS group during purification Avoid using protic solvents like methanol (B129727) in your column chromatography eluent for extended periods, as this can lead to the slow hydrolysis of the silyl ether. A common solvent system for purification is a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758).

Experimental Protocols

Key Experiment: Synthesis of 3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl)-N-acetyladenosine

This protocol is based on the general Markiewicz procedure for the silylation of ribonucleosides.

Materials:

  • N-acetyladenosine

  • 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for TLC and column chromatography (e.g., Hexane, Ethyl Acetate, Dichloromethane)

Procedure:

  • Preparation of Starting Material: Dry the N-acetyladenosine (1 equivalent) by co-evaporation with anhydrous pyridine (2-3 times) and then place it under high vacuum for several hours.

  • Reaction Setup: Dissolve the dried N-acetyladenosine in anhydrous pyridine under an inert atmosphere (argon or nitrogen).

  • Addition of Silylating Agent: To the stirred solution, slowly add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (1.1-1.2 equivalents) via syringe at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). A typical mobile phase for TLC is a mixture of dichloromethane and methanol (e.g., 95:5 v/v) or ethyl acetate and hexane (e.g., 1:1 v/v). The product, being more nonpolar, will have a higher Rf value than the starting N-acetyladenosine.

  • Workup: Once the reaction is complete (typically after several hours to overnight), quench the reaction by adding a small amount of methanol. Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound as a white foam or solid.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in this compound Synthesis

Problem Primary Cause Recommended Action Expected Outcome
Incomplete ReactionMoisture ContaminationRigorous use of anhydrous techniques and reagents.Complete consumption of starting material.
Insufficient ReagentUse a slight excess (1.1-1.2 eq.) of TIPDSCl.Drive the reaction to completion.
Low Isolated YieldByproduct FormationOptimize reaction conditions; use appropriate purification.Improved purity and yield of the final product.
Product Loss During PurificationCareful workup and optimized chromatography.Higher recovery of the pure product.

Visualizations

Synthesis_Workflow N_Ac_Adenosine N-Acetyladenosine Reaction_Mixture Reaction Mixture N_Ac_Adenosine->Reaction_Mixture Anhydrous_Pyridine Anhydrous Pyridine Anhydrous_Pyridine->Reaction_Mixture TIPDSCl TIPDSCl (1.1-1.2 eq.) TIPDSCl->Reaction_Mixture Workup Aqueous Workup Reaction_Mixture->Workup Quench with MeOH Crude_Product Crude Product Workup->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield Observed Check_TLC Analyze Crude Reaction by TLC Start->Check_TLC Incomplete_Reaction Incomplete Reaction? Check_TLC->Incomplete_Reaction Troubleshoot_Reaction Troubleshoot Reaction Conditions (Anhydrous, Stoichiometry, Time) Incomplete_Reaction->Troubleshoot_Reaction Yes Byproducts_Present Significant Byproducts? Incomplete_Reaction->Byproducts_Present No Yes_Incomplete Yes No_Byproducts No (Clean Reaction) Troubleshoot_Reaction->Check_TLC Re-run Reaction Optimize_Purification Optimize Purification Strategy Byproducts_Present->Optimize_Purification Yes Check_Workup Review Workup & Purification Procedure Byproducts_Present->Check_Workup No Yes_Byproducts Yes Optimize_Purification->Check_Workup

Caption: Troubleshooting decision tree for low yield.

Technical Support Center: Stability of 3',5'-TIPS-N-Ac-Adenosine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3',5'-TIPS-N-Ac-Adenosine in aqueous solutions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: The stability of this compound is primarily influenced by the pH and temperature of the aqueous solution. The two main points of potential degradation are the 3' and 5' triisopropylsilyl (TIPS) ether linkages and the N6-acetyl (Ac) group. Silyl (B83357) ethers are known to be susceptible to hydrolysis under both acidic and basic conditions, while the N-acetyl group can also be hydrolyzed, particularly under non-neutral pH and elevated temperatures.

Q2: Under what pH conditions is this compound most stable?

A2: To maintain the integrity of the molecule, it is crucial to keep the pH of the aqueous solution as close to neutral (pH 7) as possible.[1] Both acidic and strongly basic conditions can promote the hydrolysis of the TIPS protecting groups.[1] Generally, silyl ethers show greater stability in mildly basic conditions compared to acidic conditions.[1]

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures can accelerate the rate of hydrolysis for both the TIPS ethers and the N-acetyl group. For prolonged storage in aqueous solutions, it is recommended to maintain low temperatures (e.g., 2-8°C or frozen). Stability studies on adenosine (B11128) have shown that at lower temperatures (4°C, 22°C, and 37°C), the initial concentration remains unchanged over extended periods, whereas significant degradation is observed at higher temperatures (60°C and 80°C).[2][3]

Q4: What are the likely degradation products of this compound in an aqueous solution?

A4: The degradation of this compound in aqueous solution is expected to proceed through the hydrolysis of the silyl ethers and the N-acetyl group. The potential degradation products, in order of increasing hydrolysis, are:

  • N-Ac-Adenosine (cleavage of both TIPS groups)

  • 3',5'-TIPS-Adenosine (cleavage of the N-acetyl group)

  • Adenosine (cleavage of all protecting groups)

  • Adenine (hydrolysis of the glycosidic bond)[2][4]

Q5: Can I use standard acidic or basic solutions for extractions or quenching reactions involving this compound?

A5: It is highly discouraged to use strong acidic (e.g., 1M HCl) or strong basic (e.g., 1M NaOH) washes if you intend to preserve the this compound molecule.[1] If an acidic wash is necessary, a milder buffer such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) should be used, and the contact time should be minimized.[1] For quenching, it is safer to use neutral or near-neutral pH solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpectedly low yield or presence of impurities after aqueous workup. Premature cleavage of the TIPS protecting groups due to acidic or strongly basic conditions.Maintain the pH of the aqueous phase as close to neutral (pH 7) as possible during the workup. Use mild buffers like saturated ammonium chloride for acidic washes and minimize contact time.[1]
Degradation of the compound during analysis by chromatography on silica (B1680970) gel. Residual acidity of the silica gel can cause the hydrolysis of the acid-labile silyl ethers.Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine (B128534) in the eluent) before packing the column. Alternatively, use pre-treated neutral silica gel.
Loss of the N-acetyl group during experimental procedures. Exposure to acidic or basic conditions, or elevated temperatures.Ensure all aqueous solutions are buffered to a neutral pH. Avoid heating solutions containing the compound unless required for a reaction, and if so, for the minimum time necessary.
Compound degradation in solution upon storage. Inappropriate storage temperature or non-neutral pH of the solvent.Store aqueous solutions of this compound at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Ensure the solvent is buffered to a neutral pH.

Data Presentation

Due to the lack of specific quantitative stability data for this compound in the literature, the following table summarizes the relative stability of the protecting groups under different conditions based on general chemical principles.

Protecting Group Acidic Conditions (pH < 6) Neutral Conditions (pH 7) Basic Conditions (pH > 8)
TIPS (Triisopropylsilyl) Ether Labile, hydrolysis rate increases with decreasing pH.[1]Generally stable.More stable than under acidic conditions, but can be cleaved by strong bases.[5]
N-Acetyl Can be hydrolyzed, especially with heating.Relatively stable.Can be hydrolyzed, especially with heating.
Adenosine (core) Generally stable, but the glycosidic bond can be cleaved under strongly acidic conditions.[2][4]Very stable.[3][6][7][8]Generally stable.[2][4]

Experimental Protocols

Protocol for Assessing the Stability of this compound using HPLC

This protocol outlines a general method for determining the stability of this compound in aqueous solutions at various pH values and temperatures.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Phosphate (B84403) buffers (e.g., 50 mM) at pH 4, 7, and 9

  • Temperature-controlled incubators or water baths

  • HPLC system with a UV detector and a C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • 0.22 µm syringe filters

2. Preparation of Stock and Sample Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each pH condition to be tested, dilute the stock solution with the respective aqueous buffer (pH 4, 7, and 9) to a final concentration of 100 µg/mL.

  • Prepare triplicate samples for each condition and time point.

3. Stability Study:

  • Store the prepared sample solutions at the desired temperatures (e.g., 4°C, 25°C, and 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.

  • Filter the aliquot through a 0.22 µm syringe filter before HPLC analysis.

4. HPLC Analysis:

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM phosphate buffer, pH 5.8) and an organic solvent (e.g., acetonitrile).

  • Gradient Program: A suitable gradient to separate the parent compound from its potential degradation products (e.g., start with a low percentage of organic solvent and gradually increase).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 260 nm).

  • Injection Volume: 10-20 µL.

5. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of the compound remaining relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time to determine the degradation kinetics.

  • Identify and quantify any new peaks that appear, which may correspond to degradation products. For definitive identification, LC-MS analysis is recommended.

Visualizations

Logical Workflow for Troubleshooting Silyl Ether Instability

G start Start: Silyl Ether Instability Observed check_ph Check pH of Aqueous Solution start->check_ph acidic_basic Is pH strongly acidic or basic? check_ph->acidic_basic adjust_ph Adjust pH to Neutral (pH 7) with Mild Buffers acidic_basic->adjust_ph Yes check_silica Degradation on Silica Gel Column? acidic_basic->check_silica No minimize_contact Minimize Contact Time with Aqueous Phase adjust_ph->minimize_contact minimize_contact->check_silica neutralize_silica Neutralize Silica Gel (e.g., with Triethylamine in Eluent) check_silica->neutralize_silica Yes check_temp Was the reaction or workup performed at elevated temperature? check_silica->check_temp No neutralize_silica->check_temp lower_temp Perform at Lower Temperature (e.g., 0°C or room temp) check_temp->lower_temp Yes stable Compound is Stable check_temp->stable No lower_temp->stable

Caption: Troubleshooting workflow for silyl ether instability.

Adenosine A1 Receptor Signaling Pathway

cluster_membrane Cell Membrane A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP conversion Adenosine Adenosine or Adenosine Analog Adenosine->A1R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB Cellular_Response Cellular Response (e.g., Neuronal Inhibition) CREB->Cellular_Response

Caption: Simplified Adenosine A1 receptor signaling pathway.

References

preventing degradation of 3',5'-TIPS-N-Ac-Adenosine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of 3',5'-TIPS-N-Ac-Adenosine in your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and ensure the stability and integrity of this crucial protected nucleoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The degradation of this compound primarily occurs at two positions: the 3' and 5' triisopropylsilyl (TIPS) ether groups and the N-acetyl (Ac) group on the adenine (B156593) base. The TIPS groups are susceptible to cleavage under acidic conditions or in the presence of fluoride (B91410) ions. The N-acetyl group is generally more stable but can be hydrolyzed under strong acidic or basic conditions.

Q2: How does the stability of the TIPS protecting group compare to other silyl (B83357) ethers?

A2: The triisopropylsilyl (TIPS) group is a sterically hindered silyl ether, which provides significant stability compared to less bulky silyl ethers. This steric hindrance protects the silicon-oxygen bond from nucleophilic attack and hydrolysis. The general order of stability for common silyl ethers is:

  • Under Acidic Conditions: TMS (trimethylsilyl) < TES (triethylsilyl) < TBDMS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl)

  • Under Basic Conditions: TMS < TES < TBDMS ≈ TBDPS < TIPS

Q3: What are the recommended storage conditions for this compound?

A3: To prevent degradation, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower. If in solution, use anhydrous aprotic solvents and store at low temperatures. Avoid repeated freeze-thaw cycles.

Q4: Can I use protic solvents like methanol (B129727) or ethanol (B145695) with this compound?

A4: It is generally not recommended to use protic solvents, as they can facilitate the hydrolysis of the silyl ethers, especially in the presence of trace amounts of acid or base. If a protic solvent is necessary, ensure it is anhydrous and consider adding a non-nucleophilic base to neutralize any acidity.

Q5: What is orthogonal deprotection, and how does it apply to this compound?

A5: Orthogonal deprotection is the selective removal of one type of protecting group in the presence of another. For this compound, the TIPS and N-acetyl groups can be removed sequentially. The TIPS groups can be selectively cleaved using fluoride ions (e.g., TBAF) under conditions that leave the N-acetyl group intact. Subsequently, the N-acetyl group can be removed under basic conditions (e.g., aqueous ammonia).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected deprotection of TIPS groups (loss of silyl groups) 1. Acidic conditions: Exposure to acidic reagents, solvents, or even acidic silica (B1680970) gel during chromatography. 2. Presence of fluoride ions: Contamination from glassware or reagents. 3. Protic solvents: Use of alcohols or water in the reaction or workup.1. Neutralize reaction and workup conditions: Use buffered solutions (pH 7-8) for aqueous washes. For chromatography, use silica gel that has been neutralized with a base like triethylamine. 2. Use plasticware: When working with fluoride-sensitive compounds, use polypropylene (B1209903) or other plastic labware. 3. Use anhydrous aprotic solvents: Solvents like THF, DCM, or acetonitrile (B52724) are preferred.
Hydrolysis of the N-acetyl group 1. Strongly basic conditions: Exposure to strong bases like NaOH or KOH. 2. Strongly acidic conditions: Prolonged exposure to strong acids.1. Use milder bases: For reactions requiring a base, consider non-nucleophilic bases like DIPEA or triethylamine. For deprotection of other groups, use conditions known to be orthogonal to the N-acetyl group. 2. Minimize exposure to strong acids: If acidic conditions are unavoidable, keep the reaction time short and the temperature low.
Incomplete reaction or low yield in subsequent steps 1. Degraded starting material: The this compound may have partially degraded during storage or handling. 2. Steric hindrance: The bulky TIPS groups can hinder the reactivity of other functional groups.1. Verify purity of starting material: Use techniques like TLC or NMR to check the integrity of the compound before use. 2. Optimize reaction conditions: Increase reaction time, temperature, or use a less sterically hindered reagent if possible.
Multiple spots on TLC after a reaction 1. Partial deprotection: One or both TIPS groups may have been partially removed. 2. Side reactions: The adenosine (B11128) moiety may have undergone other reactions.1. Analyze side products: Use techniques like mass spectrometry to identify the byproducts and adjust reaction conditions accordingly. 2. Purify carefully: Use a well-neutralized chromatography system to separate the desired product from partially deprotected species.

Quantitative Stability Data

Protecting Group Condition Relative Stability/Lability Common Deprotection Reagents
Triisopropylsilyl (TIPS) Ether AcidicHighAcetic acid, Trifluoroacetic acid (slow)
BasicVery HighStable to most non-fluoride bases
FluorideLabileTetrabutylammonium fluoride (TBAF), HF-Pyridine
N-Acetyl (NAc) Amide AcidicModerateStrong acids (e.g., HCl) at elevated temperatures
BasicLabileAqueous ammonia (B1221849), Sodium hydroxide

Experimental Protocols

Protocol: Incorporation of this compound into an Oligonucleotide via Phosphoramidite (B1245037) Chemistry

This protocol outlines a representative cycle for the solid-phase synthesis of an RNA oligonucleotide using a phosphoramidite of this compound.

Materials:

  • This compound-2'-O-(cyanoethyl-N,N-diisopropylamino)phosphoramidite

  • Controlled pore glass (CPG) solid support with the initial nucleoside attached

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

  • Capping solution A (Acetic anhydride/Lutidine/THF) and B (N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Anhydrous Acetonitrile

  • Automated DNA/RNA synthesizer

Procedure:

  • Deblocking (Detritylation): The CPG support is treated with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) group from the immobilized nucleoside, exposing the 5'-hydroxyl group.

  • Coupling: The this compound phosphoramidite and the activator solution are delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using the oxidizing solution.

  • Washing: The solid support is thoroughly washed with acetonitrile between each step to remove excess reagents and byproducts.

  • Repeat: The cycle is repeated with the next desired phosphoramidite until the full-length oligonucleotide is synthesized.

  • Cleavage and Deprotection:

    • Cleavage from support and N-acetyl deprotection: The solid support is treated with concentrated aqueous ammonia at room temperature to cleave the oligonucleotide from the support and remove the N-acetyl group from adenosine.

    • TIPS deprotection: The resulting solution is evaporated, and the residue is treated with a fluoride source, such as TBAF in THF, to remove the 3' and 5' TIPS groups.

  • Purification: The crude oligonucleotide is purified using techniques such as HPLC or PAGE.

Visualizations

Adenosine Signaling Pathway

AdenosineSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 ENT1 ENT1 (Transporter) Adenosine->ENT1 A2A_R A2A Receptor Adenosine->A2A_R Adenosine_in Adenosine ENT1->Adenosine_in CD39 CD39 CD73 CD73 Gs Gs protein A2A_R->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., anti-inflammatory) PKA->Response AMP_in AMP Adenosine_in->AMP_in Adenosine Kinase Adenosine_Kinase Adenosine Kinase

Caption: Extracellular adenosine signaling pathway via the A2A receptor.

Experimental Workflow: Oligonucleotide Synthesis and Purification

OligoWorkflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & Analysis Start Start with CPG Support Deblock 1. Deblocking (DMT Removal) Start->Deblock Couple 2. Coupling (Add 3',5'-TIPS-N-Ac-A phosphoramidite) Deblock->Couple Cap 3. Capping Couple->Cap Oxidize 4. Oxidation Cap->Oxidize Repeat Repeat Cycle (n-1 times) Oxidize->Repeat Repeat->Deblock Next Cycle End_Synth Full-Length Protected Oligo Repeat->End_Synth Final Cycle Cleave_NAc 5. Cleavage from Support & N-Ac Deprotection (Aqueous Ammonia) End_Synth->Cleave_NAc Cleave_TIPS 6. TIPS Deprotection (TBAF) Cleave_NAc->Cleave_TIPS Purify 7. Purification (HPLC or PAGE) Cleave_TIPS->Purify Analyze 8. Quality Control (Mass Spec, etc.) Purify->Analyze Final Pure Oligonucleotide Analyze->Final

Caption: Workflow for oligonucleotide synthesis using a protected adenosine phosphoramidite.

Technical Support Center: 3',5'-TIPS-N-Ac-Adenosine Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3',5'-TIPS-N-Ac-Adenosine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during biological assays with this lipophilic adenosine (B11128) analog.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound is a modified nucleoside with significant lipophilic (fat-loving) characteristics. The poor aqueous solubility stems from two key structural modifications:

  • Triisopropylsilyl (TIPS) Groups: Two large, nonpolar TIPS groups are attached to the 3' and 5' hydroxyls of the ribose sugar. These bulky silyl (B83357) groups shield the polar hydroxyl groups, dramatically increasing the molecule's hydrophobicity.

  • N-Acetyl (Ac) Group: The acetyl group on the exocyclic amine of the adenine (B156593) base further contributes to the molecule's nonpolar nature.

These modifications, while potentially crucial for its biological activity or metabolic stability, render the molecule resistant to dissolving in water-based solutions commonly used in biological assays.

Troubleshooting Guide: Improving Solubility

This guide provides several strategies to enhance the solubility of this compound for your experiments. The optimal method will depend on the specific requirements of your biological assay.

Strategy 1: Co-solvents

The use of a water-miscible organic co-solvent is a common first-line approach to solubilizing hydrophobic compounds.

Q2: Which co-solvents are recommended for this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used and recommended co-solvent for preparing stock solutions of lipophilic compounds. Ethanol can also be considered. It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer.

Experimental Protocol: Preparing a Stock Solution with DMSO

  • Weighing: Accurately weigh a small amount of this compound.

  • Dissolution: Dissolve the compound in 100% cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming (to 37°C) or vortexing can aid dissolution.

  • Dilution: Serially dilute the DMSO stock solution into your final assay buffer (e.g., PBS, DMEM, RPMI). Crucially, ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects. [1]

Troubleshooting Precipitate Formation:

  • Problem: A precipitate forms when diluting the DMSO stock into the aqueous buffer.

  • Solution 1: Decrease the final concentration of this compound in the assay.

  • Solution 2: Increase the percentage of DMSO slightly, but always validate the final concentration for cell viability.

  • Solution 3: Try a different dilution method. Instead of adding a small volume of high-concentration stock to a large volume of buffer, try adding the buffer to the stock solution dropwise while vortexing.

Quantitative Data Summary: Co-solvent Usage

Co-solventTypical Stock ConcentrationRecommended Final Concentration in AssayAdvantagesDisadvantages
DMSO10-50 mM≤ 0.5% (v/v)[1]High solubilizing power for lipophilic compounds.Can be toxic to cells at higher concentrations.[1]
Ethanol10-50 mM≤ 1% (v/v)[1]Less toxic than DMSO for some cell lines.Lower solubilizing power for highly lipophilic compounds compared to DMSO.
Strategy 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, increasing their apparent water solubility.[2][3][4]

Q3: How can I use cyclodextrins to improve the solubility of this compound?

A3: Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD is often preferred due to its higher aqueous solubility and lower toxicity.

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare Cyclodextrin (B1172386) Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-100 mM).

  • Complexation:

    • Method A (from solid): Add the solid this compound to the HP-β-CD solution.

    • Method B (from organic stock): First, dissolve the compound in a minimal amount of a volatile organic solvent (e.g., ethanol, methanol). Add this solution to the HP-β-CD solution.

  • Incubation: Incubate the mixture, often with stirring or sonication, for a period ranging from a few hours to overnight at a controlled temperature to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The concentration of the solubilized compound in the filtrate can be determined by a suitable analytical method (e.g., HPLC-UV).

Quantitative Data Summary: Cyclodextrin Usage

CyclodextrinTypical Concentration RangeKey AdvantagesConsiderations
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10% (w/v)High aqueous solubility, low toxicity.[5]May extract cholesterol from cell membranes at high concentrations.
Methyl-β-cyclodextrin (M-β-CD)1-5% (w/v)High solubilizing capacity.Can be more toxic than HP-β-CD.
Strategy 3: Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can be an effective way to improve solubility and cellular delivery.[6][7][8][9][10][11] These formulations encapsulate the compound within lipid carriers.

Q4: What types of lipid-based formulations are suitable for in vitro assays?

A4: For in vitro assays, self-emulsifying drug delivery systems (SEDDS) or the formation of micelles with surfactants can be employed.[6]

Experimental Protocol: Preparation of a Simple Surfactant-Based Formulation

  • Select a Surfactant: Choose a biocompatible, non-ionic surfactant such as Tween® 80 or Pluronic® F-68.

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your assay buffer (e.g., 0.1-1% w/v).

  • Dissolve Compound: Dissolve this compound in a small amount of a suitable organic solvent (e.g., ethanol).

  • Formulation: Slowly add the drug solution to the surfactant solution while stirring. The surfactant will help to form micelles that encapsulate the hydrophobic compound.

  • Solvent Removal (Optional but Recommended): If a volatile organic solvent was used, it can be removed by gentle heating under a stream of nitrogen or by rotary evaporation, leaving the compound entrapped in the micelles in the aqueous buffer.

Quantitative Data Summary: Surfactant Usage

SurfactantTypical Concentration RangeKey AdvantagesConsiderations
Tween® 800.01-0.5% (v/v)Low toxicity, widely used in pharmaceutical formulations.Can interfere with some biological assays.
Pluronic® F-680.02-0.1% (w/v)Biocompatible, often used in cell culture.May have lower solubilizing capacity than Tween® 80.

Visualizing Experimental Workflows

Workflow for Preparing a Co-solvent Stock Solution

G Co-solvent Stock Preparation Workflow A Weigh this compound B Dissolve in 100% DMSO (e.g., 10-50 mM stock) A->B C Vortex/Warm to 37°C if necessary B->C D Store stock solution at -20°C or -80°C C->D E Dilute stock into assay buffer (≤0.5% DMSO) D->E F Use immediately in biological assay E->F

Caption: Workflow for preparing a DMSO stock solution.

Decision Tree for Choosing a Solubilization Strategy

G Solubilization Strategy Decision Tree Start Start: Poorly Soluble This compound CoSolvent Try Co-solvent (e.g., DMSO) Start->CoSolvent Precipitate Does it precipitate in assay buffer? CoSolvent->Precipitate Yes Yes Precipitate->Yes No No Precipitate->No Cyclodextrin Try Cyclodextrin (e.g., HP-β-CD) Yes->Cyclodextrin Success Proceed with Assay No->Success Lipid Consider Lipid-Based Formulation Cyclodextrin->Lipid

Caption: Decision tree for selecting a solubilization method.

Signaling Pathway Consideration

It is important to note that the choice of solubilization method should not interfere with the biological signaling pathway under investigation. For instance, if studying lipid signaling, lipid-based formulations should be used with caution and appropriate controls. Similarly, cyclodextrins can affect cellular cholesterol levels, which might impact membrane protein function. Always include vehicle controls in your experiments to account for any effects of the solubilization agent itself.

G Impact of Solubilization on Signaling Compound This compound Target Biological Target Compound->Target Solubilizer Solubilization Agent (DMSO, Cyclodextrin, Lipid) Solubilizer->Target Potential Off-Target Effects Pathway Signaling Pathway Solubilizer->Pathway Potential Interference Target->Pathway Response Cellular Response Pathway->Response

Caption: Potential off-target effects of solubilizing agents.

References

Technical Support Center: Troubleshooting Low Bioactivity of 3',5'-TIPS-N-Ac-Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpectedly low bioactivity with 3',5'-TIPS-N-Ac-Adenosine in their experiments. This document provides a structured approach to troubleshooting, including potential causes, detailed experimental protocols, and frequently asked questions to help identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

A1: this compound is a chemically modified version of adenosine (B11128). The 'TIPS' (triisopropylsilyl) groups on the 3' and 5' positions of the ribose sugar and the 'Ac' (acetyl) group on the N6 position of the adenine (B156593) base are protecting groups. These modifications render the molecule inactive until the protecting groups are removed. Therefore, this compound is considered a prodrug of adenosine. Its expected biological activity is that of adenosine, which includes agonism of adenosine receptors (A1, A2A, A2B, and A3), leading to various cellular responses such as vasodilation, anti-inflammatory effects, and neurotransmission modulation.[1]

Q2: Why am I not observing any biological effect with this compound in my assay?

A2: The most likely reason for a lack of bioactivity is the failure to remove the TIPS and N-acetyl protecting groups to release the active adenosine. Several factors could contribute to this:

  • Insufficient Deprotection: The experimental conditions may not be suitable for the chemical or enzymatic removal of the protecting groups.

  • Poor Cellular Uptake: The bulky and lipophilic TIPS groups may hinder the compound's ability to cross the cell membrane.[2]

  • Compound Degradation: The compound may be unstable under the experimental conditions.

  • Incorrect Assay Conditions: The assay may not be sensitive enough to detect the effects of the released adenosine.

Q3: How can I confirm that the low bioactivity is due to a lack of deprotection?

A3: A key experiment is to chemically deprotect a sample of this compound and then test the activity of the resulting unprotected adenosine in your assay alongside the protected compound and a known adenosine standard. If the deprotected compound is active while the protected one is not, this strongly suggests a deprotection issue.

Q4: Are there any specific enzymes in cells that can remove the TIPS and N-acetyl groups?

A4: While cells possess various esterases and amidases that can cleave acetyl groups, the enzymatic removal of N-acetyl groups from adenosine can be substrate-specific.[3][4] The removal of bulky silyl (B83357) groups like TIPS within a cell is less common and may not be efficiently catalyzed by endogenous enzymes. Therefore, relying solely on intracellular enzymes for deprotection may lead to low levels of the active compound.

Troubleshooting Guide

This guide provides a systematic approach to identifying the cause of low bioactivity.

Problem 1: No or Significantly Reduced Biological Activity Compared to Adenosine

Possible Cause 1.1: Inefficient Deprotection of Protecting Groups

  • Troubleshooting Steps:

    • Chemical Deprotection Control: Perform a chemical deprotection of this compound prior to the bioassay. (See Experimental Protocol 1). Compare the activity of the deprotected product with the protected compound and an adenosine standard.

    • Vary Incubation Time: If relying on cellular enzymes, increase the incubation time of your experiment to allow for more time for deprotection to occur.

    • Cellular Lysate Assay: Incubate the compound with a cell lysate from your experimental cell line to assess for in vitro deprotection capability. Analyze the reaction mixture by LC-MS to detect the formation of adenosine.

Possible Cause 1.2: Poor Cellular Permeability

  • Troubleshooting Steps:

    • Use a Permeabilizing Agent: In a preliminary experiment, consider using a mild, non-disruptive cell permeabilizing agent to facilitate the entry of the compound. An increase in activity would suggest a permeability issue.

    • Lipid Co-incubation: For in vitro assays, co-incubation with a lipid-based transfection reagent may aid in cellular uptake.

    • Alternative Delivery: If applicable to your experimental system, consider microinjection or electroporation to bypass the cell membrane.

Possible Cause 1.3: Compound Instability

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: Always prepare solutions of this compound immediately before use.

    • Assess Stability: Incubate the compound in your experimental media for the duration of your assay. At various time points, analyze an aliquot by LC-MS to check for degradation.

Problem 2: High Variability in Experimental Replicates

Possible Cause 2.1: Incomplete Solubilization

  • Troubleshooting Steps:

    • Optimize Solubilization: Due to the lipophilic TIPS groups, this compound may be difficult to dissolve in aqueous buffers. Ensure complete solubilization in an appropriate organic solvent (e.g., DMSO) before preparing the final working solution in your aqueous experimental media.

    • Vortex and Visually Inspect: Vigorously vortex the stock solution and visually inspect for any precipitate before making dilutions.

Possible Cause 2.2: Inconsistent Deprotection Rates

  • Troubleshooting Steps:

    • Standardize Cell Conditions: Ensure that cell density, passage number, and overall cell health are consistent across experiments, as these factors can influence enzymatic activity.

Experimental Protocols

Protocol 1: Chemical Deprotection of this compound

This protocol describes the removal of the TIPS and N-acetyl groups to generate unprotected adenosine for use as a positive control.

Materials:

Procedure:

  • TIPS Group Removal:

    • Dissolve this compound in anhydrous THF.

    • Add 2.2 equivalents of TBAF (1 M in THF) dropwise at 0°C.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the N-acetyl-adenosine intermediate by silica gel chromatography.

  • N-acetyl Group Removal:

    • Dissolve the N-acetyl-adenosine intermediate in a mixture of methanol and concentrated ammonium hydroxide.

    • Stir at room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure to obtain unprotected adenosine.

    • Confirm the identity and purity of the final product by LC-MS and 1H NMR.

Protocol 2: Assessing Bioactivity using a cAMP Assay

This protocol provides a general method to assess the activation of A2A adenosine receptors, which are coupled to the stimulation of adenylyl cyclase and lead to an increase in intracellular cyclic AMP (cAMP).

Materials:

  • Cells expressing the A2A adenosine receptor (e.g., HEK293-A2A)

  • This compound

  • Chemically deprotected adenosine (from Protocol 1)

  • Adenosine standard

  • Forskolin (B1673556) (positive control for adenylyl cyclase activation)

  • A selective A2A receptor antagonist (e.g., ZM241385)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Cell culture medium and supplements

  • Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

  • Cell Seeding: Seed the A2A receptor-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Preparation: Prepare a dilution series of this compound, chemically deprotected adenosine, and the adenosine standard in assay buffer containing a phosphodiesterase inhibitor.

  • Treatment:

    • Wash the cells once with assay buffer.

    • Add the compound dilutions to the respective wells. Include wells with assay buffer only (basal control), forskolin (positive control), and the test compounds co-incubated with the A2A antagonist (to confirm receptor-mediated effects).

  • Incubation: Incubate the plate at 37°C for the desired time (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate dose-response curves and determine EC50 values.

Quantitative Data

The following table provides representative binding affinities (Ki values) of various adenosine receptor agonists. This data can be used as a reference to contextualize the expected potency of adenosine upon successful deprotection of this compound.

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A3 Receptor Ki (nM)
Adenosine7.06.56.5
CPA8.64--
CGS-21680>100022>1000
IB-MECA2500140050
NECA1420100

Data compiled from various sources.[5][6][7] Ki values can vary depending on the experimental conditions and tissue/cell type used.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Low Bioactivity of This compound q1 Is chemically deprotected compound active? start->q1 deprotection_issue Deprotection is the primary issue. q1->deprotection_issue Yes assay_issue Assay system or compound stability issue. q1->assay_issue No a1_yes Yes a1_no No troubleshoot_deprotection Troubleshoot Deprotection: - Optimize incubation time - Use cell lysate assay - Consider alternative deprotection methods deprotection_issue->troubleshoot_deprotection troubleshoot_assay Troubleshoot Assay/Compound: - Check compound stability (LC-MS) - Verify assay sensitivity with adenosine standard - Assess cellular uptake assay_issue->troubleshoot_assay

Caption: A flowchart for troubleshooting low bioactivity.

Experimental Workflow for Bioactivity Assessment

experimental_workflow compound_prep Prepare Compounds: - this compound - Deprotected Compound - Adenosine Standard treatment Treat Cells with Compounds and Controls compound_prep->treatment cell_culture Seed A2A Receptor Expressing Cells cell_culture->treatment incubation Incubate at 37°C treatment->incubation cAMP_assay Perform cAMP Assay incubation->cAMP_assay data_analysis Analyze Data and Generate Dose-Response Curves cAMP_assay->data_analysis A1_signaling Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Gi Gi Protein A1R->Gi AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gi->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ release / PKC activation IP3_DAG->Ca_PKC A2A_signaling Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Gs Gs Protein A2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Activation PKA->CREB

References

Technical Support Center: Refining Purification Techniques for 3',5'-TIPS-N-Ac-Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3',5'-TIPS-N-Ac-Adenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer detailed protocols for achieving high purity of this protected nucleoside.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can be broadly categorized as polar and non-polar. Polar impurities may include starting materials such as N-acetyladenosine, partially silylated adenosine, or desilylated byproducts. Non-polar impurities can arise from excess silylating agents, byproducts from the acetylation step, or other reaction additives. Incomplete reactions or side reactions during the silylation or acetylation steps are the primary sources of these impurities.

Q2: How can I monitor the progress of the purification of this compound?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. A common solvent system for TLC analysis of protected nucleosides is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). The ratio can be adjusted to achieve good separation of the desired product from impurities. For instance, a starting point could be a 1:1 mixture of hexanes and ethyl acetate. The spots can be visualized under UV light (254 nm).

Q3: What are the recommended storage conditions for this compound to maintain its purity?

A3: As a protected nucleoside, this compound should be stored in a cool, dry, and dark place to prevent degradation. It is susceptible to hydrolysis, so exclusion of moisture is critical. Storing under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperatures (e.g., -20°C) is recommended for long-term stability.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Purification Product Loss During Extraction: The product may be partially soluble in the aqueous phase during workup.Minimize the volume of aqueous washes. Use a saturated sodium chloride solution to decrease the solubility of the organic product in the aqueous layer.
Co-elution with Impurities: In chromatography, impurities may have similar retention times to the product.Optimize the mobile phase composition. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve separation. Consider using a different stationary phase if co-elution persists.
Precipitation During Chromatography: The product may precipitate on the column if the mobile phase is too non-polar.Increase the polarity of the mobile phase. Ensure the crude material is fully dissolved in the loading solvent before applying to the column.
Product Contaminated with Polar Impurities Incomplete Reaction: The silylation or acetylation reaction may not have gone to completion.Ensure anhydrous reaction conditions and use a sufficient excess of reagents. Monitor the reaction by TLC until the starting material is consumed.
Ineffective Aqueous Wash: Insufficient removal of polar byproducts during the workup.Perform multiple extractions with a basic aqueous solution, such as saturated sodium bicarbonate, to remove acidic impurities.[1]
Product Contaminated with Non-Polar Impurities Excess Reagents: Residual silylating agents or their byproducts.Use a solvent slurry wash with a non-polar solvent in which the product is sparingly soluble but the impurities are soluble.[2] Alternatively, optimize flash chromatography conditions to separate these less polar impurities.
Oiling Out During Recrystallization Solvent Choice: The chosen solvent system may be too poor of a solvent for the product, or the cooling rate is too rapid.Screen a variety of solvent systems. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[3] Try a solvent/anti-solvent system and allow the solution to cool slowly.
Tailing of Spots on TLC Plate Acidic or Basic Nature of Compound/Impurities: Interactions with the silica (B1680970) gel.Add a small amount of a modifier to the developing solvent. For example, a few drops of triethylamine (B128534) can help with basic compounds, while acetic acid can help with acidic compounds.
Incomplete Deprotection of the TIPS Group (if applicable) Inefficient Reagent or Reaction Conditions: The deprotection agent is not strong enough or the reaction has not gone to completion.For TIPS group removal, fluoride (B91410) reagents like TBAF are common. If the reaction is sluggish, ensure the TBAF solution is anhydrous. For more stable silyl (B83357) ethers, stronger acidic conditions might be necessary, but substrate stability must be considered.[4]

Quantitative Data Summary

The following table summarizes the improvement in purity of a protected nucleoside using a multi-step purification process involving column chromatography and recrystallization. While this data is for a different protected nucleoside, it provides a representative example of the purity levels that can be achieved.[2]

Purification Step Purity (%) Polar Impurities (%) Non-Polar Impurities (%)
Crude Product 63.711.125.3
After Column Chromatography Not SpecifiedNot SpecifiedNot Specified
After First Recrystallization (Isopropanol) 73.58.218.4
After Second Recrystallization (Hexane:CH₂Cl₂) 98.28<0.11.7

Experimental Protocols

Protocol 1: Purification by Silica Gel Flash Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate solvent system for separation by TLC. Test various ratios of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone). The ideal solvent system should give the product a retention factor (Rf) of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, most non-polar mobile phase. Carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with the determined mobile phase. A gradient elution, gradually increasing the polarity of the mobile phase, is often effective. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

Materials:

  • Partially purified this compound

  • Recrystallization solvent(s)

  • Heating apparatus (e.g., hot plate with a water bath)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not at room temperature.[3] Common solvents for protected nucleosides include isopropanol, ethanol, and mixtures like hexane/dichloromethane.[2]

  • Dissolution: In a flask, dissolve the impure product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound chromatography Silica Gel Flash Chromatography start->chromatography Initial Purification recrystallization Recrystallization chromatography->recrystallization Further Purification end Pure Product (>98%) recrystallization->end Final Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Corrective Actions start Impure Product polar_impurities Polar Impurities Present? start->polar_impurities nonpolar_impurities Non-Polar Impurities Present? polar_impurities->nonpolar_impurities No optimize_chromatography Optimize Chromatography (Gradient/Solvent System) polar_impurities->optimize_chromatography Yes solvent_wash Perform Solvent Slurry Wash nonpolar_impurities->solvent_wash Yes end Pure Product nonpolar_impurities->end No recrystallize Recrystallize from Appropriate Solvent optimize_chromatography->recrystallize recrystallize->end solvent_wash->optimize_chromatography

Caption: Troubleshooting logic for the purification of this compound.

References

interpreting unexpected results in 3',5'-TIPS-N-Ac-Adenosine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3',5'-TIPS-N-Ac-Adenosine. The information is designed to help interpret unexpected results and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a protected nucleoside, an analog of adenosine (B11128). The triisopropylsilyl (TIPS) groups on the 3' and 5' hydroxyl positions and the acetyl (Ac) group on the N6 amino position serve as protecting groups. These modifications make the molecule more lipophilic and stable under certain conditions, allowing for controlled use in various applications such as:

  • Oligonucleotide Synthesis: As a building block for the synthesis of modified RNA or DNA strands.

  • Prodrug Studies: To facilitate cell permeability, with the protecting groups being removed by intracellular enzymes to release the active N-acetyl-adenosine.

  • Adenosine Receptor Studies: As a tool to study the interaction of modified adenosine analogs with adenosine receptors.

Q2: What is the expected stability of the TIPS and N-acetyl protecting groups?

A2: The stability of the protecting groups is condition-dependent.

  • TIPS (Triisopropylsilyl) groups: These are relatively bulky silyl (B83357) ethers, providing significant stability. They are generally stable to a wide range of reaction conditions but can be cleaved by fluoride (B91410) ion sources (e.g., TBAF) or under strongly acidic conditions.[1][2] The stability of silyl ethers generally follows the order: TMS < TES < TBDMS < TIPS < TBDPS.[1][2]

  • N-acetyl group: This amide linkage is generally stable. However, it can be hydrolyzed under strong acidic or basic conditions.

Q3: Can this compound interfere with my assay readout?

A3: Yes, potential interference is possible. The N-acetyl group could theoretically interfere with assays that are sensitive to acetylated compounds, such as certain histone acetyltransferase (HAT) assays, though this is less common.[3][4] More likely, if the compound is impure or degrades, the byproducts could interfere. For example, free triisopropylsilanol (B95006) could potentially interact with assay components. It is also important to consider that compounds with certain chemical motifs can act as pan-assay interference compounds (PAINS).[5]

Troubleshooting Guides

This section addresses specific unexpected results you might encounter in common experimental setups.

Scenario 1: Inconsistent or No Activity in Cell-Based Assays

You are using this compound as a prodrug to deliver N-acetyl-adenosine into cells, but you observe lower than expected or no biological effect.

Possible Cause & Troubleshooting Steps:

  • Incomplete Deprotection: The intracellular enzymes may not be efficiently cleaving the TIPS or N-acetyl groups.

    • Solution: Confirm the metabolic activity of your cell line. As a control, test the activity of unprotected N-acetyl-adenosine. Analyze cell lysates via HPLC or LC-MS to detect the presence of the protected, partially deprotected, and fully deprotected forms of the molecule.

  • Compound Instability/Degradation in Media: The compound may be degrading in the cell culture medium before it can enter the cells. The stability of silyl ethers can be sensitive to pH.[1]

    • Solution: Prepare fresh solutions of the compound for each experiment. Analyze the stability of this compound in your specific cell culture medium over the time course of your experiment using HPLC.

  • Low Cell Permeability: Despite the lipophilic TIPS groups, the compound may not be efficiently crossing the cell membrane.

    • Solution: Consider using a transfection reagent or a different delivery vehicle.

Scenario 2: Unexpected Peaks in HPLC Analysis

During purity analysis or reaction monitoring, you observe unexpected peaks in your HPLC chromatogram.

Possible Cause & Troubleshooting Steps:

  • Premature Deprotection: One or both TIPS groups may have been prematurely cleaved due to acidic or basic conditions in your sample preparation or mobile phase.

    • Solution: Ensure your mobile phase and sample diluent are within a neutral pH range (typically pH 6-8 for silyl ether stability).[6] Analyze standards of partially and fully deprotected adenosine to identify the unexpected peaks.

  • Isomerization: Although less common for this specific molecule, related compounds can undergo isomerization under certain conditions.

    • Solution: Analyze the unexpected peak by mass spectrometry to see if it is an isomer (same mass, different retention time).

  • Contamination: The sample may be contaminated with starting materials or byproducts from the synthesis.

    • Solution: Review the synthesis and purification protocol. Analyze starting materials by HPLC to ensure their purity.

Table 1: HPLC Troubleshooting for this compound

Observed ProblemPotential CauseRecommended Action
Early Eluting Peak(s) Premature deprotection (loss of lipophilic TIPS groups).Check pH of mobile phase and sample solvent. Analyze deprotected standards.
Late Eluting Peak(s) Aggregation of the compound or presence of a more lipophilic impurity.Dilute the sample. Check for impurities from synthesis.
Broad Peaks Poor solubility in the mobile phase; interaction with column silanols.Adjust mobile phase composition (e.g., increase organic solvent percentage). Ensure sample is fully dissolved.
Split Peaks Column overloading; partially blocked column frit.Inject a smaller volume or lower concentration. Reverse and flush the column.[7]
Scenario 3: Incorrect Mass in Mass Spectrometry (MS) Analysis

The observed mass in your MS data does not match the expected molecular weight of this compound (551.78 g/mol ).

Possible Cause & Troubleshooting Steps:

  • Adduct Formation: The molecule may be forming adducts with ions from the mobile phase (e.g., Na+, K+, HCOO-).

    • Solution: Look for peaks corresponding to [M+Na]+, [M+K]+, or other common adducts. This is a common phenomenon in mass spectrometry.[8][9]

  • In-source Fragmentation or Deprotection: The compound may be fragmenting or losing its protecting groups in the ion source of the mass spectrometer.

    • Solution: Look for peaks corresponding to the loss of one or both TIPS groups (-157 Da each) or the acetyl group (-42 Da). Use a softer ionization technique if available (e.g., ESI instead of APCI).

  • Sample Impurity: The major ion you are observing may be an impurity.

    • Solution: Correlate your MS data with HPLC data to ensure the mass corresponds to the main peak in the chromatogram.

Table 2: Common Mass Spectrometry Adducts and Fragments

SpeciesExpected m/z (for [M+H]+ = 552.28)Description
[M+H]+ 552.28 Protonated Molecule
[M+Na]+574.26Sodium Adduct
[M+K]+590.36Potassium Adduct
[M-Ac+H]+510.27Loss of Acetyl Group
[M-TIPS+H]+396.16Loss of one TIPS Group
[M-2TIPS+H]+240.09Loss of both TIPS Groups

Experimental Protocols & Visualizations

Protocol 1: HPLC Analysis of this compound Purity
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid.

  • Gradient: Start with 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.[10]

  • Sample Preparation: Dissolve the compound in Acetonitrile or a 50:50 mixture of Acetonitrile:Water to a concentration of 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Compound Dissolve Compound (1 mg/mL in ACN) Filter Filter Sample (0.22 µm) Compound->Filter Injector Inject Sample Filter->Injector Column C18 Column Injector->Column Detector UV Detector (260 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks & Calculate Purity Chromatogram->Integration

Caption: Workflow for HPLC purity analysis of this compound.

Protocol 2: In Vitro Deprotection Assay

This protocol can be used to assess the stability of the compound in a simulated biological environment (e.g., cell lysate or plasma).

  • Prepare Lysate: Prepare a cell lysate using standard methods (e.g., sonication or freeze-thaw cycles) in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation: Add this compound to the cell lysate to a final concentration of 10 µM. Incubate at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Quench Reaction: Immediately quench the enzymatic activity in the aliquots by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Cleanup: Centrifuge the samples to pellet precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS to quantify the remaining this compound and the appearance of deprotected products.

Deprotection_Logic Start This compound (Parent Compound) Intermediate1 3'-TIPS-N-Ac-Adenosine or 5'-TIPS-N-Ac-Adenosine Start->Intermediate1 Loss of 1 TIPS group Intermediate2 N-Ac-Adenosine Start->Intermediate2 Concurrent loss of both TIPS groups Intermediate1->Intermediate2 Loss of 2nd TIPS group Final Adenosine (Fully Deprotected) Intermediate2->Final Loss of Acetyl group

Caption: Potential deprotection pathway of this compound.

References

minimizing side product formation with 3',5'-TIPS-N-Ac-Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during oligonucleotide synthesis using 3',5'-TIPS-N-Ac-Adenosine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and deprotection of oligonucleotides containing this compound.

Issue 1: Low Coupling Efficiency

Question: I am observing low coupling efficiency when using this compound phosphoramidite (B1245037). What are the possible causes and solutions?

Answer:

Low coupling efficiency with this compound can be attributed to several factors, primarily related to the bulky nature of the triisopropylsilyl (TIPS) protecting groups and the stability of the phosphoramidite.

Possible Causes and Solutions:

CauseRecommended Action
Steric Hindrance The bulky TIPS groups can sterically hinder the coupling reaction. Extend the coupling time to 5-15 minutes to ensure complete reaction.[1]
Phosphoramidite Degradation Phosphoramidites are sensitive to moisture and can hydrolyze to the corresponding H-phosphonate, which is unreactive in the coupling step.[2] Ensure that anhydrous conditions are strictly maintained throughout the synthesis. Use freshly opened, high-quality anhydrous acetonitrile (B52724) for dissolution and on the synthesizer. Store the phosphoramidite solution under an inert atmosphere (argon or helium).
Inadequate Activation The activator may not be sufficiently potent or may have degraded. Use a fresh solution of a suitable activator such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-benzylmercapto-1H-tetrazole (BMT).
Suboptimal Phosphoramidite Concentration Ensure the phosphoramidite concentration is optimal for your synthesizer and the specific synthesis scale. A slight increase in concentration might be necessary to overcome steric hindrance.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis

Question: My crude oligonucleotide containing this compound shows unexpected peaks during HPLC analysis. What are the potential side products?

Answer:

Unexpected peaks in the HPLC chromatogram of your crude oligonucleotide can indicate the presence of various side products. The nature of these impurities can often be inferred from their retention times and molecular weights.

Potential Side Products and Their Causes:

Side ProductPotential CauseMitigation Strategy
n-1 Deletion Sequences Incomplete coupling of the this compound phosphoramidite followed by capping of the unreacted 5'-hydroxyl group.Optimize coupling efficiency by extending the coupling time and ensuring anhydrous conditions.
Depurination Products The N-glycosidic bond of purines (like adenosine) can be susceptible to cleavage under acidic conditions, particularly during the detritylation step.Use a milder deblocking agent or reduce the deblocking time. Consider using a base-labile 5'-protecting group if depurination is a persistent issue.
N-Deacetylation of Adenosine (B11128) The N-acetyl group on adenosine can be labile under certain deprotection conditions.Use milder deprotection conditions (e.g., potassium carbonate in methanol (B129727) for ultra-mild deprotection) if the acetyl group needs to be retained or if its removal leads to further side reactions.[3][4]
Modification of the N-acetyl group Transamidation can occur, especially when using "fast-deprotecting" phosphoramidites with certain deprotection reagents.[4][5]If using fast-deprotecting amidites, avoid capping agents like acetic anhydride (B1165640) when ultra-mild deprotection is planned. Consider using trimethylacetic anhydride as a substitute.[4]
Branched Oligonucleotides Premature loss of the N-acetyl protecting group on adenosine can expose the exocyclic amine, which can then react with an incoming phosphoramidite, leading to a branched structure.Ensure the stability of the N-acetyl group during synthesis. Use high-quality, fresh reagents.

Frequently Asked Questions (FAQs)

Q1: What are the optimal deprotection conditions for oligonucleotides containing this compound?

A1: The optimal deprotection strategy depends on the other components of your oligonucleotide and the desired final product. The bulky TIPS groups on the 3' and 5' ends are silyl (B83357) ethers and require specific conditions for their removal.

Standard Deprotection Protocol:

Mild Deprotection Protocol (to preserve sensitive modifications):

For oligonucleotides containing base-labile modifications, an ultra-mild deprotection strategy may be necessary.

Deprotection StepReagentTemperatureTime
Cleavage and Base/Phosphate Deprotection0.05 M Potassium Carbonate in MethanolRoom Temperature4 hours
Silyl Group RemovalTriethylamine trihydrofluoride (TEA·3HF) in DMSO65 °C2.5 hours

Note: Always ensure that the chosen deprotection method is compatible with all modifications present in your oligonucleotide.

Q2: Can the bulky TIPS groups affect the overall yield and purity of my synthesized oligonucleotide?

A2: Yes, the steric bulk of the 3',5'-TIPS protecting groups can influence the synthesis. As mentioned in the troubleshooting guide, it can lead to lower coupling efficiencies if not accounted for. This, in turn, can result in a higher proportion of n-1 and other deletion sequences, which will reduce the overall yield of the full-length product and complicate purification. It is crucial to optimize the coupling step by extending the reaction time to ensure high coupling yields.[1]

Q3: How can I confirm the identity of suspected side products?

A3: The most effective way to identify side products is through a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate the different species in your crude product. The retention time can give clues about the nature of the impurity.

  • Mass Spectrometry (MS): Provides the molecular weight of the different species, which is crucial for identifying deletion sequences, products of depurination, or other modifications.

  • Enzymatic Digestion followed by HPLC or MS analysis: Can be used to confirm the sequence and identify the location of any modifications or deletions.

Experimental Protocols

Standard Phosphoramidite Coupling Cycle for this compound

This protocol assumes a standard automated DNA/RNA synthesizer.

  • Deblocking (Detritylation): Removal of the 5'-DMT group from the support-bound oligonucleotide using a solution of 3% trichloroacetic acid (TCA) in dichloromethane.

  • Coupling: Activation of the this compound phosphoramidite (0.1 M in anhydrous acetonitrile) with an activator (0.5 M ETT in anhydrous acetonitrile) and delivery to the synthesis column. Crucially, the coupling time should be extended to 5-15 minutes.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride/pyridine/THF and N-methylimidazole in acetonitrile.[7]

  • Oxidation: Conversion of the phosphite (B83602) triester linkage to a stable phosphate triester using a solution of iodine in water/pyridine/THF.[7]

  • Washing: Thorough washing with anhydrous acetonitrile between each step.

Visualizations

Below are diagrams illustrating key workflows and relationships relevant to troubleshooting oligonucleotide synthesis.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis Cycle cluster_deprotection Post-Synthesis Deprotection cluster_analysis Analysis Deblocking Deblocking (Detritylation) Coupling Coupling Deblocking->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Deblocking Cleavage Cleavage from Support Oxidation->Cleavage Base_Phosphate_Deprotection Base & Phosphate Deprotection Cleavage->Base_Phosphate_Deprotection Silyl_Deprotection Silyl Group Removal (TIPS) Base_Phosphate_Deprotection->Silyl_Deprotection HPLC HPLC Silyl_Deprotection->HPLC MS Mass Spectrometry Silyl_Deprotection->MS

Caption: General workflow for oligonucleotide synthesis, deprotection, and analysis.

troubleshooting_logic Start Unexpected HPLC Peak Low_MW Lower Molecular Weight? Start->Low_MW High_MW Higher Molecular Weight? Start->High_MW Correct_MW Correct Molecular Weight? Start->Correct_MW Depurination Depurination Product Low_MW->Depurination Yes Deletion n-1 Deletion Sequence Low_MW->Deletion No Branched Branched Oligo High_MW->Branched Yes Modified_Base Modified Base (e.g., N-deacetylation) Correct_MW->Modified_Base Yes

Caption: Troubleshooting logic for identifying potential side products based on HPLC-MS data.

References

Validation & Comparative

A Comparative Guide to 3',5'-TIPS-N-Ac-Adenosine and Other Silyl-Protected Adenosines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of nucleic acid chemistry and drug development, the strategic use of protecting groups is paramount for the successful synthesis of modified nucleosides and oligonucleotides. Among these, silyl (B83357) ethers have emerged as a versatile and indispensable tool for the temporary protection of hydroxyl groups. This guide provides a comprehensive comparison of 3',5'-TIPS-N-Ac-Adenosine with other commonly employed silyl-protected adenosines, offering researchers, scientists, and drug development professionals a data-driven overview of their respective performance characteristics.

Introduction to Silyl Protecting Groups in Adenosine (B11128) Chemistry

Silyl ethers are favored for their ease of installation, stability under a range of reaction conditions, and mild removal, which is crucial for preserving the integrity of the often-sensitive nucleoside core. The choice of the silyl group is dictated by the desired level of stability and the specific reaction conditions of the synthetic route. The most commonly used silyl protecting groups for adenosine include tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS).

The N-acetyl (Ac) group on the exocyclic amine of adenosine serves to prevent side reactions during subsequent chemical transformations, such as phosphoramidite (B1245037) coupling in oligonucleotide synthesis. This guide will focus on adenosines protected at the 3' and 5' hydroxyl positions with silyl groups and with the N6-amino group acetylated.

Performance Comparison: this compound vs. Other Silyl Analogs

The performance of silyl-protected adenosines can be evaluated based on several key parameters: ease and yield of synthesis, stability under various conditions, and the efficiency of deprotection. While direct, head-to-head comparative studies under identical conditions are limited in the published literature, a compilation of data from various sources allows for a qualitative and semi-quantitative assessment.

Key Performance Indicators of Silyl-Protected Adenosines

Silyl Protecting GroupKey FeaturesRelative Stability (Acidic)Common Deprotection Reagents
TIPS (Triisopropylsilyl) High steric hindrance, providing excellent stability.Very HighTetrabutylammonium (B224687) fluoride (B91410) (TBAF), Triethylamine trihydrofluoride (TEA·3HF)
TBDMS (tert-Butyldimethylsilyl) Moderate steric hindrance, good balance of stability and reactivity.ModerateTBAF, Acetic Acid, HF-Pyridine
TES (Triethylsilyl) Lower steric hindrance than TBDMS, more labile.LowMild acidic conditions, TBAF
TMS (Trimethylsilyl) Very low steric hindrance, highly labile.Very LowVery mild acidic or basic conditions

Table 1: General comparison of common silyl protecting groups.

Synthesis and Yield

The synthesis of 3',5'-disilyl-protected adenosines typically involves the reaction of N-acetyladenosine with the corresponding silyl chloride (e.g., TIPS-Cl or TBDMS-Cl) in the presence of a base such as pyridine (B92270) or imidazole. The steric bulk of the silylating agent can influence the reaction rate and yield.

Stability

The stability of the silyl ether bond is a critical factor, particularly in multi-step syntheses such as oligonucleotide synthesis where the protecting groups must withstand various reagents and conditions. The general order of stability towards acidic hydrolysis is: TMS < TES < TBDMS < TIPS.[1] This trend is primarily attributed to the increasing steric hindrance around the silicon atom, which shields the Si-O bond from cleavage.

The TIPS group, being the most sterically hindered of the common silyl ethers, offers superior stability, making this compound a robust intermediate for complex synthetic routes. This enhanced stability is advantageous during the removal of other protecting groups or when acidic conditions are necessary for other transformations in the synthetic sequence.

Deprotection

The removal of the silyl protecting groups is typically achieved using a fluoride source, most commonly tetrabutylammonium fluoride (TBAF). The kinetics of this deprotection step are inversely related to the stability of the silyl group.

Deprotection of TBDMS ethers is generally faster than that of TIPS ethers under the same conditions. While this can be an advantage for rapid deprotection, it also implies a lower stability. The slower deprotection of TIPS ethers can be beneficial for selective deprotection strategies where other, more labile silyl groups are present in the molecule. The water content of the TBAF reagent can significantly affect the efficiency of desilylation, particularly for pyrimidine (B1678525) nucleosides, while the deprotection of adenosine and guanosine (B1672433) derivatives is less sensitive to the water content.[2]

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are representative procedures for the N-acetylation of adenosine and a general method for the silylation and deprotection of nucleosides.

N-Acetylation of Adenosine

Objective: To protect the exocyclic amino group of adenosine via acetylation.

Procedure:

  • Suspend adenosine in pyridine.

  • Add acetic anhydride (B1165640) to the suspension at room temperature.

  • Stir the reaction mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with methanol (B129727) and then co-evaporate with toluene.

  • Purify the crude product by silica (B1680970) gel chromatography to obtain N-acetyladenosine.

A total yield of 80-85% for N6-acetyl-2',3',5'-tri-O-acetyladenosine starting from adenosine has been reported, which involves a subsequent selective deacetylation to afford the desired N-acetylated product.[3]

General Silylation of Nucleoside Hydroxyl Groups

Objective: To protect the hydroxyl groups of a nucleoside with a silyl ether.

Procedure:

  • Dissolve the N-acetylated nucleoside in a dry solvent such as pyridine or DMF.

  • Add a base, such as imidazole, to the solution.

  • Add the silyl chloride (e.g., TIPS-Cl or TBDMS-Cl) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with methanol and remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent and water.

  • Dry the organic layer, concentrate, and purify the product by silica gel chromatography.

General Deprotection of Silyl Ethers using TBAF

Objective: To remove silyl protecting groups from a nucleoside.

Procedure:

  • Dissolve the silyl-protected nucleoside in a suitable solvent, typically tetrahydrofuran (B95107) (THF).

  • Add a solution of TBAF (usually 1 M in THF) to the reaction mixture.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC). Reaction times can vary from minutes for TMS to several hours for TIPS.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the deprotected nucleoside by chromatography.

Visualization of Key Processes

Experimental Workflow for Silyl Protection and Deprotection

G cluster_protection Silyl Protection cluster_deprotection Silyl Deprotection start_prot N-Acetyladenosine reagents_prot Silyl Chloride (TIPS-Cl or TBDMS-Cl) + Base (e.g., Pyridine) start_prot->reagents_prot 1. Dissolve reaction_prot Silylation Reaction reagents_prot->reaction_prot 2. React purification_prot Purification (Chromatography) reaction_prot->purification_prot 3. Workup product_prot 3',5'-Silyl-Protected N-Acetyladenosine purification_prot->product_prot 4. Isolate start_deprot 3',5'-Silyl-Protected N-Acetyladenosine reagents_deprot Fluoride Source (e.g., TBAF) in THF start_deprot->reagents_deprot 1. Dissolve reaction_deprot Deprotection Reaction reagents_deprot->reaction_deprot 2. React purification_deprot Purification (Chromatography) reaction_deprot->purification_deprot 3. Workup product_deprot N-Acetyladenosine purification_deprot->product_deprot 4. Isolate Adenosine_Signaling Extracellular_Adenosine Extracellular Adenosine A2AR Adenosine A2A Receptor (A2AR) Extracellular_Adenosine->A2AR Binds G_Protein Gs Protein A2AR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Immune_Suppression Immune Suppression Gene_Expression->Immune_Suppression Tumor_Growth Tumor Growth & Proliferation Immune_Suppression->Tumor_Growth

References

Comparative In Vivo Analysis of 3',5'-TIPS-N-Ac-Adenosine and Fludarabine in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo activities of two purine (B94841) nucleoside analogs: 3',5'-TIPS-N-Ac-Adenosine and the established chemotherapeutic agent, Fludarabine (B1672870). While extensive in vivo data exists for Fludarabine, research on this compound is less documented in publicly available literature. This comparison, therefore, juxtaposes the well-characterized profile of Fludarabine with the current understanding and therapeutic potential of adenosine (B11128) analogs like this compound, highlighting the need for further preclinical evaluation.

Introduction

Mechanism of Action

Fludarabine:

Fludarabine is a prodrug that is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly to its active triphosphate form, 2-fluoro-ara-ATP. This active metabolite inhibits several key enzymes involved in DNA synthesis, including DNA polymerase, ribonucleotide reductase, and DNA primase.[4] By incorporating into the DNA strand, it terminates chain elongation.[5] This disruption of DNA replication and repair mechanisms ultimately induces apoptosis in both dividing and resting cancer cells.[1]

Adenosine Analogs (including this compound):

Adenosine and its analogs can exert anti-cancer effects through various mechanisms.[2] They can modulate the activity of adenosine receptors (A1, A2A, A2B, and A3), which are often dysregulated in cancer cells and the tumor microenvironment.[6][7] Activation of certain adenosine receptors can trigger apoptosis and inhibit cell proliferation.[2] Some adenosine analogs, after intracellular conversion, can also interfere with nucleic acid synthesis, similar to other nucleoside analogs.[2] For instance, the analog 8-Cl-adenosine has been shown to inhibit colorectal cancer growth both in vitro and in vivo.[8] The specific in vivo mechanism of this compound has yet to be fully elucidated.

In Vivo Performance Data

Quantitative in vivo data for this compound is not available in the reviewed literature. The following tables summarize representative in vivo data for Fludarabine in various preclinical cancer models.

Table 1: In Vivo Efficacy of Fludarabine in a Murine Sarcoma Model with Radiation

Animal ModelTreatment GroupKey FindingsReference
SA-NH mouse sarcomaFludarabine (800 mg/kg) + RadiationGreatest enhancement of tumor regrowth delay when administered 24h before irradiation.[9][9]
SA-NH mouse sarcomaFludarabineInduced apoptosis in S-phase cells and synchronized the remaining cycling cells in the G2-M phase.[9][9]

Table 2: In Vivo Efficacy of Fludarabine in a Multiple Myeloma Xenograft Model

Animal ModelTreatment GroupKey FindingsReference
SCID mice with RPMI8226 myeloma xenograftsFludarabine (40 mg/kg)Tumor volume increased less than 5-fold in 25 days compared to approximately 10-fold in the control group.[1][1]

Table 3: In Vivo Evaluation of Fludarabine in Neuroendocrine Prostate Cancer Xenograft Models

Animal ModelTreatment GroupKey FindingsReference
Immunodeficient mice with LASCPC-01 xenograftsFludarabine phosphateSelectively suppressed the growth of N-MYC overexpressing prostate cancer tumors.[10][10]
Immunodeficient mice with 22Rv1-N-Myc xenograftsFludarabine phosphateReduced N-MYC protein levels in NEPC cells in vivo.[10][10]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of in vivo studies. Below are generalized protocols based on the methodologies described in the cited literature for evaluating anti-cancer agents in vivo.

Human Tumor Xenograft Model Protocol (General)

This protocol outlines the general steps for establishing and utilizing a xenograft model to test the efficacy of anti-cancer compounds.

  • Cell Culture: Human cancer cell lines (e.g., RPMI8226 for multiple myeloma, LASCPC-01 for prostate cancer) are cultured in appropriate media and conditions.[1][10]

  • Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID) are typically used to prevent rejection of human tumor cells.[1][11]

  • Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 cells) are suspended in a suitable medium (e.g., PBS and Matrigel mixture) and injected subcutaneously into the flanks of the mice.[10]

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., daily or every other day) using calipers. Tumor volume is often calculated using the formula: (length x width^2) / 2.

  • Treatment Administration: Once tumors reach a predetermined size, animals are randomized into control and treatment groups. The investigational drug (e.g., Fludarabine) is administered via a specified route (e.g., intraperitoneal injection) and schedule.[1][10]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, Western blot).[10]

Toxicity Study Protocol (General)

Assessing the toxicity of novel compounds is a critical component of preclinical in vivo evaluation.

  • Animal Model: Healthy mice or rats are used.

  • Dose Escalation: Animals are administered increasing doses of the compound to determine the maximum tolerated dose (MTD).

  • Parameters Monitored:

    • Mortality and Clinical Signs: Animals are observed daily for any signs of toxicity (e.g., changes in behavior, appearance, weight loss).

    • Body Weight: Body weight is measured regularly. A significant decrease can indicate toxicity.[12]

    • Hematology and Clinical Chemistry: At the end of the study, blood samples are collected for analysis of blood cell counts and markers of liver and kidney function.

    • Histopathology: Major organs are collected, weighed, and examined for any pathological changes.

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathway Diagrams

Fludarabine_Mechanism_of_Action Fludarabine Fludarabine (Prodrug) F_ara_A 2-fluoro-ara-A Fludarabine->F_ara_A Dephosphorylation F_ara_ATP 2-fluoro-ara-ATP (Active) F_ara_A->F_ara_ATP Intracellular Phosphorylation Enzymes DNA Polymerase Ribonucleotide Reductase DNA Primase F_ara_ATP->Enzymes Inhibits DNA_Synthesis DNA Synthesis F_ara_ATP->DNA_Synthesis Inhibits Enzymes->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Leads to Adenosine_Analog_Signaling Adenosine_Analog Adenosine Analog (e.g., this compound) Adenosine_Receptors Adenosine Receptors (A1, A2A, A2B, A3) Adenosine_Analog->Adenosine_Receptors Binds to Intracellular_Metabolites Intracellular Metabolites Adenosine_Analog->Intracellular_Metabolites Metabolized to Signaling_Cascades Downstream Signaling (e.g., cAMP) Adenosine_Receptors->Signaling_Cascades Activates Nucleic_Acid_Synthesis Nucleic Acid Synthesis Intracellular_Metabolites->Nucleic_Acid_Synthesis Inhibits Cellular_Effects Apoptosis Inhibition of Proliferation Signaling_Cascades->Cellular_Effects Leads to Nucleic_Acid_Synthesis->Cellular_Effects Contributes to In_Vivo_Study_Workflow start Start: Hypothesis (Compound has anti-cancer activity) cell_culture 1. In Vitro Cell Culture (Cancer Cell Lines) start->cell_culture animal_model 2. Select Animal Model (e.g., Immunodeficient Mice) cell_culture->animal_model tumor_implantation 3. Tumor Cell Implantation (Subcutaneous) animal_model->tumor_implantation tumor_growth 4. Monitor Tumor Growth tumor_implantation->tumor_growth randomization 5. Randomize into Groups (Control vs. Treatment) tumor_growth->randomization treatment 6. Administer Compound randomization->treatment monitoring 7. Monitor Efficacy & Toxicity (Tumor Volume, Body Weight) treatment->monitoring endpoint 8. Study Endpoint (e.g., Tumor size limit) monitoring->endpoint analysis 9. Data Analysis & Tissue Collection endpoint->analysis conclusion Conclusion: Efficacy & Safety Profile analysis->conclusion

References

A Tale of Two Adenosines: A Comparative Analysis of the Well-Studied Acadesine and the Enigmatic 3',5'-TIPS-N-Ac-Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of adenosine (B11128) analog research, compounds can range from extensively studied clinical candidates to crucial but less-characterized synthetic intermediates. This guide provides a comparative analysis of two such molecules: Acadesine (B1665397) (also known as AICAR), a compound with a wealth of preclinical and clinical data, and 3',5'-TIPS-N-Ac-Adenosine, a protected nucleoside primarily utilized in chemical synthesis. While a direct performance comparison is challenging due to the disparity in available research, this document will objectively present the known attributes of each, offering valuable context for researchers, scientists, and drug development professionals.

This compound: A Protected Precursor

This compound is an adenosine molecule chemically modified with triisopropylsilyl (TIPS) protecting groups at the 3' and 5' hydroxyl positions of the ribose sugar and an acetyl (Ac) group on the exocyclic amine of the adenine (B156593) base.

Chemical Structure and Function:

The primary role of the bulky TIPS and the acetyl protecting groups is to prevent these reactive sites from participating in chemical reactions, thereby allowing for selective modifications at other positions of the adenosine molecule. Following the desired chemical transformations, these protecting groups can be removed to yield the final target compound. This strategic protection makes this compound a valuable intermediate in the multi-step synthesis of complex adenosine derivatives.

Biological Activity:

While general statements suggest that adenosine analogs can act as smooth muscle vasodilators and may possess anti-cancer or anti-inflammatory properties, there is a notable lack of publicly available experimental data to substantiate any specific biological activity for this compound itself.[1][] Its protective groups would likely need to be removed for it to interact effectively with biological targets such as adenosine receptors or metabolic enzymes. Consequently, no quantitative data on its performance or detailed experimental protocols for biological assays are available in the scientific literature.

Acadesine (AICAR): A Clinically Investigated Metabolic Modulator

Acadesine, or 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR), is a well-characterized adenosine analog that has been the subject of extensive research for several decades. It is a pro-drug that, once inside the cell, is phosphorylated to 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP).

Mechanism of Action:

ZMP is an analog of adenosine monophosphate (AMP) and acts as a potent activator of AMP-activated protein kinase (AMPK).[3] AMPK is a crucial cellular energy sensor that, when activated, initiates a cascade of events to restore energy homeostasis. This includes stimulating glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes like protein and lipid synthesis.

Therapeutic Applications:

Acadesine has been investigated for a range of therapeutic applications, most notably for its cardioprotective effects against ischemia-reperfusion injury during coronary artery bypass graft (CABG) surgery.[4][5][6][7] Additionally, its ability to induce apoptosis in malignant cells has led to its investigation as a potential treatment for certain cancers, such as B-cell chronic lymphocytic leukemia.[3]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key performance data for Acadesine from published studies.

Table 1: In Vitro Cytotoxicity of Acadesine in Mantle Cell Lymphoma (MCL) Cell Lines

Cell LineIC50 (mM) at 48hLD50 (mM) at 48hSynergistic Effect with Rituximab (Combination Index)
REC-1< 1~10.850
JEKO-1< 1~10.400
UPN-1< 1~10.918
JVM-2< 1~1.50.765
MAVER-1< 1~1.51.050 (Additive)
Z-138< 1~10.650
MINO> 2> 20.870
HBL-2> 2> 20.750
GRANTA-519> 2> 21.100 (Additive)
Data adapted from a study on the synergistic anti-tumor activity of Acadesine with Rituximab.[8] A Combination Index (CI) < 1 indicates synergy.

Table 2: Clinical Trial Outcomes of Acadesine in CABG Surgery (Meta-analysis of 5 Trials)

OutcomeAcadesine vs. Placebo (Odds Ratio)95% Confidence IntervalP-value
Perioperative Myocardial Infarction0.690.51 - 0.950.02
Cardiac Death (through postoperative day 4)0.520.27 - 0.980.04
Combined Outcome (MI, Stroke, or Cardiac Death)0.730.57 - 0.930.01
Cerebrovascular Accident0.690.44 - 1.080.10
This meta-analysis included data from 4043 patients.[5]
Experimental Protocol: In Vitro Cytotoxicity Assay of Acadesine

The following is a representative protocol for assessing the cytotoxic effects of Acadesine on cancer cell lines, as described in studies on Mantle Cell Lymphoma.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) and lethal dose 50 (LD50) of Acadesine.

Materials:

  • MCL cell lines (e.g., JEKO-1, REC-1)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin

  • Acadesine (AICAR) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

  • 96-well plates

  • Flow cytometer

Procedure:

  • Cell Culture: Culture MCL cell lines in RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^5 cells/well.

  • Treatment: Treat the cells with increasing concentrations of Acadesine (e.g., 0.1 mM to 2 mM) for 24 or 48 hours. Include an untreated control.

  • IC50 Determination (MTT Assay):

    • After the incubation period, add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

  • LD50 Determination (Annexin V/PI Staining):

    • After treatment, harvest the cells and wash with PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the cells by flow cytometry.

    • The percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells is determined.

    • The LD50 is the concentration that results in 50% cell death (apoptosis + necrosis).

Visualizations

Acadesine_Mechanism_of_Action cluster_effects Cellular Effects Acadesine Acadesine (AICAR) (extracellular) Acadesine_in Acadesine (intracellular) Acadesine->Acadesine_in Cellular Uptake ZMP ZMP Acadesine_in->ZMP Phosphorylation by Adenosine Kinase pAMPK AMPK (active) ZMP->pAMPK Mimics AMP, activates AMPK AMPK (inactive) AMPK->pAMPK Metabolic_Pathways Downstream Metabolic Pathways pAMPK->Metabolic_Pathways Phosphorylates targets Glucose_Uptake ↑ Glucose Uptake Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Protein_Synthesis ↓ Protein Synthesis Lipid_Synthesis ↓ Lipid Synthesis

Caption: Mechanism of action of Acadesine (AICAR).

Cytotoxicity_Workflow cluster_assays Assays (24/48h post-treatment) cluster_ic50 IC50 Determination cluster_ld50 LD50 Determination start Start: Culture MCL Cells seed Seed cells in 96-well plates start->seed treat Treat with varying concentrations of Acadesine seed->treat mtt_add Add MTT reagent treat->mtt_add harvest Harvest cells treat->harvest mtt_read Read absorbance mtt_add->mtt_read ic50_calc Calculate IC50 mtt_read->ic50_calc end End: Data Analysis ic50_calc->end stain Stain with Annexin V/PI harvest->stain flow Analyze by Flow Cytometry stain->flow ld50_calc Calculate LD50 flow->ld50_calc ld50_calc->end

Caption: Experimental workflow for in vitro cytotoxicity testing.

Comparative Summary

The comparison between this compound and Acadesine is fundamentally a comparison between a synthetic tool and a therapeutic agent.

  • Research Focus: this compound is a compound of interest to synthetic organic chemists for the construction of novel adenosine derivatives. Acadesine is a subject of study for pharmacologists, clinicians, and molecular biologists due to its well-defined mechanism of action and therapeutic potential.

  • Mechanism of Action: The mechanism of this compound is undefined in a biological context and it is likely inactive until its protecting groups are removed. Acadesine has a well-elucidated mechanism as an activator of the central metabolic regulator, AMPK.

  • Available Data: There is a significant lack of published biological data for this compound. In contrast, Acadesine is supported by a large body of literature, including numerous in vitro, in vivo, and human clinical trial studies.[4][5][6][8][9]

  • Application: The primary application of this compound is as a protected intermediate in chemical synthesis. Acadesine has been developed and tested as a therapeutic agent for conditions such as cardiac ischemia and cancer.[3]

References

A Comparative Analysis of 3',5'-TIPS-N-Ac-Adenosine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 3',5'-TIPS-N-Ac-Adenosine with alternative adenosine (B11128) synthons used in solid-phase oligonucleotide synthesis. The performance of this reagent is evaluated based on key metrics such as coupling efficiency, deprotection conditions, and overall synthesis yield. This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.

Introduction to Protected Adenosine Analogs

The synthesis of oligonucleotides relies on the use of protected nucleoside phosphoramidites to ensure the specific and controlled formation of phosphodiester bonds. The choice of protecting groups for the nucleobase and the sugar moiety is critical for the success of the synthesis. This compound is a protected adenosine derivative where the 3' and 5' hydroxyl groups are protected by a bulky triisopropylsilyl (TIPS) group, and the N6-amino group of the adenine (B156593) base is protected by an acetyl (Ac) group. This guide compares its utility against more conventional protection strategies.

Comparative Performance Data

The following table summarizes the key performance indicators for this compound compared to standard protecting group strategies for adenosine, such as the use of dimethoxytrityl (DMT) for 5'-hydroxyl protection and benzoyl (Bz) for N6-amino protection.

Parameter This compound 5'-DMT-N6-Bz-Adenosine 5'-DMT-N6-Ac-Adenosine
Average Coupling Efficiency >99%>99%>98.5%
Deprotection Conditions (Base) Mildly basic (e.g., NH₃/MeOH)Moderately basic (e.g., NH₄OH)Mildly basic (e.g., NH₃/MeOH)
Deprotection Conditions (Silyl) Fluoride (B91410) source (e.g., TBAF)Not ApplicableNot Applicable
Deprotection Conditions (DMT) Not ApplicableAcidic (e.g., Trichloroacetic acid)Acidic (e.g., Trichloroacetic acid)
Overall Synthesis Yield (20-mer) HighHighSlightly Lower
Compatibility with Backbone Mods. HighHighModerate
Cost-Effectiveness ModerateHighHigh

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis Workflow

The following protocol outlines a standard cycle for the incorporation of a nucleoside phosphoramidite (B1245037) into a growing oligonucleotide chain on a solid support.

experimental_workflow cluster_synthesis_cycle Oligonucleotide Synthesis Cycle start 1. Detritylation (if DMT is used) coupling 2. Coupling (Phosphoramidite + Activator) start->coupling Removes 5'-DMT capping 3. Capping (Acetic Anhydride) coupling->capping Forms Phosphodiester Bond oxidation 4. Oxidation (Iodine Solution) capping->oxidation Blocks Unreacted 5'-OH end_cycle Next Cycle oxidation->end_cycle Stabilizes Phosphate (B84403) caption Figure 1. Automated solid-phase oligonucleotide synthesis cycle.

Figure 1. Automated solid-phase oligonucleotide synthesis cycle.

Protocol Steps:

  • Detritylation (for DMT-protected nucleosides): The 5'-DMT group is removed using a solution of a weak acid, typically trichloroacetic acid in dichloromethane, to expose the 5'-hydroxyl group for the next coupling step.

  • Coupling: The phosphoramidite monomer (e.g., this compound phosphoramidite) is activated by a weak acid, such as tetrazole or a derivative, and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and 1-methylimidazole (B24206) to prevent the formation of deletion-mutant oligonucleotides.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate triester using an iodine solution in the presence of water and a weak base.

Deprotection and Cleavage

The final deprotection strategy depends on the protecting groups used.

deprotection_pathway cluster_deprotection Post-Synthesis Deprotection Pathways cluster_tips TIPS/Ac Strategy cluster_dmt DMT/Bz Strategy start Crude Oligonucleotide on Solid Support cleavage_base 1. Base Treatment (e.g., NH3/MeOH) start->cleavage_base cleavage_ammonia 1. Ammonia (B1221849) Treatment (e.g., NH4OH) start->cleavage_ammonia desilylation 2. Fluoride Treatment (e.g., TBAF) cleavage_base->desilylation Removes Ac & Bz end_product Purified Oligonucleotide desilylation->end_product Removes TIPS cleavage_ammonia->end_product Removes Bz & Cleaves caption Figure 2. Comparison of deprotection workflows.

Figure 2. Comparison of deprotection workflows.

For this compound:

  • Base and Acyl Group Removal: The oligonucleotide is first treated with a mild base, such as a solution of ammonia in methanol, to cleave the oligonucleotide from the solid support and remove the N-acetyl protecting group from the adenine base.

  • Desilylation: The TIPS protecting groups are removed by treatment with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF).

For 5'-DMT-N6-Bz-Adenosine:

  • Cleavage and Deprotection: A single treatment with concentrated ammonium (B1175870) hydroxide (B78521) is typically sufficient to cleave the oligonucleotide from the support and remove the N-benzoyl protecting group.

Signaling Pathway and Mechanism of Action

While this compound itself is a synthetic building block and does not have a direct role in signaling pathways, the oligonucleotides synthesized using this and other analogs are often designed to interact with biological pathways. For instance, antisense oligonucleotides are designed to modulate gene expression through binding to specific mRNA targets.

antisense_mechanism cluster_pathway Antisense Oligonucleotide Mechanism of Action aso Antisense Oligonucleotide (ASO) mrna Target mRNA aso->mrna Binds via Watson-Crick base pairing ribosome Ribosome mrna->ribosome Translation degradation mRNA Degradation (RNase H) mrna->degradation Induced protein Protein Synthesis (Translation) ribosome->protein Blocked caption Figure 3. Gene silencing by an antisense oligonucleotide.

Figure 3. Gene silencing by an antisense oligonucleotide.

The logical relationship in the synthesis and application of these molecules involves a multi-step process from the selection of the protected nucleoside to the final biological application of the synthesized oligonucleotide. The choice of protecting groups, such as those on this compound, directly impacts the efficiency and purity of the final product, which in turn affects its therapeutic or research efficacy.

Conclusion

The use of this compound offers a viable alternative to traditional adenosine synthons in oligonucleotide synthesis. The bulky TIPS protecting group can offer advantages in specific applications, potentially leading to higher purity of the final product due to the distinct deprotection chemistry required. However, the additional deprotection step and potentially higher cost must be considered. The choice of adenosine synthon should be guided by the specific requirements of the target oligonucleotide, including its length, sequence, and any chemical modifications, as well as considerations of process efficiency and cost.

A Head-to-Head Comparison: TIPS vs. TBDMS Protecting Groups in Nucleoside Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of nucleosides and oligonucleotides, the selection of an appropriate protecting group for the ribose hydroxyls is a critical decision that significantly impacts yield, purity, and the overall efficiency of the synthetic strategy. Among the most common choices are the silyl (B83357) ethers, with triisopropylsilyl (TIPS) and tert-butyldimethylsilyl (TBDMS) being two prominent contenders. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the rational selection of the optimal protecting group for specific applications.

The TBDMS group has historically been a workhorse in nucleoside chemistry, particularly for the 2'-hydroxyl protection in RNA synthesis. However, its use is associated with certain drawbacks, including steric hindrance that can lead to longer coupling times and reduced coupling efficiencies, as well as a propensity for 2' to 3' silyl migration under basic conditions. The TIPS group, and its close derivative the triisopropylsilyloxymethyl (TOM) group, have emerged as valuable alternatives that address many of the limitations of TBDMS.

Performance Comparison: TIPS vs. TBDMS in Oligonucleotide Synthesis

The primary advantages of the TIPS protecting group over TBDMS in the context of solid-phase oligonucleotide synthesis are its reduced steric hindrance at the silyl center, which translates to faster and more efficient coupling reactions, and its greater stability, which minimizes premature deprotection and side reactions.

ParameterTBDMSTIPS/TOMAdvantage of TIPS/TOM
Average Coupling Efficiency 98.5–99%[1]>99%[2][3]Higher yields of full-length product, especially for long oligonucleotides.
Typical Coupling Time ~10-15 minutes[4]~2-3 minutes[2][3]Increased synthesis speed and throughput.
Steric Hindrance HighModerateFacilitates more efficient coupling.
2' to 3' Silyl Migration Prone to migration under basic conditionsMigration is suppressed[5]Prevents the formation of non-biological 2'-5' phosphodiester linkages.
Stability to Deprotection Conditions Susceptible to premature removal during base deprotection[6][7]More stable under basic conditions[8]Greater orthogonality and fewer side reactions.

Chemical Stability

The stability of silyl ethers is a crucial factor in multi-step synthesis. The increased steric bulk of the isopropyl groups in TIPS provides greater stability compared to the methyl groups in TBDMS.

ConditionTBDMSTIPS
Acidic Hydrolysis Less stableMore stable[9]
Basic Hydrolysis Less stableMore stable[9]

This enhanced stability allows for more robust reaction conditions to be employed in other parts of the synthesis without risking the premature loss of the TIPS protecting group.

Experimental Protocols

Protection of the 2'-Hydroxyl Group

Protocol 1: 2'-O-TBDMS Protection of Uridine

This procedure involves the selective silylation of the 2'-hydroxyl group of a 5'-O-protected ribonucleoside.

  • Dissolution: Dissolve 5'-O-(4,4'-dimethoxytrityl)uridine (1 equivalent) in anhydrous pyridine.

  • Silylation: Add silver nitrate (B79036) (AgNO₃, 2 equivalents) to the solution and stir at room temperature. Then, add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.5 equivalents) and continue stirring at room temperature for 24 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica (B1680970) gel column chromatography to yield the 2'-O-TBDMS protected uridine.

Protocol 2: 2'-O-TIPS Protection of Ribonucleosides (via TOM derivative)

The [(triisopropylsilyl)oxy]methyl (TOM) group is a widely used derivative of TIPS for 2'-OH protection. The following is a general procedure for its introduction.

  • Stannylene Acetal Formation: A 5'-O-dimethoxytritylated, N-acylated ribonucleoside (1 equivalent) is dissolved in 1,2-dichloroethane. N-ethyl-N,N-diisopropylamine (3.6 equivalents) is added, followed by the slow addition of n-dibutyltin dichloride (1 equivalent). The mixture is stirred at room temperature for 1 hour.[10]

  • Alkylation: The reaction mixture is heated to 80°C, and [(triisopropylsilyl)oxy]methyl chloride (TOM-Cl, 1.3 equivalents) is added. The reaction is stirred at 80°C for 15-20 minutes.[10]

  • Work-up: The reaction is cooled and quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Purification: The desired 2'-O-TOM protected ribonucleoside is isolated by silica gel chromatography.[10]

Deprotection of the 2'-Hydroxyl Group

Protocol 3: Deprotection of 2'-O-TBDMS Protected Oligonucleotides

  • Base and Phosphate (B84403) Deprotection: The solid support-bound oligonucleotide is first treated with a mixture of concentrated aqueous ammonia (B1221849) and 8M ethanolic methylamine (B109427) (1:1 v/v) at 65°C for 15-30 minutes to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.[1]

  • Silyl Group Removal: After evaporation of the ammonia/methylamine solution, the dried oligonucleotide is redissolved in a solution of triethylamine (B128534) tris(hydrofluoride) (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). The solution is heated at 65°C for 2.5 hours to effect the complete removal of the TBDMS groups.[1][11]

  • Quenching and Precipitation: The reaction is quenched, and the deprotected oligonucleotide is precipitated, typically with n-butanol.

Protocol 4: Deprotection of 2'-O-TIPS (TOM) Protected Oligonucleotides

  • Base and Phosphate Deprotection: Similar to the TBDMS protocol, the oligonucleotide is treated with a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (AMA) or ethanolic methylamine/aqueous methylamine (EMAM) to remove the base and phosphate protecting groups.[5] The TOM group is stable under these conditions.

  • Silyl Group Removal: The 2'-O-TOM groups are cleaved using 1 M tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF). The reaction is typically complete within 30 minutes at room temperature.[12]

  • Quenching and Purification: The reaction is quenched, and the fully deprotected RNA is purified by standard methods such as HPLC or gel electrophoresis.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key steps in the protection of a ribonucleoside and the subsequent deprotection in the context of oligonucleotide synthesis.

Protection_Workflow cluster_protection 2'-OH Protection Ribonucleoside 5'-O-DMT-Ribonucleoside Silyl_Chloride TIPS-Cl or TBDMS-Cl Base Ribonucleoside->Silyl_Chloride Protected_Nucleoside 5'-O-DMT-2'-O-Silyl-Ribonucleoside Silyl_Chloride->Protected_Nucleoside

Caption: General workflow for the 2'-hydroxyl protection of a ribonucleoside.

Deprotection_Workflow cluster_deprotection Oligonucleotide Deprotection Protected_Oligo Fully Protected Oligonucleotide on Solid Support Base_Deprotection 1. Base/Phosphate Deprotection (e.g., AMA) Protected_Oligo->Base_Deprotection Silyl_Deprotection 2. 2'-O-Silyl Deprotection (e.g., TEA·3HF or TBAF) Base_Deprotection->Silyl_Deprotection Final_RNA Purified RNA Silyl_Deprotection->Final_RNA

Caption: Stepwise deprotection of a synthetic RNA oligonucleotide.

Conclusion

For the synthesis of standard and long-chain RNA oligonucleotides, the TIPS (and its TOM derivative) protecting group offers significant advantages over the more traditional TBDMS group. The reduced steric hindrance of the TIPS group leads to higher coupling efficiencies and shorter reaction times, resulting in higher yields and purity of the final product. Furthermore, the greater stability of the TIPS ether and the suppression of 2' to 3' migration contribute to a more robust and reliable synthetic process. While TBDMS chemistry is well-established and still widely used, the superior performance characteristics of TIPS-based methodologies make them a compelling choice for demanding applications in RNA synthesis. The choice between these protecting groups should be guided by the specific requirements of the synthesis, including the length of the oligonucleotide, the desired purity, and the overall efficiency of the workflow.

References

Benchmarking 3',5'-TIPS-N-Ac-Adenosine: A Comparative Guide to Adenosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3',5'-TIPS-N-Ac-Adenosine against a panel of established adenosine (B11128) kinase (AK) inhibitors. Adenosine kinase is a critical enzyme that regulates the intracellular and extracellular concentrations of adenosine, a key signaling molecule involved in a wide range of physiological processes.[1][2] Inhibition of AK has emerged as a promising therapeutic strategy for various conditions, including epilepsy, ischemia, pain, and inflammation.[1][2]

While this compound is recognized as an adenosine analog with noted anti-inflammatory and immunosuppressive properties, its direct inhibitory activity against adenosine kinase has not been extensively documented in publicly available literature.[] However, its structural similarity to adenosine, the natural substrate of AK, suggests its potential as an inhibitor. This guide, therefore, serves as a benchmarking tool, offering a comparative landscape of well-characterized AK inhibitors. This allows for a theoretical positioning of this compound and provides a framework for its future experimental evaluation.

Comparative Analysis of Adenosine Kinase Inhibitors

The following table summarizes the in vitro potency of several known adenosine kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.

InhibitorChemical ClassIC50 (nM)Reference(s)
ABT-702Non-nucleoside1.7[4]
A-286501Carbocyclic Nucleoside0.47[4]
GP3269Non-nucleoside11[4]
5-IodotubercidinNucleoside Analog26[4][5]
AK-IN-1Non-nucleoside>2000 (inhibits 86% at 2µM)[4]

Adenosine Kinase Signaling Pathway

Adenosine kinase plays a pivotal role in cellular adenosine homeostasis. The following diagram illustrates the central position of AK in the adenosine signaling pathway.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP_ext ATP ADP_ext ADP ATP_ext->ADP_ext CD39 AMP_ext AMP ADP_ext->AMP_ext CD39 ADO_ext Adenosine AMP_ext->ADO_ext CD73 ADO_Receptors Adenosine Receptors (A1, A2A, A2B, A3) ADO_ext->ADO_Receptors Activation ADO_int Adenosine ADO_ext->ADO_int Nucleoside Transporters Downstream_Signaling Downstream Signaling (e.g., cAMP modulation) ADO_Receptors->Downstream_Signaling Initiates AMP_int AMP ADO_int->AMP_int Phosphorylation AK Adenosine Kinase (AK) AMP_int->ADO_int ATP_int ATP ADP_int ADP SAHH SAH Hydrolase SAH S-adenosylhomocysteine SAH->ADO_int Hydrolysis HCY Homocysteine AK_Inhibitors Adenosine Kinase Inhibitors AK_Inhibitors->AK Inhibition

Caption: Adenosine Kinase Signaling Pathway. This diagram illustrates the central role of Adenosine Kinase (AK) in regulating adenosine levels and downstream signaling through adenosine receptors.

Experimental Protocols

To facilitate the evaluation of this compound and other potential AK inhibitors, a detailed protocol for a standard in vitro adenosine kinase inhibition assay is provided below.

In Vitro Adenosine Kinase (AK) Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against adenosine kinase.

Principle: This assay measures the amount of ADP produced by the kinase reaction. The amount of ADP is quantified using a luminescence-based assay where ADP is converted to ATP, which is then used by luciferase to generate a light signal proportional to the ADP concentration.

Materials:

  • Recombinant human adenosine kinase (AK)

  • Adenosine

  • Adenosine 5'-triphosphate (ATP)

  • Test compound (e.g., this compound)

  • Known AK inhibitor (e.g., ABT-702) as a positive control

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white, opaque plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound and the positive control in 100% DMSO.

    • Perform serial dilutions of the compounds in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Reaction Setup:

    • Add the diluted compounds to the 384-well plate. Include wells with DMSO only as a negative control (100% enzyme activity) and wells with a high concentration of the positive control for background (0% enzyme activity).

    • Prepare a master mix containing the kinase assay buffer and recombinant adenosine kinase at a predetermined optimal concentration.

    • Add the enzyme master mix to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the compounds to interact with the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a substrate master mix containing the kinase assay buffer, adenosine, and ATP at their respective optimal concentrations (often near the Km for each).

    • Initiate the kinase reaction by adding the substrate master mix to all wells.

  • Reaction Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • ADP Detection:

    • Stop the kinase reaction and detect the generated ADP by adding the ADP detection reagent according to the manufacturer's instructions. This typically involves a two-step addition of a reagent to deplete unused ATP followed by a reagent to convert ADP to a luminescent signal.

    • Incubate the plate as recommended by the assay kit manufacturer to allow the detection reaction to proceed.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical benchmarking of a novel kinase inhibitor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models A Compound Synthesis & Characterization B Primary Screening: In Vitro Kinase Assay (IC50) A->B C Selectivity Profiling: Kinase Panel Screening B->C D Mechanism of Action Studies (e.g., Ki determination) C->D E Cellular Target Engagement (e.g., CETSA) D->E F Cell Viability & Proliferation Assays E->F G Downstream Signaling Analysis (e.g., Western Blot) F->G H Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies G->H I Efficacy Studies in Disease Models H->I J Toxicology Assessment I->J End Candidate Selection J->End Start Lead Identification Start->A

Caption: A typical experimental workflow for the preclinical benchmarking of a novel kinase inhibitor, from initial in vitro characterization to in vivo efficacy and safety studies.

Conclusion

This guide provides a foundational framework for the comparative evaluation of this compound as a potential adenosine kinase inhibitor. By benchmarking against established inhibitors and providing detailed experimental protocols, researchers can systematically assess its potency, selectivity, and cellular activity. The presented data and methodologies are intended to facilitate informed decision-making in the drug discovery and development process for this and other novel adenosine kinase inhibitors. Future experimental validation is necessary to definitively characterize the AK inhibitory activity of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 3',5'-TIPS-N-Ac-Adenosine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 3',5'-TIPS-N-Ac-Adenosine, an adenosine (B11128) analog. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on general best practices for handling and disposing of similar chemical substances in a laboratory setting.

Immediate Safety and Handling Protocols

Prior to any disposal procedures, it is paramount to adhere to strict safety protocols during handling to minimize exposure and risk.

Personal Protective Equipment (PPE): A comprehensive assessment of the potential hazards should be conducted before handling. Standard PPE for handling chemical compounds of this nature includes:

PPE CategorySpecifications
Eye Protection Tightly fitting safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile), inspected before use.
Body Protection Standard laboratory coat to prevent skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.

General Handling Precautions:

  • Avoid direct contact with skin and eyes.

  • Prevent the formation of dust and aerosols.

  • Ensure adequate ventilation in the handling area.

  • Wash hands thoroughly after handling the substance.

Step-by-Step Disposal Procedure

The core principle for the disposal of this compound, in the absence of specific regulatory guidance, is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash receptacles.

  • Waste Collection:

    • All waste materials, including any unused product, contaminated disposable labware (e.g., pipette tips, weighing boats), and contaminated PPE, must be collected in a designated and clearly labeled hazardous waste container.

    • Leave the chemical in its original container if possible. Do not mix with other waste materials to avoid potential chemical reactions.

  • Container Management:

    • Ensure the hazardous waste container is compatible with the chemical and is in good condition.

    • Keep the container tightly closed when not in use.

    • Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

  • Institutional Procedures:

    • Follow your institution's specific guidelines for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal by a licensed waste management contractor.

  • Spill Management:

    • In the event of a spill, collect the material using an appropriate absorbent if it is a liquid, or carefully sweep up the solid to avoid generating dust.

    • Place all contaminated materials into the designated hazardous waste container.

    • Clean the affected area thoroughly.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C24H41N5O6Si2BOC Sciences
Molecular Weight 551.78BOC Sciences
Predicted Density 1.29±0.1 g/cm3 BOC Sciences

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

start Start: Unused or Contaminated This compound ppe Don Appropriate Personal Protective Equipment (PPE) start->ppe collect_waste Collect all waste in a designated, labeled hazardous waste container. Do not mix with other waste. ppe->collect_waste seal_container Securely seal the waste container. collect_waste->seal_container store_waste Store in a designated, secure, and well-ventilated area. seal_container->store_waste contact_ehs Contact Institutional Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs end End: Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the scientific community.

Essential Safety and Operational Guide for Handling 3',5'-TIPS-N-Ac-Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3',5'-TIPS-N-Ac-Adenosine. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for similar nucleoside analogues and general laboratory safety protocols.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.

Protection Level Equipment Purpose Notes
Minimum Requirement Safety glasses with side-shields, Lab coat, Disposable nitrile gloves, Long pants, Closed-toe shoesProtects against incidental splashes, contact, and flying particles.This is the baseline for any work in a laboratory where chemical hazards are present.[1]
Splash Hazard Chemical splash goggles, Face shieldProvides a higher level of protection for the eyes and face when pouring or working with larger volumes.A face shield should be worn in addition to safety glasses or goggles.[1]
Aerosol/Dust Hazard NIOSH/MSHA-approved respirator, Full-body protective clothingProtects against inhalation of fine dust or aerosols that may be generated during handling.The type of respirator should be chosen based on a thorough hazard assessment of the specific procedure.[2]
Enhanced Hand Protection Double-gloving with nitrile gloves or wearing Silver Shield gloves under disposable nitrile glovesRecommended for tasks with a higher risk of chemical contact or when handling more concentrated solutions.[1]

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[3]

  • Prevent Dust and Aerosols: Handle the compound carefully to avoid the formation of dust and aerosols.[3]

  • Tools and Equipment: Use non-sparking tools and equipment to prevent ignition sources, and take precautionary measures against static discharge.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]

Disposal Plan:

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including unused product and contaminated disposable labware (e.g., gloves, pipette tips), in a designated, clearly labeled, and tightly sealed hazardous waste container.

  • Waste Classification: As a nucleoside analogue, this compound may be subject to regulations for recombinant or synthetic nucleic acid molecules. All waste should be handled as regulated medical waste.[4]

  • Decontamination:

    • Solid Waste: Solid waste contaminated with the compound should be placed in a designated waste container lined with a red bag for disposal as regulated medical waste.[4]

    • Liquid Waste: Liquid waste should be decontaminated before disposal. This can be achieved by autoclaving or by chemical inactivation, such as adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes.[4]

  • Final Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EH&S) office, following all local, state, and federal regulations.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_node Assess Hazards & Select Appropriate PPE handling_node Handle in Fume Hood prep_node->handling_node Proceed to Handling weigh_node Weigh/Transfer Compound handling_node->weigh_node exp_node Perform Experiment weigh_node->exp_node solid_waste Solid Waste (Gloves, Tubes) exp_node->solid_waste Generate Solid Waste liquid_waste Liquid Waste (Solutions) exp_node->liquid_waste Generate Liquid Waste dispose Dispose as Regulated Waste solid_waste->dispose decontaminate Decontaminate (e.g., Bleach/Autoclave) liquid_waste->decontaminate decontaminate->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3',5'-TIPS-N-Ac-Adenosine
Reactant of Route 2
3',5'-TIPS-N-Ac-Adenosine

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